molecular formula C21H32N2O B1681124 Stanozolol CAS No. 10418-03-8

Stanozolol

Número de catálogo: B1681124
Número CAS: 10418-03-8
Peso molecular: 328.5 g/mol
Clave InChI: LKAJKIOFIWVMDJ-OLPJAUBDSA-N

Descripción

Stanozolol is a synthetic anabolic steroid and a 17α-alkylated derivative of dihydrotestosterone (DHT) . This compound is provided as a high-purity chemical reagent for scientific investigation only. RESEARCH APPLICATIONS: this compound is a significant compound for pharmacological and biochemical research. Its primary, approved medical application is in the management of hereditary angioedema (HAE), where it works by enhancing the production of C1 esterase inhibitor (C1-INH) . Research has also explored its potential utility in other areas, including the study of vascular conditions like Raynaud's phenomenon, skin diseases such as lipodermatosclerosis, and the examination of muscle-wasting pathologies due to its anabolic properties . MECHANISM OF ACTION: As an agonist of the androgen receptor (AR), this compound modulates gene expression, leading to increased protein synthesis . Its key research characteristics include a high anabolic-to-androgenic ratio, an inability to be aromatized into estrogens, and resistance to metabolism by 5α-reductase . Additional mechanisms of research interest include its ability to antagonize glucocorticoid receptors, enhance nitrogen retention in muscle tissue, stimulate erythropoiesis, and reduce Sex Hormone-Binding Globulin (SHBG) levels, thereby increasing the bioavailability of free testosterone . CHEMICAL PROFILE: • IUPAC Name : (1S,3aS,3bR,5aS,10aS,10bS,12aS)-1,10a,12a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol • Molecular Formula : C21H32N2O • Molecular Weight : 328.50 g/mol • CAS Registry Number : 10418-03-8 SAFETY PROFILE: This product is strictly for research purposes in controlled laboratory environments. It is classified as "For Research Use Only" and is NOT INTENDED for diagnostic, therapeutic, or human consumption of any kind. Researchers should be aware that this compound, like other 17α-alkylated anabolic steroids, has been associated with hepatotoxicity in scientific studies, which includes the potential risk of elevated liver enzymes, cholestatic jaundice, and even peliosis hepatis or hepatic tumors with prolonged exposure . Other documented adverse effects in clinical literature encompass hormonal imbalances, lipid profile alterations, and cardiovascular effects . Handling must comply with all applicable local and national safety regulations for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

The anabolic steroid, stanozolol, is used therapeutically to treat a number of pathological conditions and its clinical effects suggest that it can modulate connective tissue breakdown. The ability of this compound to stimulate prostaglandin E2 (PGE2), collagenase, gelatinase and stromelysin production by human synovial and skin fibroblasts in vitro was examined. The results showed that stanozolol significantly stimulated, in a dose dependent manner, PGE2, collagenase and stromelysin production by skin fibroblasts. However, no stimulation was seen in the synovial cell lines. In contrast, no effect on gelatinase production was seen in either cell type, following exposure to stanozolol. The synovial and skin lines both exhibited a significant stimulation of PGE2 and all three metalloproteinases in response to interleukin-1 beta (IL-1 beta).
Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP);  and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR);  and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR.
Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/
Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/
Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/

Número CAS

10418-03-8

Fórmula molecular

C21H32N2O

Peso molecular

328.5 g/mol

Nombre IUPAC

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1

Clave InChI

LKAJKIOFIWVMDJ-OLPJAUBDSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

SMILES isomérico

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C

SMILES canónico

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Apariencia

Solid powder

Color/Form

Crystals from alcohol
NEARLY COLORLESS, CRYSTALLINE POWDER;  EXISTS IN 2 FORMS: NEEDLES & PRISMS
White or almost white solid crystals

melting_point

229.8-242.0 °C

Otros números CAS

10418-03-8
302-96-5

Descripción física

Solid

Pictogramas

Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

302-96-5 (Alternate Registry Number)

Vida útil

>2 years if stored properly

Solubilidad

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE;  SPARINGLY SOL IN ALC AND CHLOROFORM;  SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE;  VERY SLIGHTLY SOL IN BENZENE

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Androstanazol
Methylstanazol
Stanazolol
Stanozolol
Stromba
Winstrol

Presión de vapor

3.3X10-9 mm Hg at 25 °C (est)

Origen del producto

United States

Foundational & Exploratory

Stanozolol's Interaction with Androgen Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of stanozolol, a synthetic anabolic-androgenic steroid (AAS), on the androgen receptor (AR). This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is characterized by its unique pyrazole (B372694) ring fused to the A-ring of the steroid nucleus. Despite its relatively low binding affinity for the androgen receptor, this compound is a potent agonist, capable of initiating the cascade of cellular events that lead to the physiological and pharmacological effects associated with this class of compounds. This document details the binding kinetics, receptor activation, and downstream signaling pathways modulated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the described mechanisms to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound is a 17α-alkylated synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1] It has been utilized in both therapeutic applications and as a performance-enhancing drug. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel selective androgen receptor modulators (SARMs) with improved therapeutic profiles. This guide focuses on the core interaction of this compound with the androgen receptor, the primary mediator of its biological effects.

This compound and the Androgen Receptor: A Paradox of Low Affinity and High Potency

The prevailing understanding of this compound's action on the androgen receptor presents an interesting paradox: it exhibits a low binding affinity for the receptor, yet it functions as a potent activator of AR-mediated gene transcription.[2][3][4]

Binding Affinity to the Androgen Receptor

Multiple studies have consistently demonstrated that this compound possesses a significantly lower binding affinity for the androgen receptor compared to natural androgens like testosterone (B1683101) and dihydrotestosterone (DHT). One study reports its affinity to be approximately 22% of that of DHT.[1] Another study indicates a relative binding affinity (RBA) of less than 0.05 compared to the high-affinity synthetic androgen methyltrienolone (B1676529) (R1881).[5] This low affinity is a key characteristic that distinguishes it from many other potent androgens.

Table 1: Quantitative Data on this compound-Androgen Receptor Interaction

ParameterValueCompoundAssay TypeReference
Binding Affinity
Relative Binding Affinity (RBA)~22% of Dihydrotestosterone (DHT)This compoundCompetitive Binding Assay[1]
Relative Binding Affinity (RBA)< 0.05 (compared to Methyltrienolone)This compoundCompetitive Binding Assay[5]
Receptor Activation
Transcriptional ActivationPotent ActivatorThis compoundCell-Based Reporter Gene Assay[2][4]

Note: Specific Ki or IC50 values for this compound binding to the androgen receptor and EC50 values for receptor activation are not consistently reported in the reviewed literature, reflecting the focus on its paradoxical potent activity despite low affinity.

Androgen Receptor Activation and Translocation

Despite its weak binding, this compound is a strong activator of the androgen receptor.[6][7] The binding of this compound to the cytoplasmic AR, which is in a complex with heat shock proteins (HSPs), induces a conformational change in the receptor. This change leads to the dissociation of HSPs and the formation of a stabilized this compound-AR complex. This complex then translocates into the nucleus.[8]

Stanozolol_AR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_Cytoplasm Androgen Receptor (AR) (inactive, with HSPs) This compound->AR_Cytoplasm Binds Stanozolol_AR_Complex This compound-AR Complex AR_Cytoplasm->Stanozolol_AR_Complex Conformational Change (HSP dissociation) Nucleus Nucleus Stanozolol_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Stanozolol_AR_Complex->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates

Caption: this compound's classical mechanism of androgen receptor activation.

Downstream Signaling and Gene Regulation

Once inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of this compound.[8]

Regulation of Androgen-Responsive Genes

Research has shown that this compound can regulate the expression of various genes. For instance, in human hair follicle dermal papilla cells, this compound treatment has been shown to significantly regulate the expression of the Androgen Receptor (AR) itself, as well as Fas Receptor (FasR), and 5-alpha reductase 2 (SRD5A2).[9] In osteogenic cells, this compound promotes the expression of genes related to bone formation.

Interaction with Coactivators and Corepressors

The transcriptional activity of the androgen receptor is modulated by its interaction with a suite of coactivator and corepressor proteins. The specific conformational change induced by a ligand determines which coregulators are recruited to the AR complex. While direct experimental data on the specific coactivators and corepressors recruited by the this compound-AR complex is limited, the potent agonist activity of this compound suggests that it effectively recruits coactivators, such as those from the steroid receptor coactivator (SRC) family, and displaces corepressors.

Coregulator_Interaction Stanozolol_AR This compound-AR Complex (in Nucleus) ARE ARE Stanozolol_AR->ARE Binds Coactivators Coactivators (e.g., SRC-1, CBP/p300) Stanozolol_AR->Coactivators Recruits Corepressors Corepressors (e.g., NCoR, SMRT) Stanozolol_AR->Corepressors Displaces Transcription_Machinery Basal Transcription Machinery Coactivators->Transcription_Machinery Activates Corepressors->Transcription_Machinery Inhibits Gene_Activation Gene Activation Transcription_Machinery->Gene_Activation Gene_Repression Gene Repression

Caption: Proposed interaction of the this compound-AR complex with coregulators.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of AR Source: A source of androgen receptors is required, typically from rat prostate cytosol or recombinant human AR.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881), is used.

  • Competition: A constant concentration of the radioligand is incubated with the AR source in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_ar Prepare AR Source start->prep_ar prep_ligand Prepare Radiolabeled Ligand ([3H]-R1881) start->prep_ligand prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound incubate Incubate AR, Radiolabeled Ligand, and this compound prep_ar->incubate prep_ligand->incubate prep_this compound->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive androgen receptor binding assay.

Androgen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) is used. These cells are typically co-transfected with two plasmids.

  • Expression Plasmid: One plasmid contains the full-length human androgen receptor cDNA.

  • Reporter Plasmid: The second plasmid contains a luciferase reporter gene under the control of a promoter with multiple copies of an Androgen Response Element (ARE).

  • Cell Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

Reporter_Assay_Workflow start Start transfect Co-transfect Cells with AR Expression and Luciferase Reporter Plasmids start->transfect treat Treat Cells with Varying Concentrations of this compound transfect->treat incubate Incubate Cells treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for an androgen receptor luciferase reporter gene assay.

Mammalian Two-Hybrid Assay for Co-regulator Interaction

This assay can be adapted to investigate the interaction between the this compound-bound androgen receptor and specific coactivators or corepressors.[7][10][11][12][13]

Methodology:

  • Vector Construction: Two fusion protein expression vectors are created. One fuses the AR ligand-binding domain (LBD) to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The other fuses a specific co-regulator protein to a transcriptional activation domain (AD) (e.g., VP16).

  • Co-transfection: These two vectors are co-transfected into mammalian cells along with a reporter plasmid containing binding sites for the DBD upstream of a reporter gene (e.g., luciferase).

  • Cell Treatment: The transfected cells are treated with the ligand of interest (this compound).

  • Interaction and Reporter Expression: If this compound promotes the interaction between the AR-LBD and the co-regulator, the DBD and AD are brought into proximity, activating the transcription of the reporter gene.

  • Quantification: The reporter gene expression is quantified (e.g., by measuring luciferase activity).

Conclusion

This compound's mechanism of action on the androgen receptor is a compelling example of a ligand that, despite a low binding affinity, is a potent agonist. This suggests that the conformational change induced by this compound in the androgen receptor is highly effective at promoting the necessary interactions for transcriptional activation, including the recruitment of coactivators and the displacement of corepressors. Further research focusing on the specific co-regulator interactions and the comprehensive gene expression profiles induced by this compound will provide a more complete picture of its molecular pharmacology and aid in the design of next-generation androgen receptor modulators. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

Stanozolol: A Comprehensive Technical Guide to its Molecular Structure and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the molecular structure, receptor binding affinity, and associated signaling pathways of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT).[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of this compound

This compound is chemically designated as (1S,3aS,3bR,5aS,10aS,10bS,12aS)-1,10a,12a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[4][5]naphtho[1,2-f]indazol-1-ol.[6] Its molecular formula is C21H32N2O, and it has a molecular weight of 328.49 g/mol .[7][8] Structurally, it is a 17α-alkylated derivative of DHT, which makes it orally active.[1][9] A key feature of its structure is a pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) nucleus.[1]

Caption: 2D structure and chemical details of the this compound molecule.

Receptor Binding Affinity

This compound's biological activity is mediated through its interaction with various steroid hormone receptors. Its binding affinity is a critical determinant of its pharmacological profile, which includes both anabolic and androgenic effects, as well as other receptor-mediated actions.

Quantitative Binding Affinity Data

Receptor/ProteinLigandSpeciesTissue/SystemBinding Affinity (Relative to Dihydrotestosterone)Reference
Androgen Receptor (AR) This compound--~22%[1]
Sex Hormone-Binding Globulin (SHBG) This compoundHumanSerum~1%[1]
Progesterone (B1679170) Receptor (PR) This compoundHumanSkin & Synovial FibroblastsBinds specifically; partially displaced by progesterone[10]
Glucocorticoid Receptor (GR) - LAGS This compoundRatLiver MicrosomesInteracts with Low-Affinity Glucocorticoid-Binding Sites (LAGS)[4][11][12]

This compound is an agonist of the androgen receptor (AR).[1] Despite its relatively low binding affinity for the AR compared to DHT, it is a potent activator of AR-induced protein synthesis.[9] Its 5α-reduced structure prevents conversion by 5α-reductase, leading to a higher ratio of anabolic to androgenic activity compared to testosterone.[1] this compound also exhibits very low affinity for serum sex hormone-binding globulin (SHBG), which results in higher bioavailability of the free steroid.[1]

In addition to the AR, this compound has been shown to bind to the progesterone receptor (PR).[1][10] It also interacts with low-affinity glucocorticoid-binding sites (LAGS) in the liver, where it acts as a negative allosteric modulator, but it does not bind to the classical glucocorticoid receptor.[11][12]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The binding affinity of this compound and other ligands to the androgen receptor is typically determined using a competitive binding assay. This method measures the ability of a test compound to compete with a radiolabeled androgen for binding to the receptor.

Methodology

A common protocol involves the following steps:

  • Receptor Preparation: The androgen receptor is typically sourced from rat ventral prostate cytosol or a recombinant protein expression system.[13][14]

  • Reagent Preparation:

    • Assay Buffer: A Tris-HCl based buffer is commonly used.

    • Radioligand: A tritiated high-affinity androgen, such as [3H]R1881 (methyltrienolone) or [3H]dihydrotestosterone, is prepared at a concentration near its dissociation constant (Kd).

    • Test Compound: this compound or other test compounds are serially diluted to a range of concentrations.

    • Unlabeled Ligand: A high concentration of a known unlabeled androgen is used to determine non-specific binding.[5]

  • Assay Setup: The assay is typically performed in 96-well plates with three types of wells:

    • Total Binding: Contains the AR preparation and the radioligand.

    • Non-specific Binding: Contains the AR, radioligand, and a saturating concentration of the unlabeled androgen.

    • Competitive Binding: Contains the AR, radioligand, and varying concentrations of the test compound.[5]

  • Incubation: The plate is incubated, often at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Unbound Ligand: The bound and free radioligand are separated. A common method is the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[5]

  • Quantification: The amount of bound radioactivity in each well is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound.

Competitive_Binding_Assay_Workflow prep Receptor & Reagent Preparation setup Assay Plate Setup (Total, Non-specific, Test Wells) prep->setup incubation Incubation (e.g., 4°C, 18-24h) setup->incubation separation Separation of Bound/ Unbound Ligand (HAP) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis

Caption: Experimental workflow for a typical androgen receptor competitive binding assay.

Signaling Pathways

This compound exerts its effects through multiple signaling pathways, both classical and non-classical.

Classical Androgen Receptor Signaling

The primary mechanism of action for this compound is through the classical androgen receptor signaling pathway.[2][3]

  • Binding: this compound enters the cell and binds to the androgen receptor (AR) in the cytoplasm.

  • Translocation: The this compound-AR complex translocates into the cell nucleus.[2][3]

  • Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increase in protein synthesis, which underlies its anabolic effects.[2][3]

AR_Signaling_Pathway This compound This compound ar Androgen Receptor (AR) (Cytoplasm) This compound->ar Binds complex This compound-AR Complex ar->complex nucleus Nucleus complex->nucleus Translocates are Androgen Response Element (ARE) on DNA transcription Modulation of Gene Transcription are->transcription Binds to protein_synthesis Increased Protein Synthesis transcription->protein_synthesis anabolic_effects Anabolic Effects protein_synthesis->anabolic_effects

Caption: Classical androgen receptor signaling pathway activated by this compound.

Multi-Receptor Signaling in Mesenchymal Stem Cells

In certain cell types, such as mesenchymal stem cells, this compound can activate non-classical signaling pathways that contribute to its effects on bone and cartilage.[1]

  • Receptor Binding: this compound binds to the progesterone receptor (PR) and an unidentified membrane receptor.

  • COX-2 Induction: This binding leads to the induction of cyclooxygenase-2 (COX-2), which in turn drives the synthesis of Prostaglandin E2 (PGE₂).

  • Feed-Forward Loop: PGE₂ then amplifies the expression of Bone Morphogenetic Protein 2 (BMP2).

  • Differentiation: The increased BMP2 expression accelerates the differentiation of mesenchymal stem cells into bone (osteogenic) and cartilage (chondrogenic) cells.[1]

Stanozolol_MSC_Signaling This compound This compound pr Progesterone Receptor (PR) This compound->pr Binds mem_receptor Unidentified Membrane Receptor This compound->mem_receptor Binds cox2 COX-2 Induction pr->cox2 mem_receptor->cox2 pge2 PGE₂ Synthesis cox2->pge2 Drives bmp2 BMP2 Expression pge2->bmp2 Amplifies differentiation Osteogenic & Chondrogenic Differentiation bmp2->differentiation Accelerates

Caption: this compound's multi-receptor signaling pathway in mesenchymal stem cells.

References

An In-depth Technical Guide to the Physicochemical Properties of Stanozolol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential physicochemical properties of Stanozolol, offering researchers, scientists, and drug development professionals the foundational data and methodologies required for robust in vitro investigations.

Core Physicochemical Properties of this compound

This compound is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1][2] Its utility in in vitro studies is fundamentally influenced by its physical and chemical characteristics, which dictate its behavior in experimental systems. A summary of these key properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₂₁H₃₂N₂O[3][4]
Molecular Weight 328.49 g/mol [3][4]
Melting Point 229.8-242.0 °C[3][4][5]
Appearance White crystalline powder.[6][6]
pKa (Strongest Basic) 2.42 - 2.86[7][8]
logP 3.81 - 4.56[8][9]
Water Solubility Practically insoluble.[3][5][6][10][3][5][6][10]
Solubility in Organic Solvents Soluble in dimethylformamide; slightly soluble in ethanol, chloroform, acetone, and ethyl acetate; very slightly soluble in methylene (B1212753) chloride and benzene.[3][5][6][10][3][5][6][10]
UV Maximum (in Ethanol) 223-224 nm[4][6]

Experimental Protocols for Physicochemical Characterization

Accurate determination of this compound's physicochemical properties is critical for designing and interpreting in vitro experiments. The following sections detail standard methodologies for assessing solubility and stability.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Objective: To determine the saturation solubility of this compound in various solvents relevant to in vitro studies (e.g., cell culture media, DMSO, ethanol).

Materials:

  • This compound powder

  • Selected solvents (e.g., Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure saturation is reached.[12]

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.[11]

  • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After agitation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

This protocol outlines a procedure to evaluate the stability of this compound under various stress conditions, which is crucial for understanding its degradation profile in different experimental settings.[1][2][13]

Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • TLC-densitometry system or HPLC system

  • pH meter

Methodology:

  • Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Incubate at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.[13] this compound has been shown to be particularly susceptible to degradation under acidic conditions.[1][2]

  • Base Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Incubate at 80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the this compound solution with 3-30% hydrogen peroxide at room temperature for a set duration.

  • Thermal Degradation (Dry Heat): Place this compound powder in an oven at a high temperature (e.g., 105°C) for several hours.[13]

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating method, such as TLC-densitometry or HPLC, to separate the parent drug from any degradation products.[1][2]

  • Quantify the amount of remaining this compound and identify any major degradation products.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes relevant to the in vitro study of this compound.

This compound primarily exerts its effects by interacting with the androgen receptor.[14][15][16] It can also influence other signaling pathways.

Stanozolol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to AR_complex This compound-AR Complex SHBG Sex Hormone-Binding Globulin (SHBG) This compound->SHBG Reduces AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to DNA Androgen Response Elements (ARE) on DNA Transcription Modulation of Gene Transcription DNA->Transcription Activates Protein_synthesis Increased Protein Synthesis (Anabolic Effect) Transcription->Protein_synthesis Free_Testosterone Increased Free Testosterone SHBG->Free_Testosterone Leads to

Caption: Simplified signaling pathway of this compound.

A typical workflow for investigating the effects of this compound in a cell-based assay.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., Muscle Cells, Hepatocytes) Stanozolol_Prep 2. Prepare this compound Stock (e.g., in DMSO) & Dilutions Treatment 3. Treat Cells with this compound (and Vehicle Control) Stanozolol_Prep->Treatment Incubation 4. Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation Assays 5. Perform Assays (e.g., Viability, Gene Expression, Protein Quantification) Incubation->Assays Data_Collection 6. Data Collection Assays->Data_Collection Data_Analysis 7. Statistical Analysis Data_Collection->Data_Analysis Conclusion 8. Interpretation & Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vitro studies of this compound.

References

Stanozolol's Molecular Blueprint in Skeletal Muscle: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stanozolol, a synthetic derivative of dihydrotestosterone, exerts significant anabolic and anti-catabolic effects on skeletal muscle. Its primary mechanism of action involves binding to the androgen receptor (AR), which initiates a cascade of genomic events leading to increased protein synthesis and muscle hypertrophy. However, emerging evidence suggests a more complex signaling network, including anti-glucocorticoid activity, modulation of myostatin/follistatin pathways, and potential non-genomic actions. This technical guide provides a comprehensive overview of the core signaling pathways of this compound in skeletal muscle cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions.

Core Signaling Pathways

This compound's influence on skeletal muscle mass is multifaceted, primarily revolving around the following interconnected signaling pathways:

  • Androgen Receptor (AR) Signaling: As an anabolic androgenic steroid (AAS), this compound's canonical pathway involves binding to and activating the AR. Although studies indicate this compound has a low binding affinity for the AR in skeletal muscle, it is a potent activator of AR-dependent gene transcription[1]. This activation leads to the increased expression of genes involved in protein synthesis and muscle growth.

  • Anti-Glucocorticoid Signaling: this compound exhibits anti-catabolic properties by antagonizing the effects of glucocorticoids[2]. Glucocorticoids promote muscle breakdown by upregulating the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1. This compound can counteract this effect, thereby reducing muscle protein degradation.

  • Myostatin/Follistatin Signaling: Myostatin is a negative regulator of muscle growth. This compound has been shown to modulate the expression of myostatin and its inhibitor, follistatin. Studies on androgens suggest they can influence the expression of myostatin and related genes in muscle cells[1]. Anabolic steroid use has been associated with increased serum concentrations of follistatin, which would lead to decreased myostatin activity and subsequent muscle growth.

  • Non-Genomic Signaling: Emerging research on androgens suggests the existence of rapid, non-genomic signaling pathways that are independent of gene transcription. These pathways may involve the activation of intracellular signaling cascades, such as those involving calcium ions, to quickly modulate cellular processes. While direct evidence for this compound-specific non-genomic signaling in muscle cells is still developing, it represents a potential area of its activity.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key parameters in skeletal muscle cells, based on available in vitro and in vivo data.

ParameterCell/Animal ModelThis compound Concentration/DoseObserved EffectReference
Protein Synthesis Female Rats1 mg/kg per dayIncreased muscle protein synthesis[3]
Myostatin mRNA Expression C2C12 myoblastsNot specified (DHT used as proxy)Increased Myostatin mRNA levels[1]
Follistatin Concentration Bodybuilders using anabolic steroidsNot specifiedIncreased serum follistatin concentrations
Atrogin-1 mRNA Expression Glucocorticoid-treated L6 myotubesNot specified (siRNA used for suppression)Potential to counteract glucocorticoid-induced increase[4]
MuRF1 mRNA Expression Glucocorticoid-treated L6 myotubesNot specified (siRNA used for suppression)Potential to counteract glucocorticoid-induced increase[4]

Note: Quantitative data for the direct effects of this compound on Akt/ERK phosphorylation and specific changes in protein synthesis rates in cultured muscle cells are limited in the currently available literature.

Signaling Pathway Diagrams

To visually represent the complex interactions of this compound within skeletal muscle cells, the following diagrams have been generated using the DOT language.

Stanozolol_AR_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_complex This compound-AR Complex This compound->AR_complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translates to Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth

Figure 1: this compound's classical androgen receptor signaling pathway.

Stanozolol_Anti_Glucocorticoid Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Activate Atrogenes Atrogin-1 & MuRF1 (E3 Ubiquitin Ligases) GR->Atrogenes Upregulate Proteolysis Muscle Protein Degradation Atrogenes->Proteolysis Promote This compound This compound This compound->GR Antagonizes

Figure 2: this compound's anti-glucocorticoid action.

Stanozolol_Myostatin_Follistatin Myostatin Myostatin Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits This compound This compound This compound->Follistatin May Increase

Figure 3: this compound's potential influence on the Myostatin-Follistatin axis.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols that can be employed to investigate the signaling pathways of this compound in skeletal muscle cells.

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts are a standard model for studying myogenesis.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Induction: When cells reach 80-90% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin. Myotube formation is typically observed within 3-5 days.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Working Concentrations: Dilute the stock solution in the differentiation medium to achieve the desired final concentrations for treatment. A dose-response study is recommended to determine the optimal concentration.

  • Treatment Time: The duration of treatment will depend on the specific endpoint being measured. For signaling pathway activation (e.g., phosphorylation events), shorter time points (e.g., 15, 30, 60 minutes) are appropriate. For changes in protein expression and myotube morphology, longer time points (e.g., 24, 48, 72 hours) are necessary.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, Myogenin, Myosin Heavy Chain, Atrogin-1, MuRF1, Follistatin, Myostatin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using image analysis software, normalizing to a loading control such as GAPDH or β-actin.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry Imaging->Quantification

Figure 4: General workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., Myogenin, MyoD, Atrogin-1, MuRF1, Myostatin, Follistatin) and a housekeeping gene for normalization (e.g., GAPDH, Actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence for Myotube Morphology
  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Staining:

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MHC).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify myotube fusion index (number of nuclei in myotubes / total number of nuclei) and myotube diameter using image analysis software.

Protein Synthesis Assay (SUnSET)
  • Puromycin (B1679871) Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.

  • Cell Lysis and Western Blot: Lyse the cells and perform Western blot analysis as described in section 4.3, using an anti-puromycin antibody to detect the puromycin-labeled peptides.

  • Quantification: The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Intracellular Calcium Imaging
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.

  • Imaging Setup: Place the cells on a fluorescence microscope equipped for ratiometric imaging.

  • This compound Stimulation: Perfuse the cells with a buffer containing this compound and record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Data Analysis: Analyze the fluorescence ratio over time to determine the kinetics of the calcium response.

Conclusion

This compound promotes skeletal muscle growth through a combination of genomic and non-genomic signaling pathways. Its primary actions are mediated through the androgen receptor, leading to increased protein synthesis. Furthermore, its anti-glucocorticoid effects contribute to an anti-catabolic environment by suppressing the expression of key muscle atrophy genes. The modulation of the myostatin/follistatin pathway presents another layer of its anabolic action. While the direct impact of this compound on other signaling cascades like Akt/mTOR and MAPK/ERK, as well as its non-genomic effects, require further elucidation, the experimental protocols outlined in this guide provide a robust framework for future investigations. A comprehensive understanding of these intricate signaling networks is crucial for the development of novel therapeutic strategies targeting muscle wasting and for a complete picture of the physiological and pharmacological effects of this compound.

References

Stanozolol's Regulation of Gene Expression in Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the regulation of gene expression in hepatocytes by the synthetic anabolic-androgenic steroid, Stanozolol. The document details the primary signaling pathways, summarizes key quantitative data on gene and protein expression changes, and provides detailed experimental protocols for studying these effects.

Core Mechanism of Action: Androgen Receptor Signaling

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), primarily exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to either an increase or decrease in their mRNA and subsequent protein expression.[2]

Signaling Pathway Diagram

Stanozolol_AR_Signaling cluster_cytoplasm Cytoplasm This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer This compound-AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: this compound-mediated androgen receptor signaling pathway in hepatocytes.

Quantitative Data on this compound's Effects in Hepatocytes

The following tables summarize the quantitative changes in various hepatic parameters observed in response to this compound administration, compiled from human case reports and animal studies.

Table 1: Effects of this compound on Liver Function Parameters
ParameterSpeciesDosageDurationObserved ChangeReference
Total BilirubinHuman50 mg intramuscularly, every other day2 monthsIncreased to 44.34 mg/dl (normal: 0.1-1.3)[1][3]
Alanine Aminotransferase (ALT)Human50 mg intramuscularly, every other day2 monthsSlightly elevated to 63 U/l (normal: 5-50)[1][3]
Aspartate Aminotransferase (AST)Human50 mg intramuscularly, every other day2 months45 U/l (normal: 5-50)[1]
Alkaline Phosphatase (ALP)Human50 mg intramuscularly, every other day2 months77 U/l (normal: 35-125)[1]
Gamma-Glutamyl Transpeptidase (GGT)Human50 mg intramuscularly, every other day2 months27 U/l (normal: 10-75)[1]
Cytochrome P450RatAcute treatmentFirst 48hSignificant decrease[4]
Cytochrome P450RatAcute treatment72h and 96hSignificant increase[4]
Cytochrome P450RatChronic treatment-Significant decrease[4]
Cytochrome b5RatAcute treatmentFirst 48hSignificant decrease[4]
Cytochrome b5RatAcute treatment72h and 96hSignificant increase[4]
Cytochrome b5RatChronic treatment-Significant decrease[4]
Table 2: this compound's Impact on Hepatic Gene and Protein Expression
Gene/ProteinSpeciesDosageDurationMethodObserved ChangeReference
Telomerase Reverse Transcriptase (TERT)RatHigh doses--Induced telomerase activity[5]
Phosphatase and Tensin Homolog (PTEN)RatHigh doses--Gene expression unaffected[5]
Delta-aminolaevulinic acid synthase (ALA S)RatIntraperitoneal--Dose-dependent increase in activity[6]
Hepatic Triglyceride Lipase (B570770) (HTGL)Human-1 day-62% increase[7]
Hepatic Triglyceride Lipase (HTGL)Human-2 days-161% increase[7]
Hepatic Triglyceride Lipase (HTGL)Human-3 days-230% increase[7]
S-phase fraction (%SPF) of liver cellsRatAcute and Chronic-Flow cytometryIncrease[4]

Regulation of Specific Gene Categories in Hepatocytes

This compound has been shown to modulate the expression of genes involved in several key hepatic functions.

Protein Synthesis

This compound is known for its anabolic properties, which include the enhancement of protein synthesis.[1] This is a direct consequence of AR activation, leading to the increased transcription of genes involved in muscle growth and repair.[1] In the liver, this compound treatment has been associated with a proliferative effect on liver cells, as indicated by an increased percentage of cells in the S-phase of the cell cycle.[4]

Lipid Metabolism

This compound significantly alters lipid metabolism in the liver. A key regulated enzyme is hepatic triglyceride lipase (HTGL), which shows a dramatic increase in activity shortly after this compound administration.[7] This is often associated with a decrease in high-density lipoprotein (HDL) cholesterol levels.[7]

Heme Biosynthesis

This compound has been shown to increase the activity of delta-aminolaevulinic acid synthase (ALA S), the rate-limiting enzyme in heme biosynthesis, in rat hepatocytes.[6] This leads to increased porphyrin production.[6]

Fibrinolysis

This compound has been reported to enhance fibrinolysis, the process of breaking down blood clots. This is associated with a significant increase in the activity of extrinsic (tissue-type) plasminogen activator.

Erythropoiesis

This compound can stimulate the production of red blood cells by increasing the expression of the erythropoietin (EPO) gene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on gene expression in hepatocytes.

Experimental Workflow Diagram

Stanozolol_Hepatocyte_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Analysis Hepatocyte_Culture Primary Hepatocyte Culture Stanozolol_Treatment This compound Treatment Hepatocyte_Culture->Stanozolol_Treatment RNA_Isolation RNA Isolation Stanozolol_Treatment->RNA_Isolation Protein_Extraction Protein Extraction Stanozolol_Treatment->Protein_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Stanozolol_Treatment->ChIP Reporter_Assay Reporter Gene Assay Stanozolol_Treatment->Reporter_Assay qPCR Quantitative PCR (qPCR) RNA_Isolation->qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot ChIP_qPCR ChIP-qPCR / ChIP-Seq ChIP->ChIP_qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis ChIP_qPCR->Data_Analysis

Caption: General experimental workflow for studying this compound's effects on hepatocytes.

Primary Hepatocyte Culture and this compound Treatment

Objective: To maintain primary hepatocytes in culture and treat them with this compound to study its effects on gene and protein expression.

Materials:

  • Cryopreserved primary human or rat hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 37°C, 5% CO2 incubator

Protocol:

  • Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.

  • Transfer the cell suspension to a conical tube containing pre-warmed culture medium.

  • Centrifuge the cells at a low speed (e.g., 50 x g) for 5 minutes to pellet the viable hepatocytes.

  • Resuspend the cell pellet in fresh culture medium and determine cell viability and concentration using a trypan blue exclusion assay.

  • Seed the hepatocytes onto collagen-coated culture plates at a desired density.

  • Allow the cells to attach and form a monolayer for 24-48 hours in the incubator.

  • Prepare working concentrations of this compound by diluting the stock solution in culture medium. A vehicle control (medium with the solvent) should also be prepared.

  • Replace the medium in the hepatocyte cultures with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, harvest the cells for downstream analysis (RNA isolation, protein extraction, etc.).

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the relative expression levels of target genes in hepatocytes following this compound treatment.

Materials:

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Protocol:

  • RNA Isolation: Isolate total RNA from this compound-treated and control hepatocytes using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Set up parallel reactions for a stable reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated controls, normalized to the reference gene.

Western Blot for Protein Quantification

Objective: To detect and quantify the levels of specific proteins in hepatocytes after this compound treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the this compound-treated and control hepatocytes in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Androgen Receptor Reporter Gene Assay

Objective: To measure the transcriptional activity of the androgen receptor in response to this compound.[8][9]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Expression vector for the human androgen receptor (if the cell line does not endogenously express it at sufficient levels)

  • Reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the hepatocyte cell line in a multi-well plate.

  • Transfection: Co-transfect the cells with the androgen receptor expression vector (if needed) and the ARE-reporter vector using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., a Renilla luciferase vector) or to total protein concentration. Plot the dose-response curve to determine the potency of this compound in activating the androgen receptor.

References

Metabolic Fate and Biotransformation of Stanozolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Developed in 1962 by Winthrop Laboratories, it has been used for various medical purposes, including the treatment of hereditary angioedema.[1] However, it is more widely known for its misuse in sports to enhance performance.[1] A thorough understanding of the metabolic fate and biotransformation of this compound is crucial for drug development, clinical toxicology, and anti-doping science. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, its biotransformation pathways, and detailed experimental protocols for its study.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is significantly influenced by its chemical structure, particularly the presence of a 17α-methyl group, which enhances its oral bioavailability by hindering first-pass metabolism in the liver.[1]

Absorption and Bioavailability: this compound exhibits high oral bioavailability due to the steric hindrance provided by the 17α-methyl group, which protects it from extensive gastrointestinal and hepatic metabolism.[1]

Distribution: Once absorbed, this compound has a very low affinity for human serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[1]

Metabolism: The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation through various enzymatic pathways.[1] The metabolism involves both Phase I (functionalization) and Phase II (conjugation) reactions.

Excretion: this compound and its metabolites are primarily excreted in the urine.[1] Only a small fraction, about 3-5%, of the administered dose is excreted as the parent compound.[2][3] The majority is eliminated as hydroxylated and conjugated metabolites.[2][3] The biological half-life of this compound is approximately 9 hours when administered orally and 24 hours when given as an aqueous suspension via intramuscular injection.[1]

Biotransformation: Phase I and Phase II Metabolism

The biotransformation of this compound is a complex process resulting in a variety of metabolites. These metabolic transformations are crucial for its detoxification and elimination from the body.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound primarily involves hydroxylation at various positions on the steroid nucleus and the pyrazole (B372694) ring. This process is mainly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] The major monohydroxylated metabolites identified in human urine are:

Other hydroxylated metabolites, including dihydroxylated forms such as 4,16-dihydroxythis compound, have also been identified.[5]

Phase II Metabolism: Conjugation Reactions

Following Phase I hydroxylation, this compound and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways are:

  • Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid to form glucuronide conjugates.[1][5] 3'-hydroxythis compound glucuronide is a significant long-term metabolite.[5][7]

  • Sulfation: Sulfation is another important Phase II metabolic pathway for this compound.[8]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterOral AdministrationIntramuscular Injection (aqueous susp.)Reference
Biological Half-life 9 hours24 hours[1]
Detection Window in Urine Up to 10 days (for a single 5-10 mg dose)Longer than oral administration[1]

Table 2: Urinary Excretion Profile of Major Monohydroxylated this compound Metabolites in Humans (after a single oral dose)

MetaboliteRelative AbundancePeak Excretion TimeDetection Limit (LC-MS/MS)Reference
3'-hydroxythis compound Highest19 hours0.25 ng/mL[6][9]
16β-hydroxythis compound Intermediate-0.25 ng/mL[6]
4β-hydroxythis compound Lowest-0.25 ng/mL[6]

Table 3: Detection Times of this compound Metabolites in Human Urine

MetaboliteDetection TimeAnalytical MethodReference
3'-hydroxythis compound glucuronide Up to 10 daysLC-MS/MS[7]
16β-hydroxythis compound Up to 40 days (after oral admin.)LC-MS/MS[3]
3'-hydroxythis compound Up to 52 days (after IM admin.)GC/HRMS[3]
17-epithis compound-N-glucuronide Up to 28 daysLC-HRMS[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

In Vitro Metabolism using Human Liver S9 Fraction

This protocol describes the investigation of this compound's metabolism using a human liver S9 fraction, which contains both microsomal and cytosolic enzymes.[11][12]

Materials:

  • This compound

  • Human liver S9 fraction

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., 17α-methyltestosterone)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 µM) in a suitable solvent.[13]

  • In a microcentrifuge tube, combine the this compound stock solution, phosphate buffer, and MgCl₂.[13]

  • Add the human liver S9 fraction to achieve a final protein concentration of 0.6 mg/mL.[13]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).[13]

  • Terminate the reaction by adding ice-cold acetonitrile.[13]

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the supernatant for the presence of this compound metabolites using LC-MS/MS.

In Vivo Analysis of Urinary Metabolites by LC-MS/MS

This protocol outlines the procedure for the detection and quantification of this compound metabolites in human urine.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Materials:

  • Urine sample

  • Phosphate buffer (pH 7.0)

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Internal standard (e.g., 17α-methyl testosterone)

  • XAD2® or Oasis MCX SPE cartridges

  • Methanol

  • Diethyl ether

  • Potassium carbonate (K₂CO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To 2-4 mL of urine, add the internal standard.[14]

  • Apply the urine to a pre-conditioned XAD2® SPE column.[14]

  • Wash the column with water to remove interfering substances.[14]

  • Elute the free and conjugated steroids with methanol.[14]

  • Evaporate the eluate to dryness and dissolve the residue in phosphate buffer (pH 7.0).[14]

  • Add β-glucuronidase and incubate at 60°C for 1 hour to hydrolyze the glucuronide conjugates.[14]

  • Alkalinize the sample with K₂CO₃ and perform liquid-liquid extraction with diethyl ether.[14]

  • Separate the organic phase, dry it with Na₂SO₄, and evaporate to dryness.[14]

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: Zorbax 5μm SB-C18, 50mm x 2.1mm[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 1 µL[3]

MS/MS Conditions (Example in Multiple Reaction Monitoring - MRM mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 16β-hydroxythis compound: m/z 345 -> 81, 97, 109[3]

  • Drying Gas Temperature: 350°C[3]

  • Nebulizer Pressure: 45 psi[3]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.

Stanozolol_Metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Metabolite1 3'-hydroxythis compound This compound->Metabolite1 CYP450 Metabolite2 4β-hydroxythis compound This compound->Metabolite2 CYP450 Metabolite3 16β-hydroxythis compound This compound->Metabolite3 CYP450 Metabolite4 Dihydroxylated Metabolites This compound->Metabolite4 CYP450 Conjugate1 Glucuronide Conjugates Metabolite1->Conjugate1 Conjugate2 Sulfate Conjugates Metabolite1->Conjugate2 Metabolite2->Conjugate1 Metabolite2->Conjugate2 Metabolite3->Conjugate1 Metabolite3->Conjugate2 Metabolite4->Conjugate1 Metabolite4->Conjugate2 Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Workflow for urinary metabolite analysis.

Conclusion

The metabolic fate of this compound is characterized by extensive hepatic biotransformation, primarily involving hydroxylation followed by glucuronidation and sulfation. The resulting metabolites are excreted in the urine and serve as important biomarkers for detecting this compound administration. The identification of long-term metabolites, such as 3'-hydroxythis compound glucuronide and 16β-hydroxythis compound, has significantly extended the detection window for this anabolic steroid. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists involved in the study of this compound's metabolism and its detection in biological matrices. This comprehensive understanding is essential for advancing research in drug development, clinical diagnostics, and anti-doping efforts.

References

In Vitro Effects of Stanozolol on Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of the synthetic anabolic-androgenic steroid, stanozolol, on protein synthesis. This compound is known to elicit its anabolic effects through a multi-faceted mechanism, primarily involving the modulation of androgen receptor signaling, antagonism of glucocorticoid receptors, and stimulation of specific protein synthetic pathways. This document summarizes the available quantitative data on this compound's impact on protein synthesis, details the experimental protocols for its assessment, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and muscle biology.

Introduction

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is a synthetic anabolic steroid with significant muscle-building properties.[1][2] Its primary mechanism of action involves binding to and activating androgen receptors (AR), which function as nuclear transcription factors.[2][3] This activation leads to the modulation of gene expression, resulting in an increased synthesis of proteins integral to muscle growth and repair.[1][2] Furthermore, this compound exhibits a crucial anti-catabolic effect by acting as an antagonist to the glucocorticoid receptor (GR).[1][2] By inhibiting the action of catabolic glucocorticoid hormones, this compound helps to shift the cellular environment towards anabolism, further promoting a positive protein balance.[1][2]

This guide will focus on the in vitro evidence of this compound's effects on protein synthesis, providing quantitative data where available and detailing the methodologies used to obtain these findings.

Data Presentation: Quantitative Effects of this compound on Protein Synthesis

While extensive in vivo studies and qualitative reports support this compound's role in promoting protein synthesis, specific in vitro quantitative data on total muscle protein synthesis remains limited in publicly available literature. However, significant quantitative findings have been documented regarding its effect on specific protein components, such as collagen in dermal fibroblasts.

Cell TypeThis compound ConcentrationParameter MeasuredObserved EffectReference
Adult Human Dermal Fibroblasts0.625 - 5 µg/mLCollagen Synthesis35% enhancement (dose-dependent)Falanga et al.
Adult Human Dermal FibroblastsNot Specifiedα1(I) and α1(III) Procollagen mRNA2-fold increaseFalanga et al.
Adult Human Dermal FibroblastsNot SpecifiedTransforming Growth Factor-β1 (TGF-β1) mRNA and Peptide Levels200% increaseFalanga et al.

Key Signaling Pathways

This compound's influence on protein synthesis is mediated by several interconnected signaling pathways. The primary pathways are the Androgen Receptor (AR) signaling cascade and the antagonism of the Glucocorticoid Receptor (GR) pathway. In certain cell types, like fibroblasts, the TGF-β1 pathway also plays a significant role.

Androgen Receptor (AR) Signaling Pathway

This compound, upon entering the cell, binds to the Androgen Receptor in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth, ultimately leading to an increase in the synthesis of structural and functional proteins.

Stanozolol_AR_Signaling cluster_nucleus This compound This compound AR Androgen Receptor (AR) (inactive, bound to HSPs) This compound->AR Binds Stanozolol_AR This compound-AR Complex AR->Stanozolol_AR Activation & HSP Dissociation Nucleus Nucleus Stanozolol_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Stanozolol_AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation

This compound-activated Androgen Receptor signaling pathway.
Glucocorticoid Receptor (GR) Antagonism

Glucocorticoids are catabolic hormones that promote muscle protein breakdown. They bind to the Glucocorticoid Receptor (GR), which then translocates to the nucleus and upregulates the transcription of genes involved in proteolysis, such as REDD1 and KLF15. These factors, in turn, can inhibit anabolic pathways like mTOR and promote the expression of ubiquitin ligases (e.g., MuRF1, Atrogin-1) that target proteins for degradation. This compound acts as a competitive antagonist for the GR, preventing glucocorticoids from binding and initiating this catabolic cascade. By blocking GR signaling, this compound effectively reduces protein degradation, thereby contributing to a net positive protein balance.[1][2]

Stanozolol_GR_Antagonism This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonizes Glucocorticoid Glucocorticoid Glucocorticoid->GR Binds & Activates Catabolic_Genes Transcription of Catabolic Genes (e.g., REDD1, KLF15) GR->Catabolic_Genes Upregulates Protein_Degradation Increased Protein Degradation Catabolic_Genes->Protein_Degradation Leads to Stanozolol_TGFB1_Signaling cluster_fibroblast This compound This compound Fibroblast Fibroblast This compound->Fibroblast Acts on TGFB1_Expression Increased TGF-β1 Gene Expression This compound->TGFB1_Expression TGFB1_Protein TGF-β1 Protein TGFB1_Expression->TGFB1_Protein Translation TGFB1_Receptor TGF-β1 Receptor TGFB1_Protein->TGFB1_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade TGFB1_Receptor->Signaling_Cascade Activates Procollagen_Genes Increased Procollagen Gene Transcription Signaling_Cascade->Procollagen_Genes Upregulates Collagen_Synthesis Enhanced Collagen Synthesis Procollagen_Genes->Collagen_Synthesis Leads to SUnSET_Workflow A 1. Cell Culture & this compound Treatment B 2. Add Puromycin (1 µM, 30 min) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting with Anti-Puromycin Antibody E->F G 7. Detection & Densitometry F->G H 8. Normalize to Housekeeping Protein G->H

References

An In-depth Technical Guide on the Interaction of Stanozolol with Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the synthetic anabolic-androgenic steroid, Stanozolol, and glucocorticoid receptors. The document delves into the specific binding characteristics, experimental methodologies to assess these interactions, and the downstream signaling consequences, presenting a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound, a 17α-alkylated synthetic androgen, exhibits a unique interaction with glucocorticoid binding sites, distinct from the classical cytosolic glucocorticoid receptor (GR). Its primary interaction occurs with low-affinity glucocorticoid-binding sites (LAGS) located within liver microsomes. This interaction is characterized as a negative allosteric modulation, where this compound, by binding to a distinct site, reduces the affinity of LAGS for glucocorticoids such as dexamethasone. This modulation is proposed to increase the bioavailability of glucocorticoids to the cytosolic GR, thereby potentially enhancing GR-mediated signaling pathways. This guide summarizes the quantitative binding data, details the experimental protocols for studying these interactions, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data on this compound and Glucocorticoid Receptor Interaction

The binding affinity and capacity of this compound and its effects on glucocorticoid binding have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity and Capacity of this compound for its Specific Binding Site in Rat Liver Microsomes

ParameterValue
Dissociation Constant (Kd)37 ± 1.3 nM[1]
Maximum Number of Binding Sites (Bmax)49 ± 2 pmol/mg of protein[1]

Table 2: Competitive Inhibition of [3H]Dexamethasone Binding to Low-Affinity Glucocorticoid-Binding Sites (LAGS) in Rat Liver Microsomes by 17α-Alkylated Androgens

CompoundIC50Potency
Danazol116 nM[2]Potent Inhibitor
This compoundNot explicitly quantified, but described as a potent inhibitor[2]Potent Inhibitor

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and glucocorticoid binding sites.

Preparation of Rat Liver Microsomes

This protocol outlines the procedure for isolating the microsomal fraction from rat liver, which is enriched in low-affinity glucocorticoid-binding sites (LAGS).

Materials:

  • Male Wistar rats

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Differential centrifuge

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Ultracentrifuge

Procedure:

  • Euthanize male Wistar rats and perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the minced liver using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Wash the microsomal pellet by resuspending it in homogenization buffer and repeating the ultracentrifugation step.

  • Resuspend the final microsomal pellet in a suitable buffer for storage at -80°C or immediate use in binding assays.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Competitive Radioligand Binding Assay: this compound vs. [3H]Dexamethasone

This assay is used to determine the ability of this compound to compete with a radiolabeled glucocorticoid for binding to LAGS in the prepared liver microsomes.

Materials:

  • Prepared rat liver microsomes

  • [3H]Dexamethasone (radioligand)

  • Unlabeled Dexamethasone (for determining non-specific binding)

  • This compound (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Vacuum filtration manifold

  • Liquid scintillation counter

Procedure:

  • In a series of tubes, add a constant amount of microsomal protein (e.g., 100-200 µg).

  • Add increasing concentrations of unlabeled this compound to the experimental tubes.

  • For total binding, add only the assay buffer.

  • For non-specific binding, add a high concentration of unlabeled Dexamethasone (e.g., 10 µM).

  • Add a constant concentration of [3H]Dexamethasone to all tubes.

  • Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [3H]Dexamethasone binding against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental procedures described in this guide.

Stanozolol_Glucocorticoid_Interaction cluster_membrane Microsomal Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LAGS LAGS (Low-Affinity Glucocorticoid- Binding Sites) STBP STBP (this compound Binding Protein) STBP->LAGS Negative Allosteric Modulation Stanozolol_ext This compound Stanozolol_ext->STBP Binds Glucocorticoid_ext Glucocorticoid (e.g., Dexamethasone) Glucocorticoid_ext->LAGS Binding Inhibited Glucocorticoid_cyto Glucocorticoid GR Cytosolic GR GR_complex Activated GR Complex GR->GR_complex Activation Glucocorticoid_cyto->GR Increased Availability and Binding GRE GRE (Glucocorticoid Response Element) GR_complex->GRE Binds cluster_nucleus cluster_nucleus GR_complex->cluster_nucleus Gene Target Gene GRE->Gene Modulates Transcription

Caption: this compound's negative allosteric modulation of LAGS.

Experimental_Workflow cluster_prep Microsome Preparation cluster_assay Competitive Binding Assay start Rat Liver Homogenization centrifuge1 Differential Centrifugation (10,000 x g) start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge Ultracentrifugation (105,000 x g) supernatant1->ultracentrifuge microsomes Microsomal Pellet ultracentrifuge->microsomes incubation Incubate Microsomes with [3H]Dexamethasone & this compound microsomes->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50) counting->analysis

Caption: Workflow for microsomal isolation and binding assay.

Downstream Signaling Consequences

The primary consequence of this compound's interaction with LAGS is the reduced binding of glucocorticoids to these microsomal sites.[2] This is hypothesized to increase the concentration of free glucocorticoids in the cytosol, making them more available to bind to the classical cytosolic glucocorticoid receptor (GR).[3]

Upon ligand binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. By increasing the availability of glucocorticoids to the GR, this compound may indirectly enhance the transcriptional activity of GR on its target genes. This could potentially lead to an amplification of the physiological and pharmacological effects of endogenous or exogenous glucocorticoids in tissues expressing LAGS, such as the liver.

Conclusion

This compound interacts with glucocorticoid receptors through a non-classical mechanism involving negative allosteric modulation of low-affinity glucocorticoid-binding sites in the liver microsomes. This interaction leads to a decrease in glucocorticoid binding to these sites, which is proposed to increase the availability of glucocorticoids to the cytosolic glucocorticoid receptor, thereby potentially potentiating its downstream signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the nuanced pharmacological effects of this compound and other 17α-alkylated androgens on glucocorticoid signaling. Understanding these interactions is crucial for the development of new therapeutic agents with improved specificity and reduced side effects.

References

The Cellular and Molecular Effects of Stanozolol Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stanozolol, a synthetic derivative of dihydrotestosterone (B1667394), is an anabolic-androgenic steroid (AAS) with pronounced anabolic effects. While its use is prevalent in both therapeutic and illicit contexts, a granular understanding of its cellular and molecular mechanisms is critical for harnessing its potential benefits and mitigating adverse effects. This technical guide provides a comprehensive overview of the molecular signaling pathways, cellular responses, and quantitative effects elicited by this compound administration. It details its interaction with the androgen receptor and other signaling cascades, its impact on gene expression, protein synthesis, and cellular fate. Furthermore, this document furnishes detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Molecular Mechanisms of this compound Action

This compound exerts its biological effects through a multi-faceted approach, engaging with canonical androgen pathways while also modulating other critical signaling networks.

Primary Androgen Receptor (AR) Signaling

The principal mechanism of this compound action is through its function as an agonist for the androgen receptor (AR).[1][2] As a synthetic steroid derived from dihydrotestosterone (DHT), this compound binds to the AR in the cytoplasm of target cells.[1][3] This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the this compound-AR complex into the nucleus.[2][3] Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This genomic action results in an upregulation of proteins involved in muscle growth and repair and an overall increase in nitrogen retention, fostering an anabolic state.[2][3][4]

Stanozolol_AR_Signaling Canonical Androgen Receptor (AR) Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization ARE ARE on DNA Dimer->ARE Nuclear Translocation and Binding Transcription Target Gene Transcription ARE->Transcription Modulates Protein_Synth Increased Protein Synthesis Transcription->Protein_Synth

This compound-Androgen Receptor (AR) Signaling Pathway.
Modulation of the TGF-β1 Pathway

A significant non-canonical action of this compound involves the upregulation of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in tissue repair and fibrosis. In human dermal fibroblasts, this compound treatment has been shown to increase TGF-β1 mRNA and peptide levels by as much as 200%.[5] This increase in TGF-β1 is directly linked to enhanced collagen synthesis. The stimulatory effect of this compound on collagen production is abrogated in fibroblasts from TGF-β1 knockout mice, confirming the essential role of this pathway.[5][6] this compound stimulates a key regulatory region of the TGF-β1 promoter, leading to increased transcription of procollagen (B1174764) genes, such as α1(I) and α1(III).[5]

Stanozolol_TGFB1_Pathway This compound-Mediated Upregulation of Collagen Synthesis via TGF-β1 This compound This compound TGFB1_Promoter TGF-β1 Gene Promoter (-453 to +11 region) This compound->TGFB1_Promoter Stimulates TGFB1_mRNA TGF-β1 mRNA TGFB1_Promoter->TGFB1_mRNA Increases Transcription TGFB1_Peptide TGF-β1 Peptide TGFB1_mRNA->TGFB1_Peptide Translation Procollagen_mRNA Procollagen α1(I) & α1(III) mRNA TGFB1_Peptide->Procollagen_mRNA Upregulates Collagen_Synth Increased Collagen Synthesis Procollagen_mRNA->Collagen_Synth Leads to

This compound's effect on the TGF-β1 pathway and collagen.
Interaction with the PI3K/Akt/PTEN Axis

This compound has been shown to influence the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Studies in rat kidneys have demonstrated that this compound administration leads to a significant decrease in the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[7] PTEN is a negative regulator of the PI3K/Akt pathway.[8] By inhibiting PTEN, this compound allows for the increased activation of PI3K and subsequent phosphorylation of Akt.[7] This sustained activation of Akt can promote cell survival but is also implicated in pathological processes when dysregulated.[7][8]

Stanozolol_PI3K_AKT_Pathway This compound's Influence on the PI3K/Akt/PTEN Pathway This compound This compound PTEN PTEN Expression This compound->PTEN Inhibits PI3K PI3K Activation PTEN->PI3K Inhibits Akt Akt Activation (Phosphorylation) PI3K->Akt Activates Cell_Survival Cell Survival & Anti-Apoptosis Akt->Cell_Survival Promotes

This compound's inhibitory effect on PTEN, activating PI3K/Akt.
Other Receptor Interactions

Beyond the AR, this compound exhibits promiscuity in its receptor binding. It has been shown to bind to the progesterone (B1679170) receptor, and this interaction may mediate its inhibitory effects on DNA synthesis.[9] Additionally, this compound and its metabolites interact with low-affinity glucocorticoid-binding sites (LAGS) in the liver, which may contribute to its specific hepatic effects not seen with natural androgens like testosterone.[10][11]

Cellular Effects of this compound

The molecular interactions of this compound translate into significant and varied effects at the cellular level, ranging from anabolic and pro-fibrotic responses to the induction of apoptosis.

Anabolic and Pro-fibrotic Effects

In connective tissues, this compound demonstrates potent anabolic activity. In cultures of adult human dermal fibroblasts, this compound enhances collagen synthesis in a dose-dependent manner without affecting cell replication or viability.[5][6] This effect is primarily mediated by the upregulation of TGF-β1.[5][6] In skeletal muscle, this compound promotes protein synthesis and increases muscle RNA concentration, contributing to its muscle-building properties.[4][12][13]

Table 1: Quantitative Anabolic & Pro-fibrotic Effects of this compound

Parameter Measured Cell/Tissue Type This compound Concentration Result Reference
Collagen Synthesis Human Dermal Fibroblasts 0.625 - 5 µg/mL 35% increase (dose-dependent) [5][6]
Procollagen α1(I) mRNA Human Dermal Fibroblasts Not specified ~2-fold increase [5][6]
Procollagen α1(III) mRNA Human Dermal Fibroblasts Not specified ~2-fold increase [5][6]
TGF-β1 mRNA & Peptide Human Dermal Fibroblasts Not specified ~200% increase [5][6]

| Muscle Protein Synthesis | Female Rat Skeletal Muscle | 1 mg/kg/day | Significant increase |[12][13] |

Effects on Osteogenesis

This compound has been shown to positively influence osteogenic activity. In SaOS-2 osteoblast-like cells, it promotes the formation of calcified nodules and modulates the expression of key genes involved in bone differentiation.

Table 2: Quantitative Effects of this compound on Osteogenic Gene Expression in SaOS-2 Cells

Gene This compound Concentration Time Point Result (Fold Change vs. Control) Reference
Osteonectin (ON) 100 nM 12 days 2.65 ± 0.11 [14]

| Osteonectin (ON) | 1000 nM | 12 days | 4.18 ± 0.58 |[14] |

Apoptotic Effects

Despite its anabolic reputation, this compound can induce apoptosis, or programmed cell death, in various tissues, particularly at supraphysiological doses. Administration in rats has been shown to trigger apoptosis in cardiac tissue and hippocampal neurons.[15][16][17][18] The mechanism involves the activation of mitochondrial apoptotic pathways, evidenced by increased cytochrome-c staining.[15][16] Furthermore, this compound upregulates the expression of several pro-apoptotic genes.

Table 3: Quantitative Effects of this compound on Pro-Apoptotic Gene Expression

Gene Cell Type This compound Concentration Result (Fold Change vs. Control) Reference
CASP8 HepG2 100 nM / 1 µM >1.4 - 1.5 [19]
CASP9 HepG2 100 nM >1.5 [19]

| FAS | HepG2 | 1 µM | ~2.3 |[19] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the effects of compounds like this compound. Below are detailed methodologies for key experiments.

General Workflow for In Vitro this compound Studies

The following workflow outlines a typical cell-based experiment to assess the impact of this compound.

Experimental_Workflow General Experimental Workflow for Cell-Based this compound Assays cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A1 Select & Culture Target Cell Line (e.g., Fibroblasts, SaOS-2) A2 Seed Cells in Multi-Well Plates A1->A2 A3 Allow Adherence & Growth to 70-80% Confluency A2->A3 B2 Treat Cells with Vehicle (Control) & this compound Concentrations (e.g., 10 nM - 10 µM) A3->B2 B1 Prepare this compound Stock Solution (in DMSO) B1->B2 B3 Incubate for Desired Time Points (e.g., 24, 48, 72h) B2->B3 C1 Harvest Cells B3->C1 C2 Isolate Analytes (Protein, RNA, etc.) C1->C2 C3 Perform Downstream Assay (Western Blot, qPCR, etc.) C2->C3 C4 Data Acquisition & Statistical Analysis C3->C4

A generalized workflow for in vitro this compound experiments.
Protocol: Western Blot for Androgen Receptor Expression

This protocol details the immunodetection of the Androgen Receptor (AR) protein from cell lysates.

  • Cell Lysis:

    • Wash treated cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well of a 6-well plate.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein concentrations for all samples with RIPA buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane into a 4-20% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 90 minutes.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[20]

    • Incubate the membrane with a primary antibody against Androgen Receptor (e.g., Rabbit anti-AR, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[20][21][22]

    • Wash the membrane three times for 10 minutes each with TBST.[20]

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[20]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[20]

    • Capture the signal using a digital imaging system. Densitometry analysis can be performed to quantify band intensity, normalizing to a loading control like β-Actin or GAPDH.

Protocol: Quantitative RT-PCR for Gene Expression Analysis

This protocol details the measurement of mRNA levels for genes of interest, such as TGFB1 or COL1A1.

  • RNA Extraction:

    • Wash treated cells with PBS and lyse directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Elute the purified RNA in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template (e.g., 10 ng), forward and reverse primers for the gene of interest (10 µM each), and a SYBR Green qPCR Master Mix.

    • Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

    • Include a no-template control (NTC) for each primer set to check for contamination.

    • Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene (ΔCt) and then to the vehicle-treated control group (ΔΔCt). The fold change is calculated as 2-ΔΔCt.

Conclusion

This compound's cellular and molecular effects are complex and extend beyond its classical interaction with the androgen receptor. Its ability to modulate key signaling pathways, including TGF-β1 and PI3K/Akt, underscores its profound impact on tissue remodeling, protein synthesis, and cell fate. The quantitative data clearly demonstrate its potent anabolic effects on connective tissue and bone, as well as its dose-dependent pro-apoptotic activity in other cell types. The detailed protocols provided herein offer a standardized framework for future investigations into the nuanced mechanisms of this compound and other anabolic agents, facilitating the development of novel therapeutics and a deeper understanding of their physiological consequences.

References

Methodological & Application

Application Note: Stanozolol Sample Preparation for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stanozolol is a synthetic anabolic androgenic steroid derived from testosterone. Due to its performance-enhancing capabilities, it is frequently misused in sports and is listed on the World Anti-Doping Agency (WADA) Prohibited List. The detection of this compound in biological matrices, particularly urine, presents analytical challenges. This compound is extensively metabolized, and its primary metabolites, such as 3'-hydroxy-stanozolol, are excreted in low concentrations, primarily as glucuronide conjugates.[1][2] Furthermore, the inherent chemical structure of this compound and its metabolites results in poor gas chromatographic behavior, making direct analysis difficult.[3][4]

Therefore, a robust and sensitive sample preparation protocol is essential for reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This involves an enzymatic hydrolysis step to cleave the conjugated metabolites, a purification and concentration step, typically using solid-phase extraction (SPE), and a chemical derivatization step to create volatile and thermally stable analogues suitable for GC-MS analysis.[5][6]

This application note provides a detailed protocol for the extraction, purification, and derivatization of this compound and its metabolites from human urine for subsequent GC-MS analysis.

Experimental Protocols

This protocol is a composite methodology based on established procedures for the detection of this compound metabolites, particularly 3'-hydroxy-stanozolol.[5][7][8]

Materials and Reagents
  • Solvents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Pentane, Ethyl Acetate

  • Reagents:

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with trimethylsilyliodide (TMSI) and Dithioerythritol. A common mixture is MSTFA/Iodo-TMS/Dithioerythritol (1000:2:2 v/v/w).[5]

  • Solid-Phase Extraction (SPE): Oasis MCX cartridges or similar mixed-mode cation exchange cartridges.[5][8]

  • Internal Standard (IS): 17α-methyltestosterone or this compound-d3.[5][9]

  • Apparatus: Centrifuge, nitrogen evaporator, vortex mixer, heating block, autosampler vials.

Sample Preparation Workflow

The overall workflow involves enzymatic hydrolysis, followed by a two-step extraction and purification process, and finally derivatization before GC-MS injection.

Stanozolol_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Solid-Phase Extraction (SPE) cluster_2 Step 3: Derivatization & Analysis Urine Urine Sample (2-4 mL) Buffer Add Phosphate Buffer (pH 7) Urine->Buffer Enzyme Add β-Glucuronidase Buffer->Enzyme Incubate Incubate (e.g., 1 hr at 60°C) Enzyme->Incubate Acidify Acidify Hydrolysate (e.g., 5N HCl) Incubate->Acidify Load Load Sample onto Cartridge Acidify->Load Condition Condition Oasis MCX Cartridge (Methanol, then Water) Wash1 Wash (e.g., HCl, Methanol) Load->Wash1 Elute Elute with 1% NH₄OH in Methanol Wash1->Elute Add_IS Add Internal Standard Elute->Add_IS Evaporate Evaporate Eluate to Dryness (N₂ stream, 60°C) Add_IS->Evaporate Deriv Add Derivatizing Agent (e.g., MSTFA mixture) Evaporate->Deriv Incubate2 Incubate (e.g., 15 min at 60°C) Deriv->Incubate2 Inject Inject into GC-MS Incubate2->Inject

Caption: Workflow for this compound sample preparation from urine.

Detailed Protocol Steps

Step 3.1: Enzymatic Hydrolysis this compound metabolites are primarily excreted as glucuronide conjugates.[1][2] This step cleaves the conjugate to release the free metabolite.

  • To 2-4 mL of urine in a centrifuge tube, add 1 mL of phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase enzyme solution.[5]

  • Vortex the mixture gently.

  • Incubate the sample for 1 hour at 60°C.[5]

Step 3.2: Solid-Phase Extraction (SPE) This step purifies the sample by removing interfering matrix components and concentrates the analyte of interest. A mixed-mode cation exchange (MCX) cartridge is effective for this purpose.[5][8]

  • Condition the SPE Cartridge: Sequentially pass 2 mL of methanol and then 2 mL of water through the Oasis MCX cartridge. Do not allow the cartridge to go dry.

  • Acidify Sample: After hydrolysis, add 10 µL of 5N HCl to the sample to acidify it.[5]

  • Load Sample: Apply the acidified hydrolysate onto the conditioned Oasis MCX cartridge.

  • Wash Cartridge: Wash the cartridge with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove interferences.

  • Elute Analyte: Elute the 3'-hydroxy-stanozolol and other metabolites with 2 mL of methanol containing 1-5% ammonium hydroxide.[5]

Step 3.3: Derivatization Derivatization is mandatory to increase the volatility and thermal stability of the analytes for GC analysis.[6] Trimethylsilyl (TMS) derivatives are commonly formed.

  • Add the internal standard (e.g., 50 µL of 17α-methyltestosterone at 500 ng/mL) to the eluate.[5]

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 60°C.

  • To the dried residue, add 50 µL of the derivatizing mixture (e.g., MSTFA/Iodo-TMS/Dithioerythritol).[5]

  • Seal the vial and incubate at 60°C for 15 minutes.[5]

  • After cooling, transfer the contents to an autosampler vial for injection.

GC-MS Parameters (Typical)
  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: HP-1, HP-5MS, or similar non-polar capillary column (e.g., 15-30 m length, 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless (typically 1-2 µL injection volume).

  • Temperature Program:

    • Initial Temperature: 180°C

    • Ramp 1: 20°C/min to 240°C

    • Ramp 2: 5°C/min to 310°C, hold for 2-5 minutes.

  • Mass Spectrometer: Quadrupole or High-Resolution Mass Spectrometer (HRMS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Ions to Monitor (as TMS derivatives):

    • This compound: m/z 581[10][11]

    • 3'-hydroxythis compound: m/z 560.3650 (quantitative ion), 546.3493, 545.3410[5], 669[10][11]

    • Internal Standard (Calusterone): m/z 315[10][11]

Data Presentation: Method Performance

The following tables summarize quantitative data from published methods for this compound analysis.

Table 1: Extraction Recovery and Limits of Detection (LOD)

Analyte Matrix Extraction Method Recovery (%) LOD (ng/mL) Reference
3'-hydroxy-stanozolol Urine SPE (XAD2® + LLE) 53 - 72% 1.0 [5]
3'-hydroxy-stanozolol Urine SPE (XAD2® + Oasis MCX) 56 - 97% 1.0 [5][8]
This compound & Metabolites Urine Mixed-Mode SPE 74 - 81% 0.1 - 0.25 [7]
This compound Urine Not Specified - ~1.0 [10][11]

| 3'-hydroxy-stanozolol | Urine | Not Specified | - | ~1.0 |[10][11] |

Table 2: Precision Data for 3'-hydroxy-stanozolol Analysis

Concentration Spiked Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
1 ng/mL 11.2 16.5 [5]
2 ng/mL 9.8 13.2 [5]
5 ng/mL 7.5 10.8 [5]

| 10 ng/mL | 6.1 | 9.5 |[5] |

Conclusion

The detection of this compound and its metabolites by GC-MS is challenging but can be achieved with high sensitivity and reliability through a meticulous sample preparation procedure. The protocol outlined, which incorporates enzymatic hydrolysis, mixed-mode solid-phase extraction, and chemical derivatization, effectively addresses issues of low analyte concentration, matrix interference, and poor chromatographic performance.[5][7] The use of Oasis MCX cartridges has been shown to significantly improve recovery, allowing for the confirmation of this compound metabolites at the minimum required performance limits (MRPL) set by WADA.[5][8] This robust methodology provides a solid foundation for researchers in clinical, forensic, and anti-doping laboratories.

References

Application Note: Identification of Stanozolol Metabolites in Human Urine Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and confirmation of stanozolol metabolites in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic anabolic-androgenic steroid, is extensively metabolized in the body, and the detection of its metabolites is crucial for doping control and pharmacokinetic studies. The described protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method allows for the reliable identification of key metabolites, including hydroxylated and glucuronidated forms of this compound.

Introduction

This compound is a synthetic derivative of dihydrotestosterone (B1667394) and is one of the most commonly misused anabolic steroids in sports.[1][2] Due to its rapid and extensive metabolism, the parent drug is often undetectable in urine shortly after administration.[3] Therefore, analytical methods for doping control primarily focus on the detection of its various metabolites, which can be present for a more extended period. The major urinary metabolites of this compound include 3'-hydroxythis compound, 4β-hydroxythis compound, and 16β-hydroxythis compound.[2] These metabolites are often excreted as glucuronide conjugates.[4]

LC-MS/MS offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods for this compound analysis, including simpler sample preparation without the need for derivatization and improved sensitivity.[5] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound metabolites, suitable for researchers, scientists, and professionals in drug development and anti-doping laboratories.

Experimental

A robust sample preparation protocol is essential for removing interfering matrix components from urine and concentrating the analytes of interest. The following procedure combines enzymatic hydrolysis to cleave glucuronide conjugates with solid-phase extraction for cleanup and concentration.

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex the mixture and incubate at 50°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Alternatively, for C18 cartridges, after loading the sample, wash with water and hexane, then elute the free fraction with diethyl ether and the conjugated fraction with methanol.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

For a simpler "dilute-and-shoot" approach for screening glucuronidated metabolites, 90 µL of urine can be mixed with 10 µL of an internal standard solution in acetonitrile.[5]

The chromatographic separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective detection of the target metabolites.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 5 µm particle size)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 10% water, 5 mM ammonium formate, and 0.1% formic acid
Gradient 30% B to 50% B in 1 min, 50% B to 70% B in 3 min, hold at 70% B for 5 min, re-equilibrate at 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon

Table 3: MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
This compound329.381.1, 107.1, 91.125-40
This compound-D3 (IS)332.381.1, 109.125-40
3'-hydroxythis compound345.3107.1, 121.1, 81.120-35
4β-hydroxythis compound345.3309.2, 145.115-30
16β-hydroxythis compound345.381.1, 109.1, 121.120-35
This compound N-glucuronide505.3329.2 (aglycone)15-25
Hydroxythis compound glucuronide521.3345.2 (aglycone)15-25

Note: Collision energies should be optimized for the specific instrument used. The product ion at m/z 81 is characteristic of this compound metabolites without modification in the A- or N-rings.[7]

Results and Discussion

The developed LC-MS/MS method allows for the successful separation and identification of this compound and its major metabolites in urine samples. The chromatographic separation provides distinct peaks for the different hydroxylated isomers. The use of MRM ensures high selectivity and sensitivity, enabling detection at low ng/mL levels. The identification of metabolites is confirmed by comparing their retention times and the ratio of their product ion intensities with those of certified reference materials. The long-term metabolite, 16β-hydroxythis compound, is particularly suitable for extending the detection window of this compound misuse.[8][9] Furthermore, the detection of glucuronidated metabolites, such as 3'-OH-stanozolol glucuronide, can further enhance the detection capabilities.[5]

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive tool for the identification of this compound metabolites in human urine. The detailed protocol for sample preparation and the optimized instrumental parameters provide a solid foundation for routine analysis in anti-doping laboratories and for researchers studying the metabolism of anabolic steroids. The method's high selectivity and sensitivity are crucial for the long-term detection of this compound abuse.

Visualizations

Stanozolol_Metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Glucuronidation) This compound This compound 3'-hydroxythis compound 3'-hydroxythis compound This compound->3'-hydroxythis compound CYP450 4β-hydroxythis compound 4β-hydroxythis compound This compound->4β-hydroxythis compound CYP450 16β-hydroxythis compound 16β-hydroxythis compound This compound->16β-hydroxythis compound CYP450 This compound N-glucuronide This compound N-glucuronide This compound->this compound N-glucuronide UGT Hydroxythis compound glucuronide Hydroxythis compound glucuronide 3'-hydroxythis compound->Hydroxythis compound glucuronide UGT 4β-hydroxythis compound->Hydroxythis compound glucuronide UGT 16β-hydroxythis compound->Hydroxythis compound glucuronide UGT

Caption: this compound Metabolic Pathway.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification (Retention Time & Ion Ratios) Data_Acquisition->Metabolite_ID

Caption: Experimental Workflow for LC-MS/MS Analysis.

References

Application Notes and Protocols for Stanozolol Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is recognized for its anabolic properties, which promote muscle growth and enhance tissue repair.[2] In a research context, this compound is a valuable tool for investigating androgen receptor (AR) signaling, protein synthesis, and cellular differentiation in various in vitro models. These application notes provide a comprehensive protocol for the preparation and administration of this compound in cell culture, along with methodologies for assessing its cellular and molecular effects.

Mechanism of Action

This compound primarily exerts its effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.[3] Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the expression of target genes. Notably, this compound has been shown to upregulate the synthesis of proteins such as collagen by increasing the expression of transforming growth factor-β1 (TGF-β1).[1][2] In some cell types, it may also interact with progesterone (B1679170) receptors.[4]

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following tables summarize reported effective concentrations in various in vitro studies.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell TypeConcentration RangeObserved EffectReference
Human Dermal Fibroblasts0.625 - 5 µg/mLIncreased collagen synthesis[1][2]
Human Bone Cells10⁻¹⁰ - 10⁻⁶ MIncreased cell proliferation
SaOS-2 (Human Osteosarcoma)1 - 1000 nMModulation of osteogenic gene expression[5]
Human Hair Follicle Dermal Papilla Cells1 - 100 nMRegulation of gene expression (e.g., AR, FasR)[4]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

ObjectiveCell TypeSuggested Starting Concentration
General Androgenic EffectsAR-expressing cells10 - 100 nM
Collagen SynthesisFibroblasts1 - 5 µg/mL
Osteogenic DifferentiationOsteoblast-like cells10 - 100 nM

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a sterile solvent suitable for cell culture applications.

Materials:

  • This compound powder (Molecular Weight: 328.49 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695) (100%), sterile

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 3.28 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube. Alternatively, 100% ethanol can be used. DMSO is often preferred for its ability to dissolve a wide range of organic molecules.[6]

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.

Note on Solvent Concentration: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.[7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

This compound Administration to Cell Cultures

This protocol outlines the steps for treating cultured cells with this compound.

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM)

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight, or as required for the specific cell line.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:1000 dilution.

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the biological process being investigated.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-containing medium and vehicle control medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 2.

  • Addition of MTT: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the effect of this compound on the expression of target genes such as the Androgen Receptor (AR), TGFB1, and collagen genes (COL1A1, COL3A1).[1][3]

Materials:

  • This compound-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers for the target and reference genes, and the qRT-PCR master mix.

  • Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the protein levels of targets such as the Androgen Receptor and TGF-β1 following this compound treatment.[2]

Materials:

  • This compound-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-AR, anti-TGF-β1) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Mandatory Visualizations

Stanozolol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Stz_AR_complex This compound-AR Complex AR->Stz_AR_complex ARE Androgen Response Element (ARE) Stz_AR_complex->ARE Translocates & Binds TGFB1_mRNA TGFB1 mRNA TGFB1_protein TGF-β1 Protein TGFB1_mRNA->TGFB1_protein Translation Smad2_3 Smad2/3 TGFB1_protein->Smad2_3 Activates (Autocrine/Paracrine) pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Collagen_genes Collagen Genes (COL1A1, COL3A1) Smad_complex->Collagen_genes Translocates & Activates TGFB1_gene TGFB1 Gene ARE->TGFB1_gene Activates TGFB1_gene->TGFB1_mRNA Transcription Increased_Transcription Increased Transcription Collagen_genes->Increased_Transcription Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture stanozolol_prep Prepare this compound Working Solutions cell_culture->stanozolol_prep treatment Treat Cells with This compound or Vehicle cell_culture->treatment stanozolol_prep->treatment incubation Incubate for Desired Duration treatment->incubation analysis Endpoint Analysis incubation->analysis viability Cell Viability (MTT Assay) analysis->viability gene_expression Gene Expression (qRT-PCR) analysis->gene_expression protein_expression Protein Expression (Western Blot) analysis->protein_expression end End viability->end gene_expression->end protein_expression->end Logical_Relationships cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis stock_solution This compound Stock Solution (in DMSO) working_solution Working Solutions (in Culture Medium) stock_solution->working_solution Dilute vehicle_control Vehicle Control (DMSO in Medium) stock_solution->vehicle_control Dilute for cell_treatment Cell Treatment working_solution->cell_treatment Apply to molecular_analysis Molecular Analysis (qRT-PCR, Western Blot) cell_treatment->molecular_analysis Leads to cellular_analysis Cellular Analysis (MTT Assay) cell_treatment->cellular_analysis Leads to vehicle_control->cell_treatment Compare with

References

Application Notes and Protocols for Stanozolol Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies investigating the effects of Stanozolol in various animal models. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

Introduction to this compound

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2][3] It is known for its anabolic properties that promote muscle growth and has been used therapeutically to treat conditions like hereditary angioedema.[3][4] However, it is also widely abused for performance enhancement in sports.[5] Understanding its pharmacological and toxicological profile through well-designed animal studies is crucial for both therapeutic development and public health.

Animal Models in this compound Research

A variety of animal models have been utilized to study the effects of this compound. The choice of model depends on the specific research question.

  • Rats (Sprague-Dawley, Wistar): Commonly used for general toxicology, cardiovascular studies, effects on muscle growth and protein metabolism, and neurobehavioral assessments.[6][7][8][9][10]

  • Mice (C57BL/6J, LDLr-/-): Utilized for studies on muscle physiology, cardiac function, lipid metabolism, and behavioral changes.[11][12][13][14]

  • Rabbits: Employed in cardiotoxicity studies.[15]

  • Dogs: Used to investigate effects on physiological parameters like erythropoietin and testosterone (B1683101) levels, as well as hepatotoxicity.[2][16][17]

  • Ponies: Utilized in studies examining effects on reproductive hormones and testis histology.[18]

  • Canine and Ovine Models of Osteoarthritis: Used to study the chondroprotective and regenerative effects of this compound.[19][20]

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from various this compound studies in animal models.

Table 1: Effects of this compound on Body and Organ Weight

Animal ModelDosageDurationBody Weight ChangeOrgan Weight ChangeReference
Female Rats1 mg/kg/day-Increased growth rateIncreased skeletal muscle mass[2][7]
Young Male MiceHigh dosesLong-termSignificantly increased-[11]
Male Mice (C57BL/6J)1.5 mg pellet3 weeks-Increased heart, bulbocavernosus, and levator ani wet weight; Decreased testis wet weight[13]
Male Dogs50 mg/dog/week (IM)6 weeksSignificant increase-[2]
Pony Stallions0.55 mg/kg/week13 weeks-Decreased testicular weight[18][21]

Table 2: Cardiovascular Effects of this compound

Animal ModelDosageDurationKey FindingsReference
Male Wistar Rats5 mg/kg (s.c)2 monthsIncreased heart tissue fibrotic markers (COL3, VEGF-A), increased oxidative stress (MDA, 8-OHDG), decreased glutathione (B108866).[8]
Male Wistar Rats5 mg/kg/week8 weeksIncreased Mean Arterial Pressure (MAP) and heart size. Decreased developed tension and dT/dt.[22]
LDLr-/- Mice20 mg/kg (s.c)8 weeksIncreased cardiac hypertrophy and collagen deposition. Induced left ventricle dysfunction.[12]
Rabbits--Increased cardiac damage markers (troponin, CK), oxidative stress, and inflammatory mediators.[15]

Table 3: Hepatic Effects of this compound

Animal ModelDosageDurationKey FindingsReference
Male RatsAcute48 hoursDecreased cytochrome P450 and b5 levels.[23]
Male RatsChronic-Decreased cytochrome P450 and b5 levels. Increased percentage of S-phase fraction of liver cells.[23]
Rats5 mg/kg (s.c)-Induced telomerase activity in liver tissue.[5]
Dogs50 mg/dog (IM)42 daysSignificantly increased ALP, ALT, and AST levels.[17]
Cats2 mg, p.o., q12h4 weeksSignificantly increased serum ALT activity.[24][25]

Table 4: Effects of this compound on Hormones and Lipids

Animal ModelDosageDurationHormone/Lipid ChangesReference
Pony Stallions0.55 mg/kg/week13 weeksElevated plasma testosterone levels. No significant change in LH and FSH.[18]
Dogs50 mg/dog (IM)42 daysIncreased erythropoietin and testosterone concentrations.[16][17]
LDLr-/- Mice--Increased triglycerides and non-HDL cholesterol levels. Increased plasma OxLDL.[14]
Humans--Decreased HDL cholesterol, HDL2 cholesterol, and apo A-I.[26]

Experimental Protocols

General this compound Administration Protocol

This protocol provides a general guideline for this compound administration in rodent models.

Materials:

  • This compound powder

  • Vehicle (e.g., propylene (B89431) glycol, sesame oil)[5][6][27]

  • Syringes and needles for injection (if applicable)

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals. For example, for a 5 mg/kg dose in a 300g rat, you would need 1.5 mg of this compound.

  • Animal Grouping: Randomly assign animals to control and treatment groups. A vehicle-only control group is essential.[6]

  • Administration:

    • Subcutaneous (s.c.) Injection: Administer the prepared this compound solution subcutaneously, typically in the dorsal region.[5][6][9]

    • Intramuscular (i.m.) Injection: For larger animals or specific protocols, intramuscular injections can be used.[2][17]

    • Oral Gavage: this compound can be administered orally, though its 17α-alkylated structure makes it orally active, it also contributes to hepatotoxicity.[1][28]

    • Pellet Implantation: For continuous infusion, pellets containing this compound can be implanted subcutaneously.[13]

  • Monitoring: Monitor animals daily for any signs of distress, changes in behavior, food and water intake, and body weight.

  • Duration: The duration of the study will depend on the research objectives, ranging from acute (single dose or a few days) to chronic (several weeks or months) administration.[13][23]

Cardiac Function and Histology Protocol

Objective: To assess the effects of this compound on cardiac structure and function.

Animal Model: Rats or Mice

Procedure:

  • Hemodynamic Analysis:

    • Anesthetize the animal.

    • Measure mean arterial blood pressure (MAP) and cardiac output (CO) using appropriate catheterization techniques.[22]

  • Tissue Collection:

    • At the end of the study, euthanize the animals and carefully excise the hearts.

    • Weigh the hearts to assess for hypertrophy.[12]

  • Histopathological Analysis:

    • Fix a portion of the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and section it.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and identify any degenerative changes or necrosis.[8]

    • Use Masson's Trichrome or Picrosirius Red staining to quantify collagen deposition and fibrosis.[8][12]

    • Employ Verhoeff-van Gieson staining to evaluate blood vessel morphology.[6]

  • Apoptosis Assessment:

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tissue sections to detect apoptotic cells.[6][9]

    • Use immunohistochemistry to assess the expression of apoptosis-related proteins like Cytochrome-c.[6]

  • Biochemical Analysis:

    • Homogenize a portion of the cardiac tissue to measure markers of oxidative stress such as malondialdehyde (MDA), glutathione (GSH), and superoxide (B77818) dismutase (SOD) activity.[6][8]

    • Measure cardiac damage markers like troponin and creatine (B1669601) kinase (CK) in serum.[15]

Liver Function and Histology Protocol

Objective: To evaluate the hepatotoxic potential of this compound.

Animal Model: Rats, Mice, or Dogs

Procedure:

  • Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods at specified time points.

  • Serum Biochemistry:

    • Separate serum and measure the levels of liver enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), and Alkaline phosphatase (ALP).[17][24]

  • Tissue Collection:

    • Euthanize the animals and collect the liver.

    • Weigh the liver.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the tissue for H&E staining to observe for inflammatory or degenerative lesions, particularly in centrilobular hepatocytes.[23]

  • Microsomal Enzyme Activity:

    • Isolate liver microsomes from a fresh portion of the liver.

    • Measure the concentration of cytochrome P450 and cytochrome b5.[23]

  • Gene Expression Analysis:

    • Extract RNA from liver tissue to analyze the expression of genes involved in cellular aging and tumorigenesis, such as telomerase reverse transcriptase (TERT) and phosphatase and tensin homolog (PTEN), using RT-qPCR.[5]

Hormonal and Lipid Profile Analysis Protocol

Objective: To determine the impact of this compound on endocrine function and lipid metabolism.

Animal Model: Various (Rats, Mice, Dogs, Ponies)

Procedure:

  • Blood Collection: Collect blood samples at baseline and throughout the study.

  • Hormone Analysis:

    • Measure serum or plasma concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[18]

    • Measure erythropoietin levels, particularly in studies focused on anemia.[16][17]

  • Lipid Profile Analysis:

    • Measure serum levels of total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol (or non-HDL cholesterol), and triglycerides using standard enzymatic colorimetric assays.[14][15][26]

    • Measure levels of oxidized LDL (OxLDL) as a marker of oxidative stress.[14]

Visualization of Pathways and Workflows

This compound Signaling Pathway

This compound primarily exerts its effects by binding to the androgen receptor (AR).[1][3][29] This interaction initiates a cascade of cellular events leading to its anabolic and other physiological effects.

Stanozolol_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Glucocorticoid_Receptor Glucocorticoid Receptor This compound->Glucocorticoid_Receptor Inhibits SHBG Sex Hormone-Binding Globulin (SHBG) This compound->SHBG Reduces Stanozolol_AR_Complex This compound-AR Complex AR->Stanozolol_AR_Complex Nucleus Nucleus Stanozolol_AR_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Stanozolol_AR_Complex->Gene_Transcription Binds to DNA, alters DNA DNA (Androgen Response Elements) Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Nitrogen_Retention Nitrogen Retention Protein_Synthesis->Nitrogen_Retention Catabolism Reduced Muscle Catabolism Glucocorticoid_Receptor->Catabolism Free_Testosterone Increased Free Testosterone SHBG->Free_Testosterone

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for a Typical this compound Study

This diagram illustrates a standard workflow for conducting an in vivo this compound study.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, Blood Samples) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Control, Vehicle, this compound) Baseline_Measurements->Randomization Stanozolol_Admin This compound/Vehicle Administration (e.g., Daily s.c. injection) Randomization->Stanozolol_Admin Daily_Monitoring Daily Monitoring (Health, Behavior, Weight) Stanozolol_Admin->Daily_Monitoring Repeated for study duration Terminal_Procedures Terminal Procedures (Euthanasia, Blood & Tissue Collection) Daily_Monitoring->Terminal_Procedures End of study Biochemical_Assays Biochemical Assays (Serum analysis, Enzyme activity) Terminal_Procedures->Biochemical_Assays Histopathology Histopathological Examination (Staining, Microscopy) Terminal_Procedures->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for this compound studies.

Logical Relationship of this compound's Effects on the Heart

This diagram outlines the interconnected adverse effects of this compound on cardiac tissue.

Cardiac_Effects cluster_cellular Cellular & Molecular Effects cluster_tissue Tissue-Level Effects cluster_functional Functional Outcomes This compound This compound Administration Oxidative_Stress Increased Oxidative Stress (e.g., MDA, decreased GSH) This compound->Oxidative_Stress Inflammation Pro-inflammatory State (e.g., Increased TNF-α, Decreased IL-10) This compound->Inflammation Apoptosis Increased Apoptosis (e.g., TUNEL+, Cytochrome-c release) This compound->Apoptosis PLB_Phosphorylation Decreased Phospholamban (PLB) Phosphorylation This compound->PLB_Phosphorylation Cardiac_Hypertrophy Cardiac Hypertrophy This compound->Cardiac_Hypertrophy Increased_MAP Increased Mean Arterial Pressure This compound->Increased_MAP Oxidative_Stress->Apoptosis Collagen_Deposition Collagen Deposition / Fibrosis Inflammation->Collagen_Deposition Ventricular_Dysfunction Ventricular Dysfunction (Systolic & Diastolic) Apoptosis->Ventricular_Dysfunction PLB_Phosphorylation->Ventricular_Dysfunction Cardiac_Hypertrophy->Ventricular_Dysfunction Collagen_Deposition->Ventricular_Dysfunction

Caption: Interrelated cardiotoxic effects of this compound.

References

Stanozolol Solution Preparation and Stability for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is utilized in research to investigate its effects on various biological processes, including muscle growth, protein synthesis, and cellular signaling pathways. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a research setting, with a focus on solubility, stability, and experimental applications.

Data Presentation

Solubility of this compound

This compound is a crystalline powder that is practically insoluble in water but exhibits solubility in various organic solvents.[1][2][3][4][5] The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubilityConcentration (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Soluble60[6]A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleNot specifiedStated as soluble in several sources.[1][3]
EthanolSlightly Soluble1[7]May require warming to fully dissolve.
ChloroformSlightly SolubleNot specifiedStated as slightly soluble in several sources.[1][2]
AcetonitrileSoluble1[1][7]A commercially available solution is sold at this concentration.[1]
MethanolSlightly Soluble1[7]Stated as slightly soluble.
AcetoneSlightly SolubleNot specifiedStated as slightly soluble in several sources.[1]
WaterPractically Insoluble0.0017[4]Not a suitable solvent for preparing stock solutions.
Stability of this compound Solutions

The stability of this compound solutions is critical for obtaining reproducible experimental results. Stability can be influenced by solvent, storage temperature, and exposure to light.

Storage ConditionSolvent/MatrixStability DataRecommendations
Stock Solutions DMSO, EthanolGeneral guidance suggests that stock solutions, once prepared, should be stored in aliquots in tightly sealed vials.[6]Store at -20°C or -80°C for long-term storage (up to 6 months).[6] For short-term use, solutions can be stored at 4°C for up to a month.[6] Avoid repeated freeze-thaw cycles.[6]
-20°C Bovine UrineStable for up to 240 days.[8]Indicates good stability at this temperature in a biological matrix.
Acidic Conditions Methanol/HClSignificant degradation occurs under acidic hydrolysis.[9]Avoid acidic conditions during solution preparation and storage.
Photostability Not specifiedNot specifiedAs a general precaution, it is recommended to store this compound solutions protected from light.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 328.49 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Accurately weigh 3.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell-Based Assay - Cell Proliferation (WST-1 Assay)

This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using a WST-1 assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • WST-1 assay reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 3: Analysis of Gene Expression by qPCR

This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment using quantitative real-time PCR (qPCR).

Materials:

  • Treated and control cells from Protocol 2 (or a similar experiment)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10]

Mandatory Visualization

Signaling Pathway

Stanozolol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane AR_HSP This compound->AR_HSP Cytoplasm Cytoplasm AR Androgen Receptor (AR) AR->AR_HSP HSP HSP HSP->AR_HSP AR_this compound This compound-AR Complex AR_HSP->AR_this compound NuclearMembrane ARE Androgen Response Element (ARE) AR_this compound->ARE Translocation Nucleus Nucleus Gene Target Gene ARE->Gene Binding mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Biological_Effects Biological Effects (e.g., Muscle Growth) Protein->Biological_Effects

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

Stanozolol_Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock treatment Treat Cells with this compound (and Vehicle Control) prep_stock->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation data_collection Data Collection incubation->data_collection proliferation_assay Cell Proliferation Assay (e.g., WST-1) data_collection->proliferation_assay Endpoint 1 gene_expression Gene Expression Analysis (qPCR) data_collection->gene_expression Endpoint 2 protein_analysis Protein Analysis (e.g., Western Blot) data_collection->protein_analysis Endpoint 3 data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Application Notes: Stanozolol Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1] It is utilized in research to investigate the effects of AAS on various physiological and pathological processes, including muscle growth, liver function, and neurobehavioral changes.[2][3] Due to its high oral bioavailability, resulting from its C17α alkyl group which confers resistance to gastrointestinal and liver metabolism, this compound can be administered through multiple routes in mice and rats.[1] The choice of administration route is critical as it can influence the pharmacokinetic and pharmacodynamic profile of the compound. These notes provide an overview of common administration routes and summarize data from various studies.

Common Routes of Administration in Mice and Rats

The administration of experimental compounds in rodent models is broadly categorized into enteral and parenteral routes.

  • Enteral Administration: This route involves the gastrointestinal tract.

    • Oral Gavage (PO): This is a precise method for delivering an exact oral dose.[4] It is commonly used for this compound, often suspended in vehicles like water.[5]

  • Parenteral Administration: This includes all routes that bypass the gastrointestinal tract.

    • Subcutaneous (SC or SQ): Injections are made into the loose skin on the back of the neck.[4][6] This route provides a slower absorption rate compared to intraperitoneal or intravenous injections. Propylene glycol and saline have been used as vehicles for SC administration of this compound.[7][8]

    • Intraperitoneal (IP): This is a common route in rodents that results in faster absorption into the vasculature than SC administration.[4] The injection is typically made into the lower right abdominal quadrant to avoid internal organs.[9] this compound has been administered via the IP route in a saline vehicle.[10]

    • Intramuscular (IM): This route is generally not recommended for mice and rats due to their small muscle mass, as it can cause pain and tissue damage.[4][11] It requires scientific justification and often involves anesthesia for proper immobilization.[4]

Data Summary: this compound Administration in Rodents

The following tables summarize quantitative data from various studies that have administered this compound to mice and rats.

Table 1: this compound Administration in Rats

Route of AdministrationDosageVehicleFrequency / DurationKey FindingsReference(s)
Oral Gavage2 mg/kg body weightWater5 days/week for 8 weeksReduced mitochondrial ROS production and oxidative stress after acute exercise.[5]
Subcutaneous (SC)5 mg/kg/daySalineDaily for 28 daysInvestigated neurotoxic and apoptotic effects on the hippocampus.[8]
Subcutaneous (SC)5 mg/kgPropylene Glycol5 days/week (duration not specified)Investigated hepatic effects and telomerase activity.[7]
Subcutaneous (SC)1 mg/kg/dayNot specifiedNot specifiedIncreased body and muscle growth rate in female rats.[2][12]
Intraperitoneal (IP)5 mg/kg/daySaline6 consecutive daysResulted in detectable levels of this compound and its metabolite in hair, urine, and serum.[10]
Daily Injections (Route not specified)0.05 - 5 mg/kgNot specifiedDaily for 30 days (Postnatal Day 21-51)High dose (5 mg/kg) delayed first vaginal estrus and disrupted estrous cyclicity.[13]

Table 2: this compound Administration in Mice

Route of AdministrationDosageVehicleFrequency / DurationKey FindingsReference(s)
Subcutaneous (SC)0.5 mg/kg (low-dose) & 5.0 mg/kg (high-dose)1% AlcoholDaily for 30 daysHigh dose impeded embryo implantation by reducing endometrial receptivity.[14]
Continuous Infusion (via implanted pellets)0.5 mg (low) & 1.5 mg (high) pelletsNot specified3 or 6 weeksInvestigated effects on skeletal muscle size and performance in sedentary mice.[15]

Experimental Protocols

The following are detailed protocols for the most common routes of this compound administration in mice and rats, synthesized from institutional guidelines.[4][6][16][17][18][19]

Protocol 1: Subcutaneous (SC) Injection

This protocol describes the administration of a substance into the subcutaneous space, typically in the scruff of the neck.

Materials:

  • Sterile syringes (appropriately sized for the injection volume)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[6][18]

  • This compound solution/suspension

  • 70% Isopropyl alcohol wipes (optional, for cleaning vial septum)

  • Sharps container

Procedure:

  • Preparation: Weigh the animal to calculate the correct dose volume. Prepare the syringe with the this compound solution. Ensure there are no air bubbles. A new sterile needle and syringe should be used for each animal.[6][20]

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. This will create a "tent" of skin.[6][21]

    • Rat: Manual restraint may require two people. One person restrains the rat while the other injects. Alternatively, a towel can be used to wrap and restrain the rat, allowing the injector to tent the skin over the back with their non-dominant hand.[6][17]

  • Injection:

    • Holding the syringe in your dominant hand, insert the needle (bevel facing up) into the base of the skin tent at a shallow angle, parallel to the body.[6][22]

    • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-attempt at a new site with a fresh needle and syringe.[6][22]

    • If no blood is aspirated, depress the plunger steadily to inject the solution.

  • Post-Injection:

    • Withdraw the needle and immediately place it in a sharps container without recapping.[6]

    • Return the animal to its cage and monitor for several minutes for any adverse reactions.[6]

Protocol 2: Intraperitoneal (IP) Injection

This protocol is for administering a substance into the peritoneal cavity.

Materials:

  • Sterile syringes

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[18]

  • This compound solution/suspension

  • 70% Isopropyl alcohol wipes

  • Sharps container

Procedure:

  • Preparation: Weigh the animal and calculate the required volume. The maximum recommended volume is typically 10 ml/kg.[18] Prepare the sterile syringe and needle.

  • Restraint:

    • Mouse: Restrain the mouse by scruffing and turn it over to expose the abdomen. The head should be tilted slightly downward.[9]

    • Rat: The two-person "V" hold is recommended. One person restrains the rat's head and thorax while holding the rear feet. The animal is gently stretched with its head held lower than its body to allow abdominal organs to shift forward.[18][19]

  • Injection Site: The target injection site is the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[9][18]

  • Injection:

    • Disinfect the injection site with an alcohol wipe.[19]

    • Insert the needle (bevel up) at a 30-40 degree angle to the abdominal wall.[18][23]

    • Aspirate by pulling back the plunger to ensure you have not entered the bladder or intestines. If urine or intestinal contents are seen, discard the syringe and re-evaluate the animal's health.[11][19]

    • If aspiration is clear, inject the substance with a steady motion.

  • Post-Injection:

    • Withdraw the needle and place it directly into a sharps container.

    • Return the animal to its cage and monitor for signs of distress, such as bleeding at the injection site or peritonitis.[18]

Protocol 3: Oral Gavage

This protocol describes the direct administration of a substance into the stomach via a gavage needle.

Materials:

  • Sterile, flexible, or stainless steel gavage needle with a rounded tip (18-20 gauge for mice, 16-18 gauge for rats).[16]

  • Sterile syringes

  • This compound solution/suspension

  • Scale for weighing the animal

Procedure:

  • Preparation: Weigh the animal to determine the correct dosage volume. A recommended maximum volume is 5-10 mL/kg.[16]

  • Measure Needle Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process). Mark the needle to ensure it is not inserted too far, which could perforate the stomach or esophagus.[16]

  • Restraint:

    • Mouse/Rat: Scruff the animal firmly, ensuring the head and body are held in a straight line to facilitate a clear path to the esophagus.[16]

  • Insertion and Administration:

    • Gently insert the gavage needle into the mouth, passing it along the animal's upper palate towards the back of the throat.[16]

    • The needle should pass easily into the esophagus with no resistance. The animal may swallow as the tube is passed. If resistance is met, do not force it. Withdraw and try again.[16]

    • Once the needle is properly placed (to the pre-measured mark), slowly administer the substance.

  • Post-Administration:

    • Gently remove the needle following the same angle as insertion.

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16]

Visualizations: Workflows and Signaling Pathways

Experimental and Biological Diagrams

The following diagrams illustrate key workflows and biological pathways relevant to the administration and action of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Post-Procedure animal_prep 1. Animal Acclimation & Weighing dose_calc 2. Dose Calculation (e.g., 5 mg/kg) animal_prep->dose_calc solution_prep 3. This compound Solution Preparation dose_calc->solution_prep restraint 4. Animal Restraint (e.g., Scruffing) solution_prep->restraint injection 5. Subcutaneous Injection restraint->injection monitoring 6. Immediate Monitoring (Adverse Reactions) injection->monitoring housing 7. Return to Housing monitoring->housing long_term_obs 8. Long-term Observation & Data Collection housing->long_term_obs

Caption: Workflow for a typical subcutaneous this compound administration experiment.

routes_of_administration This compound This compound Administration in Rodents Parenteral Parenteral Routes (Bypass GI Tract) This compound->Parenteral Enteral Enteral Routes (Via GI Tract) This compound->Enteral SC Subcutaneous (SC) Slow Absorption Parenteral->SC IP Intraperitoneal (IP) Fast Absorption Parenteral->IP IM Intramuscular (IM) Not Recommended Parenteral->IM IV Intravenous (IV) Rapid Effect Parenteral->IV Oral Oral Gavage Precise Dosing Enteral->Oral FoodWater In Food/Water Less Precise Enteral->FoodWater

Caption: Overview of enteral and parenteral routes for this compound administration.

signaling_pathway cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Stanozolol_AR This compound-AR Complex This compound->Stanozolol_AR Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->Stanozolol_AR Dissociates HSP Stanozolol_AR_dimer Complex Dimerization Stanozolol_AR->Stanozolol_AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA Stanozolol_AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: this compound's primary signaling via the androgen receptor (AR) pathway.

References

Application Notes and Protocols for In Vitro Stanozolol Dosage Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation and application of Stanozolol for in vitro experiments. This document includes detailed protocols for solution preparation, a summary of effective concentrations in various cell types, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound in In Vitro Research

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. While it is primarily known for its use in clinical and veterinary medicine, its effects on cellular processes make it a subject of interest in in vitro research. Understanding the appropriate dosage is critical for obtaining reproducible and meaningful results. This compound's effects are cell-type specific and dose-dependent, influencing processes such as proliferation, differentiation, and gene expression. For instance, it has been shown to stimulate proliferation in human bone cells at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.[1] In contrast, its impact on other cell types, such as breast cancer cells, is also an active area of investigation, with studies exploring its dose-dependent induction of aromatase expression.[2][3]

Preparation of this compound Stock Solution for In Vitro Experiments

The hydrophobic nature of this compound necessitates the use of an organic solvent to prepare a stock solution, which can then be diluted to the final working concentration in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells, typically below 0.5% for DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (≥96%), cell culture grade

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter

Protocol:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to the this compound powder to achieve a high-concentration primary stock solution (e.g., 10 mM). This compound is soluble in dimethylformamide, slightly soluble in ethanol, and very slightly soluble in methylene (B1212753) chloride.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution: When preparing your experiment, thaw an aliquot of the stock solution and dilute it serially in your cell culture medium to achieve the desired final concentrations. Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used for the this compound dilutions.

Quantitative Data Summary: this compound Dosage in In Vitro Models

The following tables summarize the effective concentrations of this compound used in various in vitro studies. These tables provide a reference for selecting an appropriate dose range for your specific cell type and experimental endpoint.

Table 1: Effects of this compound on Osteoblasts and Chondrocytes

Cell TypeThis compound ConcentrationObserved EffectsReference
Human Bone Cells10⁻¹⁰ M to 10⁻⁶ MIncreased DNA synthesis and cell proliferation.[1]
SaOS-2 (human osteoblast-like cells)1 nM to 1000 nMIncreased deposition of mineralizing matrix; modulation of osteogenic gene expression (RUNX2, VDR, SPP1, ON).[5][6][7]
Equine ChondrocytesNot specifiedReduced gene expression of MMP-13, MMP-1, IL-6, and COX-2 in normal and IL-1β stimulated cells; reduced ADAMTS4 gene expression in normal chondrocytes.[8][9][10]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineThis compound ConcentrationObserved EffectsReference
MCF-7 (human breast cancer)Dose-dependentInduction of aromatase expression and estradiol (B170435) production; increased cell proliferation when combined with IGF-I.[2][3]
R2C (rat Leydig tumor)Dose-dependentInduction of aromatase expression and estradiol production; increased cell proliferation.[11]
Rat Liver (in vivo foci bioassay)430 ppm in dietNo substantial evidence of carcinogenic activity.[12]

Experimental Protocols

Cell Viability and Proliferation Assays

4.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4.1.2. BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a period that allows for its incorporation into newly synthesized DNA (e.g., 2-24 hours).

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

  • Immunodetection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme or fluorophore.

  • Signal Detection: Add a substrate to generate a colorimetric or fluorescent signal, and measure the output using a microplate reader or fluorescence microscope.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to quantify changes in the expression of target genes in response to this compound treatment.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the desired concentrations of this compound. At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., androgen receptor, osteogenic markers), and a suitable qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates a simplified overview of potential signaling pathways affected by this compound.

Stanozolol_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Differentiation Differentiation Gene_Expression->Differentiation

Caption: Simplified this compound signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Stanozolol_Treatment Treat with this compound (Dose-response) Adherence->Stanozolol_Treatment MTT_Addition Add MTT Solution Stanozolol_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Data_Acquisition Measure Absorbance (570 nm) Solubilization->Data_Acquisition

Caption: General workflow for an MTT cell viability assay.

qPCR_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_rna_cdna RNA & cDNA Preparation cluster_qpcr Quantitative PCR Cell_Culture Culture Cells Stanozolol_Exposure Expose to this compound Cell_Culture->Stanozolol_Exposure RNA_Extraction Total RNA Extraction Stanozolol_Exposure->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Analyze Data (ΔΔCt Method) qPCR->Data_Analysis

Caption: General workflow for gene expression analysis using RT-qPCR.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Stanozolol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stanozolol is a synthetic anabolic steroid derived from testosterone. It is used in both human and veterinary medicine to treat conditions such as hereditary angioedema and anemia. Due to its potential for misuse in sports, sensitive and reliable analytical methods are crucial for both quality control of pharmaceutical products and doping control.[1][2] This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.

Method Development

The primary objective of the method development phase is to achieve adequate separation of this compound from potential impurities and degradation products with good peak shape and a reasonable run time.

Chromatographic Conditions

A systematic evaluation of chromatographic parameters is essential. Based on the physicochemical properties of this compound and a review of existing methods, a C18 stationary phase is a suitable starting point due to its hydrophobicity.[3] The mobile phase composition, flow rate, and detection wavelength are then optimized.

  • Column Selection: A Chromosil C18 column (250 mm x 4.6 mm, 5 µm) is recommended for its proven performance in separating this compound.[3]

  • Mobile Phase: A simple isocratic mobile phase consisting of a mixture of methanol (B129727) and water is effective.[3] The optimal ratio should be determined by varying the methanol concentration to achieve a retention time of approximately 5-10 minutes. A common starting point is a ratio of 90:10 (v/v) Methanol:Water.[3]

  • Flow Rate: A flow rate of 1.0 mL/min generally provides good peak resolution and analysis time.[3]

  • Detection Wavelength: The UV spectrum of this compound in methanol shows a maximum absorbance around 210 nm, making this a suitable wavelength for detection.[3]

  • Injection Volume: A 20 µL injection volume is typically used.[3]

Sample Preparation

For tablet dosage forms, a straightforward extraction procedure is sufficient.

  • Weigh and finely crush a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Dissolve the powder in a suitable solvent, such as methanol.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to a known volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.[3]

For the analysis of this compound in biological matrices such as urine or plasma, more extensive sample preparation is required to remove interfering substances. This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocols

1. Linearity

  • Objective: To assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound reference standard in methanol.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

2. Precision

  • Objective: To evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision):

      • Prepare six replicate samples of this compound at a single concentration (e.g., 100% of the test concentration).

      • Analyze these samples on the same day under the same experimental conditions.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both days.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo formulation (containing all excipients except this compound).

    • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each sample.

    • Calculate the mean percentage recovery and the %RSD.

4. Specificity

  • Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase), a placebo solution, and a solution of the this compound standard.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

    • For stability-indicating methods, this compound should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[1][2] The method should be able to resolve the this compound peak from any degradation product peaks.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.

      • Calculate the slope of the calibration curve.

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S Where σ = the standard deviation of the response and S = the slope of the calibration curve.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the optimized chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5 °C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
Linear Regression Analysis
Correlation Coefficient (r²)≥ 0.999
Slope
Y-intercept

Table 3: Precision Data

PrecisionConcentration (µg/mL)Mean Assay Value (n=6)%RSDAcceptance Criteria
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Recovered (mg, n=3)Mean Recovery (%)%RSDAcceptance Criteria
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Table 6: Robustness Data

Parameter VariedVariationRetention TimePeak AreaTailing Factor
Flow Rate (mL/min)0.9
1.1
Mobile Phase (%)88:12
92:8
Wavelength (nm)208
212

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_opt Detection Wavelength & Flow Rate Optimization mp_opt->det_opt sys_suit System Suitability Testing det_opt->sys_suit sys_suit->method_dev Fail validation Method Validation sys_suit->validation Pass final_method Final Validated Method validation->final_method

Caption: Workflow for HPLC Method Development.

Method_Validation_Process start_val Validated HPLC Method specificity Specificity start_val->specificity linearity Linearity start_val->linearity accuracy Accuracy start_val->accuracy precision Precision start_val->precision lod_loq LOD & LOQ start_val->lod_loq robustness Robustness start_val->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate (Inter-day) precision->intermediate

Caption: Key Parameters of Method Validation.

This application note provides a comprehensive framework for the development and validation of a simple, rapid, and reliable RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms. The described protocols for method validation ensure that the analytical procedure is suitable for its intended use and that the results are accurate and precise. The successful validation of this method would support routine quality control, ensuring the identity, purity, and potency of this compound products.

References

Quantitative Analysis of Stanozolol in Biological Samples Using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1] It is used therapeutically and also frequently abused in sports and livestock farming for its performance-enhancing and growth-promoting properties.[1][2] Consequently, sensitive and reliable methods for the quantitative analysis of this compound and its metabolites in biological samples are crucial for various applications, including anti-doping control, veterinary drug residue monitoring, and clinical research. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

The competitive ELISA is a highly sensitive and specific immunoassay format ideal for detecting small molecules like this compound. The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of specific antibody binding sites.[1] The resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.

Principle of the Competitive ELISA for this compound

The this compound ELISA is a competitive enzyme immunoassay.[1] The microtiter plate wells are coated with antibodies specific to this compound. When a sample containing this compound is added to the wells, it competes with a this compound-enzyme conjugate for binding to the immobilized antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1] The concentration is determined by comparing the optical density of the sample with a standard curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various commercially available this compound ELISA kits, providing a comparative overview of their performance characteristics.

Table 1: Sensitivity and Assay Range of this compound ELISA Kits

Kit/ReferenceAnalyte(s)Sensitivity (Detection Limit)IC50Assay RangeSample Type(s)
R-Biopharm AG[1]This compoundNot specifiedNot specifiedNot specifiedUrine, Feces
Neogen®[3]16β-Hydroxythis compound, this compoundNot specified1.7 ng/mL, 1.4 ng/mLNot specifiedUrine, Blood, Oral Fluid
AntibodySystem (KSN45604)[4]This compound1 ng/mLNot specified1.56 - 100 ng/mLPlasma, Serum, Urine
Creative Diagnostics (DEIA-XY40)[5]This compound1 CCβ for urine or feces samplesNot specifiedNot specifiedUrine, Feces
J. Šťastný et al. (2019)[6]This compound (RSA/ST-3 assay)0.02 ng/mL0.3 ng/mLNot specifiedNot specified
J. Šťastný et al. (2019)[6]This compound (avidin/ST-10 assay)0.57 ng/mL3.9 ng/mLNot specifiedNot specified

Table 2: Cross-Reactivity of this compound ELISA Kits

CompoundR-Biopharm AG[1] (%)Neogen®[3] (%)J. Šťastný et al. (2019) - RSA/ST-3 Assay[6] (%)J. Šťastný et al. (2019) - avidin/ST-10 Assay[6] (%)
This compound100121100100
16β-hydroxy this compound100100Not reportedNot reported
4β-hydroxy this compound0.3Not reportedNot reportedNot reported
3´ hydroxy this compound<0.1Not reportedNot reportedNot reported
17α-methyltestosteroneNot reported0.181.234.5
OxymetholoneNot reported0.130.422.7
MethandienoneNot reportedNot reported10.014.2
Methyl dihydrotestosteroneNot reportedNot reported7.7Not reported
MestanoloneNot reportedNot reportedNot reported32.1
9-dehydromethyltestosteroneNot reportedNot reportedNot reported12.5
OxandroloneNot reported0.06Not reported1.2
AndrostenedioneNot reported0.5Not reportedNot reported
NandroloneNot reported0.4Not reportedNot reported
ProgesteroneNot reported0.4Not reportedNot reported
TestosteroneNot reported0.4Not reportedNot reported
BoldenoneNot reported0.2Not reportedNot reported
TrenboloneNot reported0.2Not reportedNot reported
MethandriolNot reported0.1Not reportedNot reported
EstradiolNot reported0.06Not reportedNot reported
AltrenogestNot reported0.05Not reportedNot reported
MethandrostenoloneNot reported0.02Not reportedNot reported

Experimental Protocols

The following protocols are based on the R-Biopharm AG this compound ELISA kit and are provided as a general guideline.[1] It is essential to refer to the specific kit manual for detailed instructions.

Sample Preparation

Urine (Direct Method):

  • Dilute the urine sample 1:5 with the provided dilution buffer (e.g., 100 µL urine + 400 µL dilution buffer).

  • Vortex the diluted sample.

  • Use 50 µL of the diluted sample per well in the assay.

Urine (Extraction Method for Higher Sensitivity):

  • Pipette 1.0 mL of the urine sample into a glass tube.

  • Add 150 µL of 1N NaOH and 2 mL of tert-butyl-methylether.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

  • Freeze the aqueous (lower) layer.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of dilution buffer.

  • Vortex to dissolve the residue.

  • Use 50 µL of the reconstituted sample per well in the assay.

Feces:

  • Weigh 1 g of homogenized feces into a centrifuge tube.

  • Add 2.5 mL of distilled water and mix thoroughly.

  • Add 150 µL of 1N NaOH and 4 mL of tert-butyl-methylether.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of dilution buffer.

  • Vortex to dissolve the residue.

  • Use 50 µL of the reconstituted sample per well in the assay.

ELISA Protocol
  • Bring all reagents and the microtiter plate to room temperature before use.

  • Prepare the required number of antibody-coated microtiter plate strips.

  • Add 50 µL of the standard solutions or prepared samples to the appropriate wells in duplicate.

  • Add 25 µL of the this compound-enzyme conjugate to each well (except for the blank wells).

  • Add 25 µL of the anti-Stanozolol antibody solution to each well (except for the blank wells).

  • Seal the plate and incubate for 30 minutes at room temperature (20-25°C) in the dark.

  • Wash the plate three times with 300 µL of wash buffer per well.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 100 µL of the stop solution to each well.

  • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Visualizations

Signaling Pathway

Stanozolol_Signaling_Pathway cluster_nucleus Cellular Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Stanozolol_AR_Complex This compound-AR Complex AR->Stanozolol_AR_Complex ARE Androgen Response Element (ARE) Stanozolol_AR_Complex->ARE Translocates and binds to Nucleus Nucleus Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: this compound signaling pathway.

Experimental Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Biological Sample (Urine, Serum, etc.) Extraction Extraction/Dilution Sample->Extraction Prepared_Sample Prepared Sample Extraction->Prepared_Sample Add_Sample Add Prepared Sample/Standard to Antibody-Coated Plate Prepared_Sample->Add_Sample Add_Conjugate_Ab Add this compound-Enzyme Conjugate & Antibody Add_Sample->Add_Conjugate_Ab Incubate1 Incubate Add_Conjugate_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate this compound Concentration Standard_Curve->Calculate_Concentration

Caption: this compound competitive ELISA workflow.

Logical Relationship

Competitive_ELISA_Principle High_this compound High this compound in Sample Less_Conjugate_Binds Less Enzyme Conjugate Binds to Antibody High_this compound->Less_Conjugate_Binds Low_this compound Low this compound in Sample More_Conjugate_Binds More Enzyme Conjugate Binds to Antibody Low_this compound->More_Conjugate_Binds Low_Signal Low Colorimetric Signal Less_Conjugate_Binds->Low_Signal High_Signal High Colorimetric Signal More_Conjugate_Binds->High_Signal

Caption: Principle of competitive ELISA.

References

Application Notes & Protocols for Identifying Novel Stanozolol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for the identification of novel metabolites of Stanozolol, a synthetic anabolic-androgenic steroid. The protocols outlined below are designed to guide researchers in developing robust analytical methods for comprehensive metabolite profiling in various biological matrices.

Introduction

This compound is subject to extensive hepatic biotransformation, leading to a complex profile of metabolites.[1][2] Identifying novel metabolites is crucial for extending the detection window in doping control and for a more thorough understanding of its pharmacological and toxicological profile. The primary analytical techniques employed for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]

Key Metabolic Pathways of this compound

This compound undergoes various phase I and phase II metabolic transformations. The major phase I reactions involve hydroxylation at different positions of the steroid nucleus and the pyrazole (B372694) ring.[2][4] These hydroxylated metabolites are then often conjugated with glucuronic acid (phase II metabolism) to facilitate their excretion.[1][5] The detection of these glucuronidated conjugates is a key strategy for long-term detection of this compound use.[3][5] Additionally, sulfate (B86663) conjugates of this compound have also been identified as potential markers.[6]

Stanozolol_Metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 3'-hydroxy, 4β-hydroxy, 16β-hydroxy) PhaseI->Hydroxylated_Metabolites PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolites->PhaseII Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates PhaseII->Sulfate_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Major metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

A general workflow for the identification of novel this compound metabolites involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Biological Sample (Urine, Plasma, etc.) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Collection->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS, HRMS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Metabolite_Identification Metabolite Identification Data_Acquisition->Metabolite_Identification Structure_Elucidation Structure Elucidation Metabolite_Identification->Structure_Elucidation

Caption: General experimental workflow for this compound metabolite identification.

Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Glucuronidated Metabolites

This protocol focuses on the direct detection of intact glucuronidated metabolites, which often serve as long-term markers of this compound use.[3][5]

1. Materials:

  • Urine sample

  • Phosphate (B84403) buffer (pH 7.0)

  • Internal standard (e.g., methyltestosterone)[3]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[7]

  • Methanol (B129727)

  • Water

  • Formic acid

2. Procedure:

  • To 2-4 mL of urine, add the internal standard.[7]

  • Dilute the sample with phosphate buffer.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.[7]

  • Elute the metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., water/methanol with formic acid) for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Aglycones

This protocol involves the enzymatic hydrolysis of conjugated metabolites to their corresponding aglycones prior to analysis.

1. Materials:

  • Urine sample

  • Phosphate buffer (pH 7.0)

  • β-glucuronidase from Helix pomatia[8]

  • Internal standard (e.g., calusterone)[4]

  • Extraction solvent (e.g., diethyl ether or a mixture for Liquid-Liquid Extraction - LLE)

  • Derivatizing agent (e.g., MSTFA/NH4I/ethanethiol)

2. Procedure:

  • To a 5 mL urine sample, add the internal standard and 2 mL of acetate (B1210297) buffer (pH 5.2).[8]

  • Add 50 µL of β-glucuronidase enzyme solution.[8]

  • Incubate the mixture overnight at 37°C to hydrolyze the glucuronide conjugates.[8]

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.[9]

  • Evaporate the organic extract to dryness.

  • Derivatize the dry residue to improve the volatility and chromatographic behavior of the metabolites for GC-MS analysis.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of both phase I and phase II metabolites.[3][9] High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, allows for accurate mass measurements, aiding in the elemental composition determination of novel metabolites.[3][10]

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm)[11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[11]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used due to the proton affinity of the pyrazole ring.[5]

  • Scan Modes:

    • Full Scan: To screen for all potential metabolites.

    • Product Ion Scan (PIS): To obtain fragmentation patterns of potential metabolites.

    • Precursor Ion Scan (PrecIS): To specifically detect metabolites that share a common fragment ion. For instance, product ions at m/z 81, 97, and 145 have been used to screen for different classes of this compound metabolites.[12][13]

    • Neutral Loss Scan (NLS): To identify metabolites that lose a specific neutral fragment, such as the glucuronic acid moiety (176 Da).

    • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For targeted analysis and quantification of known and newly identified metabolites.[12][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for steroid analysis. However, it requires derivatization of the metabolites to make them volatile.[4][9]

Typical GC-MS Parameters:

  • Column: Capillary column (e.g., HP-1, 15 m x 0.2 mm i.d.)[4]

  • Carrier Gas: Helium[4]

  • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI).[4]

  • Scan Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity.[4]

Data Presentation

Table 1: Common this compound Metabolites and their Analytical Characteristics
MetaboliteChemical FormulaParent Ion (m/z) [M+H]+Key Fragment Ions (m/z)Typical Detection Method
3'-hydroxythis compoundC21H32N2O2345.253981, 97, 109, 121LC-MS/MS, GC-MS
4β-hydroxythis compoundC21H32N2O2345.2539145, 309, 327LC-MS/MS, GC-MS
16β-hydroxythis compoundC21H32N2O2345.253981, 95, 107, 327LC-MS/MS, GC-MS
3'-hydroxythis compound glucuronideC27H40N2O8521.2806345 (aglycone)LC-MS/MS
4β-hydroxythis compound glucuronideC27H40N2O8521.2806345 (aglycone), 327, 309LC-MS/MS
16β-hydroxythis compound glucuronideC27H40N2O8521.2806345 (aglycone)LC-MS/MS
This compound-N-glucuronideC27H40N2O7505.2857329 (aglycone)LC-MS/MS
17-epithis compound-N-glucuronideC27H40N2O7505.2857329 (aglycone)LC-MS/MS
4ξ,16ξ-dihydroxy-stanozololC21H32N2O3361.2485-LC-MS/MS

Note: The m/z values are for the protonated molecules and may vary slightly depending on the instrument and ionization conditions.

Table 2: Comparison of Analytical Techniques for this compound Metabolite Identification
FeatureLC-MS/MSGC-MS
Sample Preparation Simpler, direct analysis of conjugates possibleRequires hydrolysis and derivatization
Sensitivity Generally higher, especially for long-term metabolitesGood, but can be limited by derivatization efficiency
Specificity High, especially with HRMS and MS/MSHigh, especially with high-resolution instruments
Metabolite Coverage Broader, including intact phase II conjugatesPrimarily phase I metabolites (aglycones)
Throughput Can be higher due to simpler sample preparationCan be lower due to multi-step sample preparation

In Vitro Models for Metabolite Discovery

In addition to analyzing biological samples from in vivo studies, in vitro models can be valuable tools for identifying potential human metabolites.

  • Human Liver Microsomes (HLMs): Useful for studying phase I metabolism mediated by cytochrome P450 enzymes.[5]

  • S9 Fractions: Contain both microsomal and cytosolic enzymes, allowing for the study of both phase I and some phase II reactions.[15]

  • Hepatocytes: Provide a more complete picture of hepatic metabolism, including uptake, metabolism, and efflux.

Incubating this compound with these in vitro systems and analyzing the resulting incubates with the LC-MS/MS methods described above can help in the early identification of novel metabolites.[15][16]

Conclusion

The identification of novel this compound metabolites is a dynamic field that relies on the continuous advancement of analytical instrumentation and methodologies. The combination of sophisticated sample preparation techniques, high-resolution mass spectrometry, and strategic data analysis workflows is essential for comprehensive metabolite profiling. The protocols and information provided herein serve as a foundational guide for researchers to develop and implement effective strategies for the discovery and characterization of new this compound metabolites.

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Stanozolol from urine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recovery of Stanozolol and its metabolites from urine samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low recovery of this compound from our urine samples. What are the common causes?

Low recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Incomplete Hydrolysis: this compound and its metabolites are primarily excreted as glucuronide conjugates.[1][2][3] Inefficient enzymatic hydrolysis will result in the conjugated forms not being extracted, leading to poor recovery of the target analytes.

  • Suboptimal Extraction Method: The choice of extraction technique is critical. While liquid-liquid extraction (LLE) can be used, solid-phase extraction (SPE) is often more effective at reducing matrix interference and improving recovery.[4] The type of SPE sorbent and the elution solvents must be optimized.

  • Matrix Effects: Urine is a complex matrix that can interfere with the extraction and detection of this compound.[4] Co-eluting endogenous compounds can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Analyte Degradation: The pH and temperature conditions during sample preparation and storage can affect the stability of this compound and its metabolites. Harsh hydrolysis conditions, such as strong acid hydrolysis, can lead to analyte degradation.[5]

  • Poor Gas Chromatographic Behavior: this compound and its metabolites have physicochemical properties that can lead to poor performance in GC-MS analysis without proper derivatization.[6][7]

Q2: How can we improve the efficiency of the enzymatic hydrolysis step for this compound glucuronides?

To enhance hydrolysis efficiency, consider the following:

  • Enzyme Choice: β-glucuronidase from Helix pomatia is commonly used.[8]

  • pH and Buffer: Ensure the urine sample is buffered to the optimal pH for the enzyme, typically around pH 5.2 to 7.0.[1][8] An acetate (B1210297) or phosphate (B84403) buffer is commonly used.[1][8]

  • Incubation Time and Temperature: An overnight incubation at 37°C is a common starting point, though some protocols use higher temperatures (e.g., 50°C) for shorter durations (e.g., 2 hours).[1][8] These parameters should be optimized for your specific application.

  • Enzyme Concentration: Use a sufficient concentration of β-glucuronidase to ensure complete hydrolysis.

Q3: Which extraction method, LLE or SPE, is better for this compound from urine?

Both LLE and SPE have been used for this compound extraction. However, SPE is generally favored for its ability to provide cleaner extracts and reduce matrix effects, which is particularly important for sensitive LC-MS/MS analysis.[4] Optimized mixed-mode SPE methods have been shown to achieve satisfactory extraction efficiency and high sensitivity.[4][9] Novel sorbents like dummy molecularly imprinted polymers (DMIPs) have also demonstrated high recovery rates for this compound metabolites.[10]

Q4: We are observing significant matrix effects in our LC-MS/MS analysis. How can we mitigate this?

To minimize matrix effects, you can:

  • Optimize Sample Preparation: A robust SPE cleanup is crucial. Using a well-chosen SPE cartridge and optimized wash and elution steps can significantly reduce interfering compounds.

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound and its metabolites from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix-induced signal suppression or enhancement.

  • Dilution: In some cases, a simple "dilute-and-shoot" approach can be effective in reducing the concentration of interfering matrix components.[11]

Q5: Should we be targeting the parent this compound or its metabolites for detection?

For doping control and pharmacokinetic studies, it is highly recommended to target the metabolites of this compound, such as 3'-hydroxythis compound, 4β-hydroxythis compound, and 16β-hydroxythis compound.[10][12][13] These metabolites are excreted in urine for a longer duration and often at higher concentrations than the parent drug.[3][10][12][13] The detection of these metabolites provides a longer window of opportunity to identify this compound administration.[3][14][15]

Data on this compound Recovery

The following table summarizes recovery data for this compound and its metabolites from various extraction methods reported in the literature.

AnalyteExtraction MethodRecovery (%)Reference
This compound & MetabolitesMixed-Mode SPE74 - 81[4][9]
3'-hydroxythis compoundDouble Extraction Procedure56 - 97[16]
3'-hydroxythis compoundExisting Procedure53 - 71[16]
This compoundLLE107.87 - 111.77[1]
3'-hydroxythis compoundLLE91.44[1]
3'-hydroxythis compoundDMISPE97.80 ± 13.80[10]
4β-hydroxythis compoundDMISPE83.16 ± 7.50[10]
16β-hydroxythis compoundDMISPE69.98 ± 2.02[10]
3'-hydroxy-stanozolol glucuronideSingle SPE93[3]
This compound & MetabolitesConsecutive SPE and LLE5 - 38[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Conjugates

This protocol is a general guideline for the enzymatic hydrolysis of this compound glucuronides in urine.

  • Sample Preparation: To a 5 mL urine sample in a glass tube, add 2 mL of a 2M acetate buffer to adjust the pH to approximately 5.2.[8] Verify the pH using a pH meter and adjust if necessary.

  • Enzyme Addition: Add 50 µL of β-glucuronidase from Helix pomatia.[8]

  • Incubation: Vortex the mixture and incubate it overnight at 37°C.[8] Alternatively, incubate at 50°C for 2 hours.[1]

  • Cooling: After incubation, allow the sample to cool to room temperature before proceeding with extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound and its Metabolites

This protocol outlines a general procedure for SPE cleanup. The specific SPE cartridge and reagents should be optimized for your particular application.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances. A common wash solution is water or a low percentage of organic solvent in water.

  • Elution: Elute the analytes of interest with an appropriate organic solvent or a mixture of solvents. The choice of elution solvent will depend on the SPE sorbent and the target analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS/MS.

Visualized Workflows and Relationships

Stanozolol_Urine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Adjust pH SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Load Sample LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE GC_MS GC-MS/MS SPE->GC_MS Elute & Analyze LC_MS LC-MS/MS SPE->LC_MS Elute & Analyze LLE->GC_MS Extract & Analyze LLE->LC_MS Extract & Analyze

Caption: General workflow for this compound analysis in urine.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low this compound Recovery Incomplete_Hydrolysis Incomplete Hydrolysis Problem->Incomplete_Hydrolysis Suboptimal_Extraction Suboptimal Extraction Problem->Suboptimal_Extraction Matrix_Effects Matrix Effects Problem->Matrix_Effects Analyte_Degradation Analyte Degradation Problem->Analyte_Degradation Optimize_Hydrolysis Optimize Enzyme, pH, Time, Temp Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_SPE Optimize SPE Sorbent & Solvents Suboptimal_Extraction->Optimize_SPE Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Use_IS Use Isotope-Labeled Internal Standard Matrix_Effects->Use_IS Check_Stability Evaluate Analyte Stability Analyte_Degradation->Check_Stability

Caption: Troubleshooting logic for low this compound recovery.

References

Stanozolol In Vitro Anabolic Effect Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and development professionals for in vitro experimental purposes only. Stanozolol is a controlled substance in many jurisdictions and is not approved for human consumption to enhance athletic performance. The information provided here is not an endorsement of its use outside of a legitimate research context.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this compound dosage for maximal anabolic effect in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anabolic action in vitro?

A1: this compound, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), primarily exerts its anabolic effects by binding to and activating the androgen receptor (AR).[1][2][3] Although it has a lower binding affinity for the AR compared to testosterone, it is a potent activator of AR-dependent signaling pathways.[1][4][5] Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the expression of target genes involved in protein synthesis and muscle growth.[2] Additionally, this compound can antagonize the catabolic effects of glucocorticoids by inhibiting their receptors.[2]

Q2: Which cell lines are appropriate for studying the in vitro anabolic effects of this compound?

A2: The choice of cell line depends on the research focus. For skeletal muscle anabolism, C2C12 mouse myoblast cells are a widely used and appropriate model. For osteogenic (bone-forming) anabolic effects, human osteoblast-like cell lines such as SaOS-2 are suitable.[6][7] Primary human bone cells have also been used to demonstrate this compound's proliferative effects.[8]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound in vitro is cell-type dependent and can range from nanomolar (nM) to micromolar (µM). For osteogenic effects in SaOS-2 cells, concentrations between 10 nM and 1000 nM have been shown to promote the expression of osteogenic genes and matrix mineralization.[6][7] In human bone cells, concentrations from 0.1 nM to 1 µM stimulated DNA synthesis and cell proliferation.[8] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is practically insoluble in water.[9] Therefore, it needs to be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a stock solution. This stock solution can then be diluted in the cell culture medium to the desired final concentration. It is critical to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). A vehicle control (medium with the same final solvent concentration) must be included in all experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Medium - Poor solubility of this compound in aqueous solutions.- High final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare fresh dilutions for each experiment.- Lower the final concentration of this compound.- Test different solvents for the stock solution (e.g., ethanol).
High Cell Death or Cytotoxicity - this compound can be toxic at high concentrations.[10][11][12]- The solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your cell line.- Lower the concentration of this compound used.- Ensure the final solvent concentration is below the toxic threshold (typically <0.1%).
Inconsistent or No Anabolic Effect - Sub-optimal concentration of this compound.- Low expression of the androgen receptor in the cell line.- Short incubation time.- Conduct a dose-response experiment to identify the optimal anabolic concentration.- Verify the expression of the androgen receptor in your cell line via Western blot or qPCR.- Optimize the incubation time; anabolic effects may require 24-72 hours or longer to become apparent.
High Variability Between Replicates - Uneven cell seeding.- Inaccurate pipetting of this compound stock solution.- Edge effects in multi-well plates.- Ensure a single-cell suspension and uniform seeding density.- Use calibrated pipettes and vortex the stock solution before dilution.- Avoid using the outer wells of multi-well plates or fill them with a buffer to minimize evaporation.

Data Presentation

Table 1: Effective In Vitro Concentrations of this compound for Anabolic Effects

Cell Type Effect Measured Effective Concentration Range Reference
Human Bone CellsIncreased DNA synthesis and proliferation10⁻¹⁰ M to 10⁻⁶ M (0.1 nM to 1 µM)[8]
SaOS-2 (human osteoblast-like)Increased osteogenic gene expression (RUNX2, SPP1, ON)10 nM - 1000 nM[7]
SaOS-2 (human osteoblast-like)Increased mineralized matrix deposition10 nM - 1000 nM[6][7]
Human Skin FibroblastsStimulation of procollagenase productionDose-dependent[13]

Experimental Protocols

Protocol 1: In Vitro Anabolic Effect of this compound on C2C12 Myoblasts
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • To induce differentiation into myotubes, allow cells to reach 80-90% confluency, then switch to a differentiation medium (DMEM with 2% horse serum).

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On day 3 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) by diluting the stock solution in the differentiation medium. Include a vehicle control (DMSO at the same final concentration).

    • Incubate for 48-72 hours.

  • Assessment of Anabolic Effect:

    • Protein Synthesis Assay (e.g., Puromycin-based):

      • Add a puromycin (B1679871) analog (e.g., O-Propargyl-puromycin) to the culture medium for the final 1-2 hours of incubation.

      • Harvest the cells, lyse them, and quantify the incorporated puromycin via a reaction with a fluorescent azide, followed by fluorescence measurement. This reflects the rate of new protein synthesis.

    • Gene Expression Analysis (qPCR):

      • Isolate total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Use qPCR to quantify the relative expression of anabolic marker genes such as Myogenin, MyoD, and IGF-1. Normalize to a stable housekeeping gene (e.g., GAPDH).

Protocol 2: Cytotoxicity Assessment of this compound
  • Cell Seeding:

    • Seed your chosen cell line (e.g., C2C12, SaOS-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium, covering a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cell death (e.g., Triton X-100).

  • MTT Assay:

    • After 24-48 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Visualizations

Stanozolol_Anabolic_Signaling This compound This compound AR Androgen Receptor (AR) (cytosol) This compound->AR Binds to Stanozolol_AR This compound-AR Complex AR->Stanozolol_AR Nucleus Nucleus Stanozolol_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Stanozolol_AR->ARE Binds to Gene_Expression ↑ Gene Expression ARE->Gene_Expression Promotes Transcription Protein_Synthesis ↑ Protein Synthesis Gene_Expression->Protein_Synthesis Anabolic_Effect Anabolic Effect (e.g., Muscle Hypertrophy) Protein_Synthesis->Anabolic_Effect

Caption: this compound's primary anabolic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., C2C12, SaOS-2) Treatment 3. Treat Cells with this compound (Dose-response & Vehicle Control) Cell_Culture->Treatment Stanozolol_Prep 2. Prepare this compound Stock (in DMSO/Ethanol) Stanozolol_Prep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Anabolic_Assay 5b. Anabolic Assay Incubation->Anabolic_Assay Data_Analysis 6. Data Analysis & Interpretation Cytotoxicity->Data_Analysis Protein_Synth Protein Synthesis (Puromycin Assay) Anabolic_Assay->Protein_Synth Gene_Expr Gene Expression (qPCR) Anabolic_Assay->Gene_Expr Protein_Synth->Data_Analysis Gene_Expr->Data_Analysis

Caption: Workflow for in vitro this compound experiments.

References

Technical Support Center: Stanozolol Analytical Method Validation and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stanozolol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for this compound in my HPLC analysis?

Answer: Poor peak shape for this compound can arise from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Solution: Ensure the column is properly conditioned and has not exceeded its recommended lifetime. Using a guard column can help protect the analytical column from contaminants.[1][2] If the column is suspected to be the issue, reversing and flushing it (without connecting to the detector) may help. If the problem persists, the column may need to be replaced.[2]

  • Mobile Phase pH:

    • Solution: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is optimal for the column type and the analyte. A stable pH is crucial for consistent peak shape.

  • Sample Overload:

    • Solution: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample and reinjecting.

  • Contamination:

    • Solution: Contaminants in the sample or from the system can interact with the stationary phase and affect peak shape. Ensure proper sample clean-up using techniques like Solid Phase Extraction (SPE).[3][4]

Question: I am experiencing low recovery of this compound and its metabolites during sample preparation. What are the likely causes and solutions?

Answer: Low recovery is a common issue, often stemming from the extraction process. This compound and its metabolites can be challenging to extract efficiently from complex matrices like urine.

  • Inefficient Extraction:

    • Cause: The choice of extraction solvent and pH are critical. This compound is a weakly basic compound, and its extraction efficiency is pH-dependent.

    • Solution: Optimize the pH of the sample before extraction. For Solid Phase Extraction (SPE), ensure the cartridge is appropriate for the analyte and is conditioned and equilibrated correctly. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents. A combination of LLE and SPE can sometimes improve recovery.[3][4]

  • Incomplete Hydrolysis:

    • Cause: this compound metabolites are often present as glucuronide conjugates in urine and require enzymatic hydrolysis to be detected as the free steroid.[5][6] Incomplete hydrolysis will lead to low recovery of the target metabolites.

    • Solution: Ensure the β-glucuronidase enzyme is active and the incubation conditions (temperature and time) are optimal.[3][7]

  • Analyte Adsorption:

    • Cause: this compound and its metabolites can adsorb to glassware or plasticware.

    • Solution: Use silanized glassware to minimize adsorption.

Question: My GC-MS analysis of this compound shows a low response and significant matrix interference. How can I improve my results?

Answer: GC-MS analysis of this compound can be challenging due to its physicochemical properties.[8]

  • Derivatization:

    • Cause: this compound and its hydroxylated metabolites have poor volatility and chromatographic behavior.

    • Solution: Derivatization is crucial for improving their volatility and detection by GC-MS. A common derivatizing agent is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[9]

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.

    • Solution: Enhance sample preparation to remove interfering substances. A multi-step clean-up involving both LLE and SPE can be effective.[10] An optimized mixed-mode SPE method has been shown to reduce matrix interference and improve sensitivity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) with densitometric detection.[5][8][12] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for detecting metabolites in biological samples.[4][8]

Q2: What are the key validation parameters I need to assess for my this compound analytical method according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the typical quality control (QC) checks performed in a laboratory analyzing for this compound?

A3: Routine QC checks are essential to ensure the reliability of results. These typically include:

  • System Suitability Tests: Performed before each batch of samples to ensure the chromatographic system is performing adequately. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.[13]

  • Calibration Standards: A calibration curve is run with each batch to quantify the analyte. The correlation coefficient of the curve should meet predefined criteria (e.g., >0.99).[3]

  • Quality Control Samples: QC samples at low, medium, and high concentrations are included in each analytical run to monitor the accuracy and precision of the method. The results of these QC samples must fall within established acceptance limits.

  • Blank Samples: A blank sample (matrix without the analyte) is analyzed to check for contamination or interference.

Q4: Why is the detection of this compound metabolites often more important than the parent drug in doping control?

A4: this compound is extensively metabolized in the body, and the parent drug is often excreted at very low concentrations.[6][14] Its metabolites, such as 3'-hydroxythis compound, 16β-hydroxythis compound, and 4β-hydroxythis compound, are excreted in higher concentrations and can be detected for a longer period after administration, thus providing a larger window of detection for doping control purposes.[4][5][6][14]

Quantitative Data Summary

The following tables summarize key validation parameters for different analytical methods used for this compound analysis.

Table 1: TLC-Densitometric Method Validation Parameters

ParameterResultReference
Linearity Range200–1200 ng/spot[5][15]
Correlation Coefficient (r)0.9990[16]
Limit of Detection (LOD)1.6 ng/spot[5][15]
Limit of Quantification (LOQ)5.1 ng/spot[5][15]
Recovery92.2–95.2%[16]
Precision (RSD%)< 2%[16]

Table 2: GC-MS Method Validation Parameters

ParameterResultReference
Limit of Detection (LOD)0.1–0.25 ng/mL[10][11]
Recovery74–81%[10][11]

Table 3: LC-MS/MS Method Validation Parameters

ParameterResultReference
Limit of Detection (LOD)0.5 ng/mL (this compound)[3]
1 ng/mL (Metabolites)[3]
Correlation Coefficient> 0.99[3]

Experimental Protocols

Detailed Protocol: LC-MS/MS Method for the Determination of this compound and its Metabolites in Urine

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

  • Sample Preparation (Hydrolysis and Extraction)

    • Pipette 5 mL of urine into a 50 mL tube.[3]

    • Add an internal standard (e.g., deuterated this compound).

    • Add 2 mL of 2M acetate (B1210297) buffer (pH 5.2).[3]

    • Add 50 µL of β-glucuronidase from Helix pomatia.[3][7]

    • Incubate overnight at 37°C.[3]

    • Perform a Liquid-Liquid Extraction (LLE) with a suitable organic solvent.

    • Further purify the extract using Solid Phase Extraction (SPE) with an appropriate cartridge (e.g., C18 or mixed-mode).[3]

    • Evaporate the final eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[3]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like ammonium (B1175870) acetate or formic acid.[5]

      • Eluent A: 5 mmol/L ammonium acetate in methanol/water (10/90 v/v).[3]

      • Eluent B: Methanol/water (90/10 v/v).[3]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

    • MS Detector: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is commonly used.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.

Visualizations

Stanozolol_Metabolism This compound This compound PhaseI Phase I Metabolism (Hydroxylation) This compound->PhaseI Metabolite1 3'-hydroxythis compound PhaseI->Metabolite1 Metabolite2 4β-hydroxythis compound PhaseI->Metabolite2 Metabolite3 16β-hydroxythis compound PhaseI->Metabolite3 PhaseII Phase II Metabolism (Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Conjugate1 3'-hydroxythis compound glucuronide PhaseII->Conjugate1 Conjugate2 4β-hydroxythis compound glucuronide PhaseII->Conjugate2 Conjugate3 16β-hydroxythis compound glucuronide PhaseII->Conjugate3 Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion Conjugate3->Excretion

Caption: Metabolic pathway of this compound.

Method_Validation_Workflow start Define Analytical Target Profile (ATP) dev Analytical Method Development start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implementation Method Implementation & Routine QC report->implementation

Caption: General workflow for analytical method validation.

References

Technical Support Center: Stanozolol Metabolite Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Stanozolol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound detected in urine?

This compound is extensively metabolized in the body. The primary metabolites identified in human urine are 16β-hydroxythis compound, 3'-hydroxythis compound, and 4β-hydroxythis compound.[1] The detection of these metabolites is crucial as it can extend the window of detection for this compound use.[2]

Q2: What is the principle of a competitive ELISA for this compound detection?

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a common method for detecting small molecules like this compound and its metabolites.[2][3] In this assay, free this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites.[2] The amount of signal generated by the enzyme-labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Q3: What is immunoassay cross-reactivity?

Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte. In the context of this compound assays, this means the antibody may bind to other steroids or metabolites that are structurally similar to this compound. This can potentially lead to inaccurate quantification or false-positive results.

Q4: How significant is the cross-reactivity of this compound metabolites in commercially available ELISA kits?

The cross-reactivity varies depending on the specific antibody used in the assay. Some kits are designed to detect a specific metabolite, while others may show broad cross-reactivity with multiple metabolites. It is essential to consult the product datasheet for specific cross-reactivity information. For example, one commercially available this compound ELISA kit shows 100% cross-reactivity with 16β-hydroxythis compound, 0.30% with 4β-hydroxythis compound, and less than 0.01% with 3'-hydroxythis compound.[4] Another study developed an ELISA where 3'-hydroxy-stanozolol showed 51% cross-reactivity.[5]

Data Presentation: Immunoassay Cross-Reactivity

The following tables summarize the cross-reactivity of various this compound metabolites and other steroids in different this compound immunoassays.

Table 1: Cross-Reactivity of this compound Metabolites in a Commercial this compound ELISA Kit [4]

CompoundCross-Reactivity (%)
This compound100
16β-hydroxythis compound100
4β-hydroxythis compound0.30
3'-hydroxythis compound< 0.01
Methyltestosterone< 0.01
Testosterone< 0.01

Table 2: Cross-Reactivity in a Developed ELISA for this compound and 3'-hydroxy-stanozolol [5]

CompoundAssay SystemCross-Reactivity (%)
3'-hydroxy-stanozololHeterologous51

Experimental Protocols

Detailed Methodology for a Competitive ELISA for this compound

This protocol provides a general framework for a competitive ELISA. Optimal concentrations of antibodies, conjugates, and incubation times should be determined empirically for each specific assay.

Materials:

  • Microtiter plate coated with anti-Stanozolol antibody

  • This compound standards

  • Samples to be tested

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions.

  • Addition of Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or as specified by the kit manufacturer. During this time, the free this compound in the samples and the this compound-enzyme conjugate will compete for binding to the antibody.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. This step removes any unbound reagents.

  • Addition of Substrate: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the absorbance values. Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Procedure prep Prepare Reagents, Standards & Samples add_sample Add Standards & Samples to Wells prep->add_sample 1 add_conjugate Add this compound- Enzyme Conjugate add_sample->add_conjugate 2 incubate1 Incubate (Competition) add_conjugate->incubate1 3 wash1 Wash Plate incubate1->wash1 4 add_substrate Add Substrate wash1->add_substrate 5 incubate2 Incubate (Color Development) add_substrate->incubate2 6 add_stop Add Stop Solution incubate2->add_stop 7 read Read Absorbance at 450 nm add_stop->read 8 analyze Analyze Data read->analyze 9 Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Insufficient Washing start->cause1 cause2 Cross-Contamination start->cause2 cause3 Contaminated Reagents start->cause3 cause4 Matrix Effects start->cause4 sol1 Increase Wash Steps/ Soaking Time cause1->sol1 sol2 Use Fresh Pipette Tips/ Careful Pipetting cause2->sol2 sol3 Use Fresh/Properly Stored Reagents cause3->sol3 sol4 Dilute Sample/ Spike & Recovery Test cause4->sol4

References

Improving the sensitivity of Stanozolol detection in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Stanozolol and its metabolites in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive method for detecting this compound and its metabolites.[1][2][3] It offers lower limits of detection (LODs) compared to gas chromatography-mass spectrometry (GC-MS).[1] For instance, LC-MS/MS methods can detect this compound metabolites in the picogram per milliliter (pg/mL) range.[1]

Q2: Which this compound metabolites are best for ensuring the longest detection window?

The glucuronide conjugates of this compound metabolites, such as 3'-hydroxythis compound (B1257409) glucuronide, 16β-hydroxythis compound glucuronide, this compound-N-glucuronide, and 17-epithis compound-N-glucuronide, are excellent targets for long-term detection.[1][4][5] In particular, 17-epithis compound-N-glucuronide has been detected up to 28 days post-administration, and 16β-hydroxythis compound was detectable up to 40 days in one study.[1][2]

Q3: What are the main challenges in this compound analysis using GC-MS?

This compound and its metabolites have poor gas chromatographic behavior, which can make their detection difficult.[6][7] These compounds can adhere to active sites within the GC system, leading to decreased signal intensity.[8] Furthermore, the molecular features of this compound and its metabolites often necessitate complex derivatization steps to improve their volatility and chromatographic properties.[1]

Q4: Can immunoassays be used for this compound screening?

Yes, enzyme-linked immunosorbent assays (ELISAs) are used for screening this compound in various matrices like urine and feces.[9] However, it is crucial to confirm positive results from immunoassays with a more specific and sensitive method like LC-MS/MS or GC-MS to avoid false positives.[10]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape in GC-MS Analysis

Possible Cause:

  • Active Sites in the GC System: this compound and its metabolites, particularly 3'-hydroxythis compound, are prone to interacting with active sites in the injector, column, and transfer line, leading to peak tailing and reduced signal intensity.[8]

  • Incomplete Derivatization: Incomplete trimethylsilyl (B98337) (TMS) derivatization can result in poor chromatographic performance.[8]

Solutions:

  • Use of a Deuterated Internal Standard: Employing a deuterated internal standard, such as 3'-hydroxythis compound-d3, can help to saturate active sites in the GC system and act as a carrier, improving the detection of the target analyte.[8]

  • Optimize Derivatization Conditions: Ensure that the derivatization reaction goes to completion by optimizing temperature and reaction time. Temperatures below 140°C during injection may lead to partial derivatization.[11]

  • GC System Maintenance: Regularly maintain the GC system, including cleaning the injector and replacing the column, to minimize the presence of active sites.[8]

Issue 2: Matrix Interference in Urine Samples

Possible Cause:

  • Biological matrices like urine contain numerous endogenous compounds that can interfere with the detection of this compound and its metabolites, leading to a low signal-to-noise ratio and inaccurate quantification.[12]

Solutions:

  • Advanced Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize mixed-mode SPE cartridges to effectively reduce matrix interference and improve extraction efficiency.[12]

    • Liquid-Liquid Extraction (LLE): A double extraction procedure can significantly improve the detection limit of metabolites like 3'-hydroxythis compound.[13]

  • Immunoaffinity Chromatography (IAC): This technique offers high specificity for purifying this compound metabolites from complex matrices, thereby increasing sensitivity and specificity.[2]

Issue 3: Inability to Detect this compound After a Long Post-Administration Period

Possible Cause:

  • Short Detection Window of Parent Compound: this compound is rapidly metabolized, and the parent compound is excreted at very low concentrations, making it difficult to detect after a few days.[7][14]

  • Targeting the Wrong Metabolites: Focusing on metabolites with shorter detection windows will limit the retrospective analysis capabilities.

Solutions:

  • Target Long-Term Metabolites: Shift the analytical focus to long-term metabolites such as 16β-hydroxythis compound and N-glucuronide conjugates of this compound and 17-epithis compound.[1][2]

  • Utilize High-Sensitivity Instrumentation: Employ high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) for their superior sensitivity and specificity, which are crucial for detecting the low concentrations of metabolites present long after administration.[1][8]

Quantitative Data Summary

Analytical MethodMatrixAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
GC-MSUrineThis compound & 3'-hydroxythis compound~1 ng/mL (LOD)[6][15]
GC-Orbitrap HRMSUrineThis compound & metabolites0.1 - 0.25 ng/mL (LOD)[12]
LC-MS/MSHairThis compound0.5 pg/mg (LLOD)[10]
LC-MS/MSHairThis compound0.125 pg/mg (LLOD), 0.5 pg/mg (LLOQ)[3]
LC-MS/MSHair3'-hydroxythis compound0.25 pg/mg (LLOD), 0.5 pg/mg (LLOQ)[3]
LC-MS/MSUrineThis compound0.063 ng/mL (LLOD), 0.125 ng/mL (LLOQ)[3]
LC-MS/MSUrine3'-hydroxythis compound0.125 ng/mL (LLOD), 0.25 ng/mL (LLOQ)[3]
LC-MS/MSSerumThis compound0.063 ng/mL (LLOD), 0.25 ng/mL (LLOQ)[3]
LC-MS/MSSerum3'-hydroxythis compound0.125 ng/mL (LLOD), 0.25 ng/mL (LLOQ)[3]
LC-HRMSUrine3'-OH-stanozolol glucuronide25–50 pg/mL[1]

Experimental Protocols

Protocol 1: GC-Orbitrap HRMS Analysis of this compound and its Metabolites in Urine[12]
  • Sample Preparation (Mixed-Mode SPE):

    • Apply a urine sample to an optimized mixed-mode solid-phase extraction cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analytes (this compound and its metabolites).

    • Evaporate the eluate to dryness and reconstitute for analysis.

  • Derivatization:

    • Perform derivatization to improve the volatility and chromatographic properties of the analytes.

  • GC-Orbitrap HRMS Analysis:

    • Inject the derivatized sample into the GC-Orbitrap high-resolution mass spectrometer.

    • Acquire data in full scan and/or targeted SIM mode for sensitive and specific detection.

Protocol 2: LC-MS/MS Analysis of this compound Glucuronides in Urine ("Dilute-and-Shoot")[1]
  • Sample Preparation:

    • Enrich 90 µL of urine with 10 µL of an internal standard solution (e.g., methyltestosterone (B1676486) in acetonitrile).

    • Vortex the sample for 10 seconds.

  • LC-MS/MS Analysis:

    • Inject the prepared sample directly into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.

    • Detect the analytes using a high-resolution mass spectrometer in positive ionization mode, monitoring for the specific precursor and product ions of the target glucuronide metabolites.

Protocol 3: LC-MS/MS Analysis with SPE for Confirmation[1]
  • Sample Preparation (SPE):

    • Apply 1 mL of urine to a solid-phase extraction cartridge preconditioned with methanol (B129727) and water.

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

    • Evaporate the organic phase to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 2.

Visualizations

Stanozolol_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Biological_Matrix Biological Matrix (Urine, Hair, Blood) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Biological_Matrix->Hydrolysis Extraction Extraction Hydrolysis->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE or SPE Solid-Phase Extraction (SPE) Extraction->SPE or Derivatization Derivatization (for GC-MS) LLE->Derivatization SPE->Derivatization Final_Extract Final Extract SPE->Final_Extract for LC-MS Derivatization->Final_Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Final_Extract->GC_MS LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Final_Extract->LC_MSMS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MSMS->Data_Analysis

Caption: General workflow for this compound detection.

Troubleshooting_Low_Signal_GCMS cluster_causes Potential Causes cluster_solutions Solutions Problem Low Signal Intensity in GC-MS Cause1 Active Sites in GC System Problem->Cause1 Cause2 Incomplete Derivatization Problem->Cause2 Cause3 Matrix Interference Problem->Cause3 Solution1 Use Deuterated Internal Standard Cause1->Solution1 Solution3 Perform Regular GC Maintenance Cause1->Solution3 Solution2 Optimize Derivatization Conditions Cause2->Solution2 Solution4 Improve Sample Cleanup (SPE/LLE) Cause3->Solution4

Caption: Troubleshooting low GC-MS signal intensity.

References

Technical Support Center: Overcoming Stanozolol Solubility Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Stanozolol in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound, a hydrophobic compound, for in vitro studies.[1] this compound is practically insoluble in water but is soluble in organic solvents like dimethylformamide and slightly soluble in ethanol.[1] It is crucial to use cell culture grade DMSO and to keep the final concentration in the culture medium low, ideally below 0.1%, to minimize cytotoxicity.[1]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[1][2] To prevent this, it is recommended to use pre-warmed (37°C) cell culture media and to perform a serial dilution of the stock solution in the media rather than adding the concentrated stock directly.[1][2][3] Adding the this compound solution dropwise while gently mixing the media can also help.[2]

Q3: What is a typical working concentration range for this compound in cell culture experiments?

A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. However, published studies have shown biological effects of this compound on human bone cells at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay.

Q4: Can serum in the cell culture medium help with this compound solubility?

A4: Yes, components of serum, such as albumin, can bind to hydrophobic compounds like this compound and help keep them in solution.[2][3] If your experimental protocol allows for the use of serum, this can be an effective way to improve the solubility of this compound in your culture medium.

Troubleshooting Guides

Issue: this compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after the addition of this compound stock solution.

  • Inconsistent or unexpected experimental results.

Possible Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Solution: Decrease the final working concentration of this compound. Perform a solubility test by preparing a series of dilutions to determine the maximum soluble concentration in your specific cell culture medium.[2]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing the media.[2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[2][3]
High Solvent Concentration While DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 328.49 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 328.49 g/mol * 1000 mg/g = 3.28 mg

  • Weighing and Dissolving:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 3.28 mg of this compound powder.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental requirements)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Determine the desired final concentration of this compound. For this example, we will prepare a 1 µM working solution.

  • Perform a serial dilution:

    • Step 1: Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Step 2: Final Working Solution: In a separate sterile tube, add 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This results in a 1 µM final working solution. Mix gently before adding to your cell culture plates.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.01%) to the cell culture medium without this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve serial_dilution Perform Serial Dilution dissolve->serial_dilution Use Stock for Dilution prewarm Pre-warm Cell Culture Medium (37°C) prewarm->serial_dilution add_to_cells Add to Cell Culture serial_dilution->add_to_cells

Figure 1. Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound ERa ERα This compound->ERa Activates MAPK_pathway MAPK Pathway (ERK1/2) ERa->MAPK_pathway Activates Proliferation Proliferation MAPK_pathway->Proliferation Promotes

Figure 2. this compound-mediated activation of the ERα-MAPK signaling pathway.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Stanozolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid-phase extraction (SPE) for Stanozolol analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE sorbents used for this compound extraction?

Several types of SPE sorbents are employed for the extraction of this compound and its metabolites, with the choice depending on the specific analytical goals and sample matrix. Common options include:

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB, XAD2®): These are widely used for their versatility in extracting a broad range of compounds, including this compound and its hydroxylated metabolites, from aqueous samples like urine.[1]

  • Mixed-Mode Sorbents (e.g., Oasis MCX): These sorbents combine reversed-phase and ion-exchange functionalities. Oasis MCX, a mixed-mode cation exchange sorbent, has been shown to improve the detection limit of 3'-hydroxy-stanozolol.[1]

  • Amino (NH2) Sorbents: These can be used in a normal-phase or weak anion-exchange mode and have been described in protocols for the analysis of this compound and its metabolites.[2]

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, novel dummy molecularly imprinted polymers (DMIPs) have been developed, demonstrating high recovery rates for this compound metabolites.[3]

Q2: Why is hydrolysis often required before SPE when analyzing this compound in urine?

This compound is extensively metabolized in the body, and its metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates (Phase II metabolites).[4] These conjugated forms are highly water-soluble and may not be efficiently retained on reversed-phase SPE sorbents. Therefore, an enzymatic hydrolysis step, typically using β-glucuronidase, is performed to cleave the conjugate and release the free, less polar metabolite, which can then be effectively extracted by SPE.[1][4]

Q3: What are the expected recovery rates for this compound and its metabolites with SPE?

Recovery rates can vary significantly depending on the metabolite, the SPE protocol, and the analytical method. Here are some reported recovery percentages:

AnalyteSPE MethodRecovery (%)Reference
3'-hydroxy-stanozololXAD2®53.4 - 71.59[1]
3'-hydroxy-stanozololOasis-MCX56 - 97[1]
3'-hydroxythis compoundDummy Molecularly Imprinted Polymer97.80 ± 13.80[3]
4β-hydroxythis compoundDummy Molecularly Imprinted Polymer83.16 ± 7.50[3]
16β-hydroxythis compoundDummy Molecularly Imprinted Polymer69.98 ± 2.02[3]
This compound & MetabolitesMixed-Mode SPE74 - 81[5]
4β-hydroxythis compoundSPE-LLE20 - 26[6]
16β-hydroxythis compoundSPE-LLE27 - 38[6]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis after SPE?

The LOD and LOQ are method-dependent. However, optimized SPE followed by sensitive analytical techniques like GC-MS or LC-MS/MS can achieve low detection limits required by regulatory bodies like the World Anti-Doping Agency (WADA).

AnalyteMethodLODLOQReference
3'-hydroxy-stanozololGC/HRMS1 ng/mL-[1]
This compound & MetabolitesUPLC-MS/MS (with DMISPE)0.91 ng/mL-[3]
This compoundLC-MSD0.5 ng/mL-[2]
4β-hydroxy-stanozololLC-MSD1 ng/mL-[2]
16β-hydroxy-stanozololLC-MSD1 ng/mL-[2]
This compound & MetabolitesGC-Orbitrap HRMS0.1 - 0.25 ng/mL-[5]
This compound in hairLC-MS/MS-0.5 pg/mg[7]
3'-hydroxythis compound in hairLC-MS/MS-0.5 pg/mg[7]
This compound in urineLC-MS/MS-0.125 ng/mL[7]
3'-hydroxythis compound in urineLC-MS/MS-0.25 ng/mL[7]

Troubleshooting Guide

Problem 1: Low Recovery of this compound or its Metabolites

Low recovery is a common issue in SPE. A systematic approach is necessary to identify the source of analyte loss.[8]

Initial Troubleshooting Steps:

  • Fraction Collection: Collect and analyze every fraction from your SPE procedure (load, wash, and elution fractions) to determine where the analyte of interest is being lost.[9]

  • Verify Analytical System: Ensure your analytical instrument (e.g., LC-MS, GC-MS) is functioning correctly by injecting a known standard.[10]

Troubleshooting Decision Tree for Low Recovery

LowRecovery start Low Recovery Observed check_fractions Where is the analyte lost? start->check_fractions in_load Analyte in Loading Fraction check_fractions->in_load Loading Step in_wash Analyte in Wash Fraction check_fractions->in_wash Wash Step not_eluted Analyte Retained on Sorbent check_fractions->not_eluted Elution Step sol_load1 Improper Sorbent Conditioning - Ensure complete wetting - Use appropriate solvents in_load->sol_load1 Possible Cause sol_load2 Sample Solvent Too Strong - Dilute sample with a weaker solvent - Adjust sample pH in_load->sol_load2 Possible Cause sol_load3 Sorbent Overload - Decrease sample volume - Increase sorbent mass in_load->sol_load3 Possible Cause sol_load4 Incorrect Sorbent Choice - Select a sorbent with higher affinity in_load->sol_load4 Possible Cause sol_wash1 Wash Solvent Too Strong - Decrease solvent strength - Use a more selective solvent in_wash->sol_wash1 Possible Cause sol_wash2 Incorrect pH - Ensure pH of wash solution doesn't disrupt binding in_wash->sol_wash2 Possible Cause sol_elute1 Elution Solvent Too Weak - Increase solvent strength - Increase elution volume not_eluted->sol_elute1 Possible Cause sol_elute2 Secondary Interactions - Modify elution solvent to disrupt interactions (e.g., change pH) not_eluted->sol_elute2 Possible Cause sol_elute3 Insufficient Elution Volume - Increase the volume of the elution solvent not_eluted->sol_elute3 Possible Cause

Caption: Troubleshooting decision tree for low SPE recovery.

Problem 2: High Matrix Effects or Impure Extract

Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to inaccurate quantification.[10]

  • Cause: Co-elution of endogenous compounds from the sample matrix with the analyte of interest. This compound analysis can be problematic due to interfering matrix peaks, especially at low concentrations.[1]

  • Solution 1: Optimize the Wash Step: The wash step is critical for removing interfering substances. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the target analytes. You may need to test different solvent strengths and compositions.

  • Solution 2: Change Sorbent Selectivity: If the matrix interferences have similar properties to your analyte on the current sorbent, consider switching to a sorbent with a different retention mechanism (e.g., from reversed-phase to a mixed-mode or molecularly imprinted polymer).[3][5]

  • Solution 3: Sample Pre-treatment: For complex matrices, consider a pre-treatment step like liquid-liquid extraction (LLE) or protein precipitation before the SPE cleanup.[6]

Problem 3: Poor Reproducibility

Inconsistent results between samples can undermine the validity of your analysis.

  • Cause 1: Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect analyte retention and recovery. Using a vacuum manifold with consistent vacuum pressure or an automated SPE system can help.

  • Cause 2: Sorbent Variability: Ensure that the SPE cartridges are from the same lot to minimize variability.

  • Cause 3: Sample pH Variation: Small changes in the pH of the sample can significantly impact the retention of ionizable compounds. Always ensure consistent and accurate pH adjustment of your samples.[8]

  • Cause 4: Sorbent Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery, especially with silica-based sorbents. Ensure the sorbent remains solvated.[2]

Experimental Protocols

Protocol 1: SPE using a Mixed-Mode Cation Exchange Sorbent (Oasis-MCX) for 3'-hydroxy-stanozolol in Urine

This protocol is adapted from a method that showed improved recovery for 3'-hydroxy-stanozolol.[1]

  • Sample Pre-treatment (Hydrolysis):

    • To 2-4 mL of urine, add an appropriate internal standard.

    • Add 1 mL of phosphate (B84403) buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase enzyme.

    • Incubate at 60°C for one hour.

    • Allow the sample to cool to room temperature.

  • SPE Procedure:

    • Conditioning: Condition an Oasis-MCX SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of water. Do not allow the sorbent to dry.

    • Loading: Apply the hydrolyzed urine sample to the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Wash with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.

      • Wash with 2 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-60°C.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

General SPE Workflow Diagram

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample Urine/Plasma Sample hydrolysis Enzymatic Hydrolysis (if necessary) sample->hydrolysis condition 1. Conditioning (e.g., Methanol, Water) hydrolysis->condition load 2. Sample Loading condition->load wash 3. Washing (Remove Interferences) load->wash elute 4. Elution (Collect Analyte) wash->elute evap Evaporation elute->evap recon Reconstitution evap->recon analysis Instrumental Analysis (LC-MS, GC-MS) recon->analysis

Caption: General workflow for solid-phase extraction.

Protocol 2: SPE using an Amino (NH2) Column for this compound and Metabolites in Urine

This protocol is based on a method for screening and quantification using LC-MSD.[2]

  • Sample Pre-treatment (Hydrolysis & LLE):

    • To 5 mL of urine, add 2 mL of 2M acetate (B1210297) buffer (pH 5.2).

    • Add 50 µL of Helix Pomatia enzyme and hydrolyze overnight at 37°C.

    • Perform a liquid-liquid extraction (details not specified in the source, but typically with a water-immiscible organic solvent like diethyl ether or ethyl acetate).

    • Evaporate the organic extract and reconstitute in a methanol/water mixture.

  • SPE Cleanup:

    • Conditioning: Condition an amino (NH2) SPE column with 5 mL of 80:20 (v/v) methanol/water. Do not allow the column to run dry.

    • Loading: Pass the reconstituted extract from the LLE step through the amino column, collecting the eluate.

    • Collection: The analyte passes through the amino column in this protocol, while some interferences are retained. The collected fraction contains the purified analyte.

  • Downstream Processing:

    • Evaporate the collected eluate to dryness under nitrogen at 55°C.

    • Reconstitute the residue in the appropriate solvent for analysis.

This technical support guide provides a starting point for optimizing your this compound SPE methods. Successful solid-phase extraction requires careful method development and a systematic approach to troubleshooting. Always refer to specific application notes and scholarly articles for detailed guidance tailored to your matrix and analytical instrumentation.

References

Minimizing interference in Stanozolol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize interference in Stanozolol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A1: A competitive immunoassay is the most common format for detecting small molecules like this compound. In this setup, this compound present in the sample competes with a labeled this compound conjugate (e.g., enzyme-linked) for a limited number of binding sites on a specific anti-Stanozolol antibody. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample will result in less labeled conjugate binding to the antibody, leading to a low signal. Conversely, a low concentration of this compound will result in more labeled conjugate binding and a high signal.

Q2: What are the main sources of interference in a this compound immunoassay?

A2: The two primary sources of interference are cross-reactivity and matrix effects.

  • Cross-reactivity occurs when substances structurally similar to this compound, such as its metabolites or other synthetic steroids, bind to the assay's antibody, leading to a false-positive or artificially inflated result.[1][2]

  • Matrix effects are caused by components within the biological sample (e.g., urine, serum, plasma) that interfere with the antibody-antigen binding reaction.[3] This can lead to either falsely high or falsely low results. Common interfering components include endogenous proteins, lipids, salts, and differences in pH.[3]

Q3: My negative control samples are showing a positive result. What could be the cause?

A3: Positive results in negative controls can be due to several factors:

  • Contamination: Reagents or samples may be contaminated with this compound or a cross-reacting substance. Ensure fresh reagents are used and proper pipetting techniques are followed to avoid cross-well contamination.[4]

  • Insufficient Washing: Inadequate washing of the microplate wells can leave behind unbound enzyme conjugate, leading to a false signal. Ensure all wells are thoroughly washed according to the protocol.[4][5]

  • Non-specific Binding: The detection antibody may be binding non-specifically to the plate or other proteins. This can be caused by using too much antibody or an ineffective blocking buffer.[4]

Q4: What is a "false positive" and how can I confirm a positive result from my immunoassay?

A4: A false positive is a result that incorrectly indicates the presence of this compound.[6] This is often due to the assay detecting a cross-reacting substance rather than this compound itself.[1][2] Immunoassays are excellent screening tools, but due to the potential for cross-reactivity, all presumptive positive results should be confirmed using a more specific, confirmatory method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] These methods separate compounds based on their physical properties before detection, providing a much higher degree of certainty.

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity (False High Results)

If you suspect that your assay is detecting compounds other than this compound, it is likely due to the antibody's specificity.

Diagnostic Steps:

  • Review the Assay's Cross-Reactivity Profile: Check the technical data sheet for your ELISA kit, which should provide a table of known cross-reactants and their percentage of reactivity.[9][10]

  • Test Potential Cross-Reactants: If you suspect a specific compound might be interfering, prepare a standard curve of that substance and run it in the assay to determine its IC50 value and calculate the percent cross-reactivity.

Solutions:

  • Select a More Specific Assay: If interference from metabolites is an issue, choose an assay specifically designed to detect the parent this compound with minimal cross-reactivity to its metabolites.[11][12]

  • Sample Purification: Use a sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove potential cross-reacting substances before running the immunoassay.[13]

  • Confirm with a Second Method: Use a confirmatory method like LC-MS/MS to verify any positive results.[7]

Issue 2: Suspected Matrix Effects (Inaccurate Results)

Matrix effects occur when components in the sample matrix interfere with the assay, leading to either suppressed or enhanced signals.

Diagnostic Workflow:

The following diagram outlines a logical workflow for diagnosing and mitigating matrix effects.

Matrix_Effect_Workflow start Start: Inaccurate Results (Poor Recovery or Non-Linearity) spike_recovery Perform Spike and Recovery Experiment start->spike_recovery check_recovery Is Recovery within Acceptable Range (e.g., 80-120%)? spike_recovery->check_recovery  Analyze Data serial_dilution Perform Serial Dilution Experiment check_recovery->serial_dilution No no_interference Conclusion: Matrix Interference is Unlikely check_recovery->no_interference Yes check_linearity Are Results Linear after Dilution Correction? serial_dilution->check_linearity  Analyze Data check_linearity->no_interference Yes interference_confirmed Conclusion: Matrix Interference Confirmed check_linearity->interference_confirmed No mitigate Mitigation Strategy interference_confirmed->mitigate dilute_sample 1. Dilute Sample in Assay Buffer mitigate->dilute_sample matrix_match 2. Use Matrix-Matched Calibrators mitigate->matrix_match sample_cleanup 3. Implement Sample Purification (e.g., SPE) mitigate->sample_cleanup

Caption: Workflow for diagnosing and mitigating matrix effects.

Solutions:

  • Sample Dilution: This is the simplest method to reduce the concentration of interfering substances.[3][14] Dilute the sample in the assay buffer. A series of dilutions should be tested to find the optimal dilution factor where the interference is minimized, but the analyte concentration remains within the detection range of the assay.

  • Matrix-Matched Calibrators: If possible, prepare the standard curve using a blank matrix that is identical to the sample matrix (e.g., this compound-free urine). This helps to ensure that the standards and samples are affected by the matrix in the same way.[14]

  • Sample Purification: For complex matrices, a sample clean-up step like Solid-Phase Extraction (SPE) can be highly effective at removing interfering components before the immunoassay is performed.[13][15]

Data Presentation: Cross-Reactivity

The specificity of an immunoassay is determined by the cross-reactivity of the antibody with structurally related compounds. Below are examples of cross-reactivity data for different this compound immunoassays.

Table 1: Cross-Reactivity of a this compound Metabolite-Tolerant ELISA

This assay format demonstrates significant cross-reactivity with the 3'-hydroxy-stanozolol metabolite.[11]

CompoundIC50 (µg/L)% Cross-Reactivity
This compound0.68100%
3'-hydroxy-stanozolol1.4651%

Table 2: Cross-Reactivity of a this compound-Specific ELISA

This assay format is highly specific for the parent compound with negligible interference from its main metabolite.[11]

CompoundIC50 (µg/L)% Cross-Reactivity
This compound0.16100%
3'-hydroxy-stanozolol>1000<0.1%

Table 3: Cross-Reactivity of a Commercial 16β-Hydroxythis compound ELISA Kit

This kit is designed to detect the 16β-hydroxythis compound metabolite but also shows high reactivity with the parent this compound.[10]

Compound% Cross-Reactivity
16β-Hydroxythis compound100%
This compound121%
Androstenedione0.5%
Nandrolone0.4%
Progesterone0.4%
Testosterone0.4%
Boldenone0.2%
Trenbolone0.2%
17α-Methyltestosterone0.1%
Oxymetholone0.1%

Table 4: Cross-Reactivity of a this compound-Derived ELISA with 17α-Methylated Steroids

This assay shows broad cross-reactivity with other 17α-methylated anabolic steroids.[1]

Compound% Cross-Reactivity
This compound100%
17α-Methyltestosterone81.2%
Oxymetholone30.4%
Methandienone10.0%
Methyl dihydrotestosterone7.7%

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Detect Matrix Interference

This protocol is used to determine if components in the sample matrix are interfering with the accurate quantification of this compound.[13][14]

Objective: To assess whether the sample matrix inhibits or enhances the detection of a known amount of spiked analyte. An acceptable recovery is typically within 80-120%.[14]

Methodology:

  • Sample Preparation: Select a representative sample pool from your study. Divide the pool into two aliquots.

  • Spiking:

    • Spiked Sample: To one aliquot, add a known concentration of this compound standard. The final concentration should be in the mid-range of your standard curve.

    • Unspiked Sample: To the second aliquot, add an equal volume of assay buffer (without the standard).

  • Assay: Analyze the unspiked sample and the spiked sample in the this compound immunoassay according to the manufacturer's protocol.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spike Concentration] * 100

Spike_Recovery_Workflow pool 1. Pool Representative Sample Matrix aliquot 2. Create Two Aliquots pool->aliquot unspiked Aliquot A: Unspiked Control aliquot->unspiked spiked Aliquot B: Spiked Sample aliquot->spiked add_buffer 3a. Add Assay Buffer unspiked->add_buffer add_standard 3b. Add Known Concentration of this compound Standard spiked->add_standard run_assay 4. Run Both Samples in Immunoassay add_buffer->run_assay add_standard->run_assay calculate 5. Calculate % Recovery run_assay->calculate

References

Validation & Comparative

Stanozolol vs. Nandrolone: A Comparative Analysis of Gene Expression Modulation in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of anabolic-androgenic steroids (AAS) on cancer cell lines is critical. This guide provides a detailed comparison of the effects of two commonly known AAS, Stanozolol and Nandrolone, on gene expression in the MCF-7 human breast cancer cell line. This analysis is supported by experimental data from peer-reviewed research, offering insights into their potential mechanisms of action and impact on cell signaling pathways.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the quantitative effects of this compound and Nandrolone on the expression of key genes implicated in breast cancer progression in MCF-7 cells. The data is primarily derived from studies employing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure changes in mRNA levels following steroid treatment.

GeneGene FunctionThis compound Effect (Fold Change)Nandrolone Effect (Fold Change)Reference
CYP19A1 (Aromatase) Catalyzes the final step of estrogen biosynthesis.Upregulation (Dose-dependent)Upregulation (Dose-dependent)[1][2][3]
CCND1 (Cyclin D1) A key regulator of cell cycle progression from G1 to S phase.UpregulationUpregulation[1][2]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to assess the effects of this compound and Nandrolone on MCF-7 cells.

MCF-7 Cell Culture
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line), obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and in some cases, 0.01 mg/ml bovine insulin. For experiments investigating hormone effects, phenol (B47542) red-free medium with charcoal-stripped FBS is used to eliminate exogenous estrogenic activity.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The culture medium is renewed every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, they are passaged using a solution of 0.25% Trypsin-EDTA to detach the cells from the culture flask.

Steroid Treatment
  • Hormone Deprivation: Prior to steroid treatment, MCF-7 cells are typically cultured in a hormone-free medium (phenol red-free medium with charcoal-stripped FBS) for at least 72 hours to deplete any residual hormones.

  • Treatment: this compound or Nandrolone, dissolved in a suitable solvent like ethanol (B145695) or DMSO, is added to the culture medium at the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Control cells are treated with the vehicle alone.

  • Incubation: Cells are incubated with the steroids for a specified period, which can range from a few hours to several days, depending on the experimental endpoint.

RNA Extraction and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from the treated and control MCF-7 cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers for the target genes (e.g., CYP19A1, CCND1) and one or more stable reference genes (e.g., GAPDH, ACTB) are used.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the expression of the reference gene(s) in the treated samples relative to the control samples.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and Nandrolone in MCF-7 cells and a typical experimental workflow.

Stanozolol_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds IGF1R IGF-1 Receptor ER->IGF1R Activates PI3K PI3K IGF1R->PI3K ERK ERK1/2 IGF1R->ERK Akt Akt PI3K->Akt Aromatase Aromatase (CYP19A1) Gene Expression Akt->Aromatase CCND1 Cyclin D1 (CCND1) Gene Expression Akt->CCND1 ERK->Aromatase ERK->CCND1

This compound Signaling Pathway in MCF-7 Cells

Nandrolone_Signaling_Pathway Nandrolone Nandrolone ER Estrogen Receptor (ER) Nandrolone->ER Binds IGF1R IGF-1 Receptor ER->IGF1R Activates PI3K PI3K IGF1R->PI3K PLC PLC IGF1R->PLC ERK ERK1/2 IGF1R->ERK Akt Akt PI3K->Akt PKC PKC PLC->PKC Aromatase Aromatase (CYP19A1) Gene Expression Akt->Aromatase PKC->Aromatase CCND1 Cyclin D1 (CCND1) Gene Expression ERK->CCND1

Nandrolone Signaling Pathway in MCF-7 Cells

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Gene Expression Analysis MCF7_culture MCF-7 Cell Culture Hormone_deprivation Hormone Deprivation MCF7_culture->Hormone_deprivation Stanozolol_treat This compound Treatment Hormone_deprivation->Stanozolol_treat Nandrolone_treat Nandrolone Treatment Hormone_deprivation->Nandrolone_treat Control_treat Vehicle Control Hormone_deprivation->Control_treat RNA_extraction Total RNA Extraction Stanozolol_treat->RNA_extraction Nandrolone_treat->RNA_extraction Control_treat->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis RT_qPCR RT-qPCR cDNA_synthesis->RT_qPCR Data_analysis Data Analysis (ΔΔCt) RT_qPCR->Data_analysis

Experimental Workflow for Gene Expression Analysis

Discussion of Findings

The available evidence strongly suggests that both this compound and Nandrolone can promote the expression of genes associated with estrogen signaling and cell cycle progression in MCF-7 breast cancer cells.[1][2] This is a significant finding, as MCF-7 cells are estrogen receptor-positive, and their growth is stimulated by estrogens.

The upregulation of aromatase by both this compound and Nandrolone is particularly noteworthy.[1][2][3] Aromatase is a key enzyme in the synthesis of estrogens from androgens. By increasing the expression of aromatase, these AAS can effectively increase the local production of estradiol, which in turn can stimulate the proliferation of MCF-7 cells in an autocrine or paracrine manner.

Furthermore, the induction of Cyclin D1 (CCND1) expression by both steroids provides a direct link to cell cycle control.[1][2] Cyclin D1 is a critical protein for the G1 to S phase transition, and its overexpression is a common feature in many cancers, including breast cancer.

The signaling pathways implicated for both this compound and Nandrolone in MCF-7 cells involve the activation of the IGF-1 receptor, followed by the downstream activation of the PI3K/Akt and MAPK/ERK pathways.[1][2] These are well-established pro-survival and pro-proliferative pathways in cancer. Interestingly, the effects of both AAS in this context appear to be mediated through an initial interaction with the estrogen receptor, highlighting a non-canonical, estrogenic activity of these androgens in this cell line.[1] While both steroids utilize similar overarching pathways, Nandrolone has also been shown to involve the PLC/PKC pathway in the induction of aromatase expression.[1]

In terms of receptor binding, Nandrolone exhibits a stronger binding affinity for the androgen receptor compared to this compound, which has weak binding affinity.[4][5][6] However, in the context of MCF-7 cells, their interaction with the estrogen receptor appears to be a key driver of the observed gene expression changes.[1]

References

A Comparative Analysis of Stanozolol and Testosterone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of Testosterone, the primary endogenous androgen, and Stanozolol, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). The analysis is supported by experimental data to elucidate their distinct molecular mechanisms and physiological outcomes.

Introduction

Testosterone and its synthetic derivatives are crucial modulators of various physiological processes, primarily through their interaction with the androgen receptor (AR). While both Testosterone and this compound are AR agonists, their structural differences lead to distinct signaling profiles, receptor affinities, and downstream biological effects.[1] Testosterone is the principal male sex hormone, essential for the development of male secondary sexual characteristics.[1] this compound is a synthetic steroid, structurally modified to enhance its anabolic (muscle-building) properties while reducing androgenic side effects.[1][2] Understanding the nuances of their signaling pathways is critical for therapeutic development and for comprehending their performance-enhancing and pathological effects.

Molecular Characteristics and Receptor Binding

The initial step in androgen action is binding to the AR. The affinity of this binding is a key determinant of a compound's potency. This compound is a synthetic derivative of dihydrotestosterone (DHT), while Testosterone can be converted to the more potent DHT by the enzyme 5α-reductase.[3][4][5]

Despite its potent in vivo effects, studies have shown that this compound exhibits a weak binding affinity for the androgen receptor in in vitro assays compared to Testosterone.[6][7][8] However, it is a potent activator of the AR in cell-based transactivation assays.[7] This suggests that while its initial binding may be less avid, its ability to induce a functional receptor conformation and subsequent gene transcription is significant. Furthermore, this compound has a very low affinity for sex hormone-binding globulin (SHBG), which increases its bioavailability.[5][9][10]

Table 1: Comparative Binding Affinities and Properties

CompoundRelative Binding Affinity (RBA) for AR*Affinity for SHBGAnabolic:Androgenic Ratio
Testosterone Moderate (~0.25-0.5 of Methyltrienolone)[6][8]High[11]1:1
This compound Weak (<0.05 of Methyltrienolone)[6][8]Very Low (~5% of Testosterone)[5]3:1 to 16:1[5]
Dihydrotestosterone (DHT) High (~2x higher than Testosterone)[3]Very High[11]N/A (Reference Androgen)

*Relative Binding Affinity is compared to the synthetic androgen Methyltrienolone (MT), a high-affinity reference ligand.

Genomic Signaling Pathways (Classical Pathway)

The primary mechanism for both Testosterone and this compound is the classical, or genomic, signaling pathway. This pathway involves the direct regulation of gene expression and typically takes hours to manifest its effects.[3][12]

The process is as follows:

  • Ligand Binding: The steroid diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[2][13]

  • Conformational Change: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[2][14]

  • Nuclear Translocation & Dimerization: The activated AR-steroid complex translocates into the nucleus and dimerizes.[15][16]

  • DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[13][14]

  • Gene Transcription: The AR recruits co-activator and co-repressor proteins, which, along with RNA polymerase II, modulate the transcription of androgen-responsive genes, leading to protein synthesis and altered cellular function.[14][17]

Both this compound and Testosterone utilize this fundamental pathway to exert their effects on muscle growth, protein synthesis, and other androgen-regulated processes.[1][9]

Classical Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Testosterone / this compound AR_HSP AR + HSP Complex Steroid->AR_HSP 1. Binding AR_Steroid Activated AR-Steroid Complex AR_HSP->AR_Steroid 2. HSP Dissociation AR_Dimer AR Dimer AR_Steroid->AR_Dimer 3. Nuclear Translocation & Dimerization ARE ARE (DNA) AR_Dimer->ARE 4. DNA Binding Transcription Gene Transcription ARE->Transcription 5. Recruitment of Co-activators & RNA Pol II Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Testosterone Non-Genomic Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Testosterone Testosterone Membrane_AR Membrane AR Testosterone->Membrane_AR GPCR GPCR Testosterone->GPCR Src Src Membrane_AR->Src PLC PLC GPCR->PLC PI3K PI3K Src->PI3K MAPK_Cascade MAPK/ERK Cascade Src->MAPK_Cascade Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Akt Akt PI3K->Akt Cell_Response Rapid Cellular Responses (e.g., Vasorelaxation) MAPK_Cascade->Cell_Response Akt->Cell_Response Ca_Influx->Cell_Response This compound Unique Signaling cluster_interactions Alternative Interactions This compound This compound PR Progesterone Receptor (PR) This compound->PR Membrane_R Membrane Receptor (Unidentified) This compound->Membrane_R LAGS Low-Affinity Glucocorticoid Site (LAGS) (Liver) This compound->LAGS Effects Tissue-Specific Effects (e.g., Osteogenesis, Hepatic) PR->Effects COX2 COX-2 Induction Membrane_R->COX2 LAGS->Effects PGE2 PGE₂ Synthesis COX2->PGE2 PGE2->Effects Experimental Workflow AR Reporter Assay A 1. Co-transfect cells with AR expression vector & ARE-luciferase reporter vector B 2. Treat cells with Testosterone or this compound A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells C->D E 5. Measure Luciferase Activity (Luminescence) D->E F 6. Analyze Data: Calculate EC50 and Efficacy E->F

References

In Vitro Potency of Stanozolol and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the synthetic anabolic-androgenic steroid (AAS) Stanozolol and its analogs, Nandrolone and Oxandrolone. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development.

Executive Summary

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), exhibits a unique in vitro profile compared to other AAS. While it demonstrates a notably lower binding affinity for the androgen receptor (AR), it functions as a potent activator of the receptor in transactivation assays. This suggests that binding affinity alone is not the sole determinant of its anabolic effects. Furthermore, this compound engages in non-classical signaling pathways, including interaction with the progesterone (B1679170) receptor (PR) and the induction of prostaglandin (B15479496) E2 (PGE2) synthesis, which may contribute to its diverse biological activities. This guide delves into the quantitative data, experimental methodologies, and signaling pathways to provide a comprehensive understanding of the in vitro potency of this compound and its analogs.

Data Presentation: In Vitro Androgen Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of this compound and its analogs for the androgen receptor from a comparative study. The RBA is expressed relative to methyltrienolone (B1676529) (MT), a potent synthetic androgen.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Reference
Methyltrienolone (MT)100%[1]
19-Nortestosterone (Nandrolone)> MT[1]
Testosterone< Methenolone < Nandrolone[1]
This compound < 5% [1]
Methanedienone< 5%[1]
Fluoxymesterolone< 5%[1]

Signaling Pathways

This compound exerts its effects through both classical and non-classical signaling pathways.

Classical Androgen Receptor Signaling

Like other androgens, this compound binds to the androgen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes responsible for its anabolic effects.

Androgen Receptor Signaling cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Stanozolol_AR This compound-AR Complex This compound->Stanozolol_AR Binds to AR Androgen Receptor (AR) AR->Stanozolol_AR Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Stanozolol_AR->ARE Translocates & Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects Gene_Transcription->Anabolic_Effects Leads to

Caption: Classical Androgen Receptor Signaling Pathway of this compound.

Non-Classical Signaling Pathways

This compound also interacts with other cellular targets, contributing to its broader pharmacological profile.

Non_Classical_Signaling This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to COX2 COX-2 Induction This compound->COX2 Induces PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Leads to Osteogenic_Effects Osteogenic & Chondrogenic Differentiation PGE2->Osteogenic_Effects Promotes

Caption: Non-Classical Signaling Pathways of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Androgen Receptor Source: Cytosol preparation from the ventral prostate of castrated male rats.

  • Radioligand: [³H]-Methyltrienolone (R1881) or other high-affinity synthetic androgen.

  • Test Compounds: this compound, Nandrolone, Oxandrolone, and a reference compound (e.g., unlabeled R1881).

  • Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Separation Agent: Hydroxylapatite (HAP) slurry.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the unlabeled reference compound in an appropriate solvent (e.g., ethanol).

    • Prepare the radioligand solution in the assay buffer at a concentration near its Kd.

    • Prepare the rat prostate cytosol containing the androgen receptor.

  • Assay Setup:

    • In microcentrifuge tubes, add a fixed amount of radioligand.

    • For total binding, add assay buffer.

    • For non-specific binding, add a saturating concentration of the unlabeled reference compound.

    • For competitive binding, add increasing concentrations of the test compounds.

    • Add the cytosol preparation to all tubes.

  • Incubation: Incubate the tubes at 4°C overnight to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the pellets with assay buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final pellet in scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • The relative binding affinity (RBA) can be calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To measure the functional potency of a compound to activate the androgen receptor and induce gene transcription.

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293, PC3) stably or transiently co-transfected with:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-LTR).

  • Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Test Compounds: this compound, Nandrolone, Oxandrolone, and a reference agonist (e.g., DHT).

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a multi-well plate at a suitable density.

  • Compound Treatment:

    • After cell attachment, replace the medium with a medium containing serial dilutions of the test compounds or the reference agonist.

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay reagent to the cell lysates. This reagent contains the substrate for the luciferase enzyme (luciferin).

    • Measure the luminescence produced using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Potency Assessment Start Start Binding_Assay AR Competitive Binding Assay Start->Binding_Assay Transactivation_Assay AR Transactivation Assay Start->Transactivation_Assay IC50_Determination Determine IC50 (Binding Affinity) Binding_Assay->IC50_Determination EC50_Determination Determine EC50 (Functional Potency) Transactivation_Assay->EC50_Determination Data_Comparison Compare Potency of This compound & Analogs IC50_Determination->Data_Comparison EC50_Determination->Data_Comparison End End Data_Comparison->End

Caption: General workflow for in vitro potency comparison.

References

Validating Stanozolol-Induced Hypertrophy in C2C12 Myotubes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypertrophic effects of the synthetic anabolic steroid Stanozolol on C2C12 myotubes, a widely used in vitro model for studying skeletal muscle biology. Due to the limited availability of direct quantitative data for this compound in this specific cell line, this document draws comparisons with other well-characterized anabolic agents, namely Testosterone and Nandrolone, and the potent growth factor IGF-1. The experimental protocols provided are based on established methodologies for inducing and assessing hypertrophy in C2C12 cells and can be adapted for evaluating this compound.

Introduction to this compound and Muscle Hypertrophy

This compound is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) with anabolic and androgenic properties.[1] Its primary mechanism of action involves binding to the androgen receptor (AR), which then translocates to the cell nucleus and modulates the expression of genes involved in protein synthesis and muscle growth.[1] Androgens, as a class of hormones, are known to play a crucial role in skeletal muscle development and hypertrophy.[2][3] In the context of C2C12 myoblasts, androgens have been shown to stimulate proliferation and accelerate differentiation into myotubes.[4][5] The hypertrophic effect of androgens is believed to be mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[2]

Comparative Analysis of Hypertrophic Effects in C2C12 Myotubes

Data Summary of Anabolic Compound Effects on C2C12 Myotubes

CompoundConcentration(s)Treatment DurationKey Hypertrophic OutcomesSignaling Pathway Implication
This compound --Data not available in C2C12 myotubes. General anabolic effects include increased protein synthesis.[1]Expected to activate Androgen Receptor and potentially the Akt/mTOR pathway.
Testosterone 50 nM and 500 nM6 daysSignificant increase in myotube width (50 nM: 21.8±5.9µm; 500 nM: 21.1±5.5µm vs. control: 18.08±3.6µm).[6] Increase in myotube diameter by up to 36% at 1µM.[7] Induces myogenin and myosin heavy chain (MyHC) expression.[8]Androgen Receptor-mediated, PI3K/Akt, ERK1/2, p38 MAPK.[2]
Nandrolone 500 nM48 hoursUpregulates MyoD mRNA and protein expression.[9]Androgen Receptor-mediated.[9]
IGF-1 10 ng/mL48 hoursSignificant increase in myotube diameter and total protein content.[10][11][12]PI3K/Akt/mTOR.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to validate this compound-induced hypertrophy in C2C12 myotubes. These protocols are based on established methods used for other hypertrophic agents and should be optimized for this compound.

C2C12 Cell Culture and Myogenic Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density to achieve 80-90% confluency within 24-48 hours.

    • Once confluent, aspirate the GM, wash with sterile Phosphate-Buffered Saline (PBS), and replace with DM to induce myogenic differentiation.

    • Incubate the cells in DM for 4-6 days to allow for the formation of multinucleated myotubes. Refresh the DM every 48 hours.

This compound and Comparator Treatment
  • Stock Solutions: Prepare stock solutions of this compound, Testosterone, Nandrolone, and IGF-1 in an appropriate vehicle (e.g., DMSO for steroids, sterile water or PBS for IGF-1).

  • Treatment:

    • After 4-6 days of differentiation, replace the DM with fresh DM containing the desired concentrations of this compound or comparator compounds. A vehicle control (e.g., DMSO) should be run in parallel.

    • A dose-response experiment is recommended to determine the optimal hypertrophic concentration of this compound.

    • A time-course experiment (e.g., 24, 48, 72 hours) should be performed to identify the optimal treatment duration.

Assessment of Myotube Hypertrophy

a) Myotube Diameter Measurement

  • Principle: An increase in myotube diameter is a direct morphological indicator of hypertrophy.

  • Protocol:

    • After treatment, fix the myotubes with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against Myosin Heavy Chain (MyHC) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour.

    • Counterstain nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition at multiple points along each myotube.[7]

b) Protein Synthesis Assay (e.g., SUnSET)

  • Principle: The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin (B1679871) into newly synthesized polypeptide chains.

  • Protocol:

    • Towards the end of the treatment period, add puromycin to the culture medium at a final concentration of 1 µM.

    • Incubate for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse the cells.

    • Perform Western blotting on the cell lysates using an anti-puromycin antibody to detect puromycin-labeled peptides.

    • Quantify the band intensity to determine the rate of protein synthesis.

Analysis of Myogenic Markers and Signaling Pathways
  • Western Blotting: Analyze the protein expression of key myogenic regulatory factors (MyoD, myogenin) and muscle-specific proteins (MyHC). Investigate the activation of the Akt/mTOR pathway by probing for phosphorylated forms of Akt (p-Akt) and S6 Kinase (p-S6K).

  • Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of myogenic regulatory factors and MyHC isoforms.

Visualizing Signaling Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the key signaling pathway implicated in androgen-induced hypertrophy and a general experimental workflow.

Stanozolol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Nucleus Nucleus AR->Nucleus Translocates ARE Androgen Response Element (ARE) AR->ARE Binds PI3K PI3K AR->PI3K Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Hypertrophy Myotube Hypertrophy Protein_Synthesis->Hypertrophy Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Protein_Synthesis Experimental_Workflow Start Start Culture C2C12 Myoblast Culture Start->Culture Differentiate Induce Myogenic Differentiation (4-6 days) Culture->Differentiate Treat Treat Myotubes with This compound & Comparators Differentiate->Treat Analysis Analysis Treat->Analysis Diameter Myotube Diameter Measurement Analysis->Diameter Protein_Synthesis Protein Synthesis Assay (SUnSET) Analysis->Protein_Synthesis Western_Blot Western Blot (Myogenic Markers, p-Akt) Analysis->Western_Blot qPCR qRT-PCR (Gene Expression) Analysis->qPCR End End Diameter->End Protein_Synthesis->End Western_Blot->End qPCR->End

References

Stanozolol Metabolism: A Comparative Analysis Across Human, Equine, and Canine Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of synthetic anabolic steroids like stanozolol is crucial for both therapeutic development and doping control. This guide provides a comparative overview of this compound metabolite profiles in humans, horses, and canines, supported by experimental data and detailed methodologies.

This compound, a synthetic derivative of testosterone, undergoes extensive biotransformation that varies significantly across different species. The primary metabolic pathways involve hydroxylation at various positions on the steroid nucleus, followed by conjugation, predominantly with glucuronic acid, to facilitate excretion. These differences in metabolic fate have significant implications for the detection of this compound abuse and the evaluation of its pharmacological and toxicological effects.

Comparative Metabolite Profiles

The urinary metabolite profiles of this compound exhibit distinct differences between humans, horses, and canines. While hydroxylation is a common transformation in all three species, the preferred sites of modification and the resulting major metabolites differ.

In humans , the most abundant urinary metabolites are 3´-hydroxythis compound, 4β-hydroxythis compound, and 16β-hydroxythis compound, which are primarily excreted as glucuronide conjugates.[1][2] The detection of these conjugated metabolites is a key strategy in anti-doping analysis.[2]

In equines , 16β-hydroxythis compound has been identified as a major urinary metabolite.[3][4][5] Other hydroxylated metabolites at positions C3, C4, and C16 have also been reported, indicating a complex metabolic pattern.

In canines , the primary phase I biotransformation is hydroxylation to produce 6α-hydroxythis compound, which is then excreted as a glucuronide conjugate.[6][7] This highlights a distinct metabolic pathway compared to humans and horses.

The following table summarizes the major urinary metabolites of this compound identified in each species.

MetaboliteHumanHorseCanine
3´-hydroxythis compoundMajor[1][2]Detected-
4β-hydroxythis compoundMajor[1][2]Detected-
16β-hydroxythis compoundMajor[1][2]Major[3][4][5]-
6α-hydroxythis compound--Major[6][7]
Glucuronide ConjugatesMajor[2]Extensive[3][4]Major[6][7]
Sulfate Conjugates-Extensive[3][4]-

Quantitative Analysis of this compound Metabolites

The detection window and concentration of this compound metabolites can vary depending on the species, the dose administered, and the analytical method employed. The following table provides a summary of detection times and concentrations reported in select studies.

SpeciesMetaboliteDoseAnalytical MethodDetection Window / ConcentrationReference
Human3´-hydroxythis compound glucuronide2 mg (single dose)LC-MS/MSUp to 240 hours[2]
Human4β-hydroxythis compound glucuronide2 mg (single dose)LC-MS/MSUp to 120 hours[2]
Human16β-hydroxythis compound glucuronide2 mg (single dose)LC-MS/MSUp to 144 hours[2]
Human3'-hydroxythis compound40mg/day (oral)GC/HRMSDetected up to 16 days[1]
Human16β-hydroxythis compound40mg/day (oral)LC/MS/MSDetected up to 40 days[1]
Human3'-hydroxythis compound150mg (IM)GC/HRMS0.24 - 1.9 ng/mL (days 46-52)[1]
Human16β-hydroxythis compound150mg (IM)LC/MS/MS0.15 - 1 ng/mL (days 46-52)[1]
RatThis compound5.0 mg/kg/day (IP)LC-MS/MSUrine: 4.34 ± 6.54 ng/mL[8]
Rat3´-hydroxythis compound5.0 mg/kg/day (IP)LC-MS/MSUrine: 9.39 ± 7.42 ng/mL[8]

Experimental Protocols

The detection and quantification of this compound metabolites typically involve sample preparation to extract the analytes from a biological matrix (e.g., urine), followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE) for Canine Urine

This protocol is adapted from the methodology for extracting 6α-hydroxythis compound from canine urine.[6]

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard and β-glucuronidase enzyme solution. Incubate to deconjugate the metabolites.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge with methanol (B129727) and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and a methanol/water mixture to remove interferences.

    • Elute the metabolites with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Chromatographic Separation and Detection: LC-MS/MS for Human Urine

This protocol is a general representation based on methods for analyzing this compound metabolites in human urine.[1][2]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites. Precursor and product ions for each metabolite are monitored. For example, for 16β-hydroxythis compound, the transition m/z 345 -> 81 can be monitored.[1]

Chromatographic Separation and Detection: GC-MS for Human Urine

This protocol is based on established methods for the analysis of this compound metabolites.[9][10]

  • Sample Preparation: Includes enzymatic hydrolysis followed by liquid-liquid extraction or solid-phase extraction.

  • Derivatization: The extracted metabolites are derivatized to increase their volatility for gas chromatography.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the metabolites.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized metabolites.

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate a typical experimental workflow for this compound metabolite analysis and the primary metabolic pathways in the studied species.

Experimental_Workflow Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS LC-MS/MS GC_MS GC-MS Analysis Evaporation->GC_MS GC-MS (after derivatization) Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Metabolite Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of this compound metabolites from urine samples.

Stanozolol_Metabolism This compound Metabolic Pathways cluster_human Human cluster_horse Horse cluster_canine Canine This compound This compound H_3OH 3´-hydroxythis compound This compound->H_3OH Hydroxylation H_4OH 4β-hydroxythis compound This compound->H_4OH Hydroxylation H_16OH 16β-hydroxythis compound This compound->H_16OH Hydroxylation E_16OH 16β-hydroxythis compound This compound->E_16OH Hydroxylation E_OtherOH Other Hydroxylated Metabolites (C3, C4) This compound->E_OtherOH Hydroxylation C_6OH 6α-hydroxythis compound This compound->C_6OH Hydroxylation H_Glucuronide Glucuronide Conjugates H_3OH->H_Glucuronide H_4OH->H_Glucuronide H_16OH->H_Glucuronide E_Conjugates Glucuronide & Sulfate Conjugates E_16OH->E_Conjugates E_OtherOH->E_Conjugates C_Glucuronide Glucuronide Conjugates C_6OH->C_Glucuronide

Caption: Primary metabolic pathways of this compound in human, horse, and canine species.

References

Stanozolol vs. Oxandrolone: A Comparative Analysis of Safety and Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the selection of an anabolic-androgenic steroid (AAS) for therapeutic development necessitates a thorough understanding of its comparative safety and efficacy. This guide provides a detailed analysis of two prominent synthetic AAS, Stanozolol and Oxandrolone, with a focus on experimental data to inform research and development decisions.

While both this compound and Oxandrolone are orally active, 17α-alkylated derivatives of dihydrotestosterone, they exhibit distinct profiles in terms of therapeutic benefits and adverse effects. A critical point of differentiation lies in their hepatic safety, with Oxandrolone demonstrating a markedly superior profile.[1] Both agents have shown efficacy in promoting lean body mass and strength, though the supporting evidence for each varies across different clinical contexts.[1][2]

Efficacy Analysis

Both this compound and Oxandrolone have demonstrated anabolic effects, leading to increased lean body mass and muscle strength.[1] However, the strength of clinical evidence for their efficacy varies depending on the patient population and condition being treated.

Oxandrolone has shown significant efficacy in several clinical settings:

  • Severe Thermal Injury: In pediatric patients with severe burns, long-term administration of Oxandrolone (0.1 mg/kg twice daily for 12 months) has been shown to improve lean body mass, muscle strength, and bone mineral content, with benefits persisting for up to five years post-injury.[3][4]

  • Older Men: Studies in older men have demonstrated that Oxandrolone treatment (10 mg twice daily for 12 weeks) significantly increases total and appendicular lean body mass and maximal muscle strength.[5]

  • Muscle Wasting Conditions: Oxandrolone is recognized for its therapeutic potential in muscle-wasting conditions.[6]

This compound has documented use in specific conditions:

  • Hereditary Angioedema (HAE): this compound is effective in the long-term management of HAE, reducing the frequency and severity of attacks.[7][8][9]

  • Vascular Disorders: It has been used in the treatment of various vascular disorders.[10]

The following table summarizes key efficacy data from clinical studies. It is important to note that these studies were not direct head-to-head comparisons.

Efficacy ParameterThis compoundOxandrolone
Condition Hereditary AngioedemaSevere Burns (Pediatric)
Dosage 0.5-2.0 mg/day (initial)0.1 mg/kg twice daily
Treatment Duration Long-term (years)12 months
Primary Outcome Reduction in attack frequencyImproved lean body mass, muscle strength, bone mineral content
Reference [8][3][4]
Condition -Older Men
Dosage -10 mg twice daily
Treatment Duration -12 weeks
Primary Outcome -Increased total and appendicular lean body mass, increased maximal strength
Reference -[5]

Safety Analysis

The safety profiles of this compound and Oxandrolone, particularly concerning hepatotoxicity and lipid metabolism, are a primary consideration for researchers.

Hepatic Safety:

Oral 17α-alkylated anabolic steroids are known for their potential hepatotoxicity.[11] However, there is a significant difference between this compound and Oxandrolone in this regard.

  • This compound is associated with a higher risk of liver-related side effects, including elevated liver enzymes (AST and ALT).[11][12][13] In rare cases, severe and even fatal liver problems have been reported.[14]

  • Oxandrolone is noted for its superior hepatic safety profile.[1] While it can cause transient elevations in liver enzymes, it does not typically exhibit the serious hepatotoxic effects associated with other 17α-alkylated steroids.[1]

A study on male bodybuilding athletes using Winstrol (this compound) and Oxandrolone found significantly higher levels of AST and ALT in the group currently consuming these steroids compared to non-users and those who had stopped for three months.[12][13]

Lipid Profile:

Both this compound and Oxandrolone can negatively impact cholesterol levels.

  • This compound has been shown to reduce high-density lipoprotein (HDL) levels.[8]

  • Oxandrolone can also affect lipid profiles.[15]

The following table summarizes key safety data.

Safety ParameterThis compoundOxandrolone
Hepatotoxicity Higher risk of elevated liver enzymes (AST, ALT).[12][13] Rare cases of severe liver problems.[14]Superior hepatic safety.[1] Can cause transient elevations in liver enzymes.[1]
Lipid Profile Can reduce HDL levels.[8]Can negatively impact cholesterol levels.[15]
Androgenic Side Effects Hirsutism, menstrual irregularities, acne, mood changes.[8]Less androgenic compared to many other AAS.[16] Does not typically cause gynecomastia.[16]

Signaling Pathways

The primary mechanism of action for both this compound and Oxandrolone is through the androgen receptor (AR).[14] Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and other anabolic effects.[17][18]

However, they also exhibit distinct secondary signaling mechanisms. Oxandrolone has been shown to antagonize the glucocorticoid receptor (GR), which contributes to its anti-catabolic effects.[19][20][21] this compound's anti-catabolic action appears to be mediated by inhibiting the effects of corticosterone.[10]

Stanozolol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds GR_this compound Glucocorticoid Receptor (GR) This compound->GR_this compound Inhibits (Anti-catabolic effect) Stanozolol_AR_Complex This compound-AR Complex AR->Stanozolol_AR_Complex Nucleus Nucleus Stanozolol_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Stanozolol_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Protein_Synthesis ↑ Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects Corticosterone Corticosterone Corticosterone->GR_this compound Activates Catabolic_Effects Catabolic Effects (Muscle Breakdown) GR_this compound->Catabolic_Effects Promotes

This compound Signaling Pathway

Oxandrolone_Signaling_Pathway Oxandrolone Oxandrolone AR_Ox Androgen Receptor (AR) Oxandrolone->AR_Ox Binds GR Glucocorticoid Receptor (GR) Oxandrolone->GR Antagonizes (Anti-catabolic effect) Oxandrolone_AR_Complex Oxandrolone-AR Complex AR_Ox->Oxandrolone_AR_Complex Nucleus_Ox Nucleus Oxandrolone_AR_Complex->Nucleus_Ox Translocates to ARE_Ox Androgen Response Element (ARE) Oxandrolone_AR_Complex->ARE_Ox Binds to Gene_Transcription_Ox Gene Transcription ARE_Ox->Gene_Transcription_Ox Promotes Protein_Synthesis_Ox ↑ Protein Synthesis Gene_Transcription_Ox->Protein_Synthesis_Ox Anabolic_Effects_Ox Anabolic Effects (Muscle Growth) Protein_Synthesis_Ox->Anabolic_Effects_Ox Glucocorticoids Glucocorticoids Glucocorticoids->GR Activates Catabolic_Effects_Ox Catabolic Effects (Muscle Breakdown) GR->Catabolic_Effects_Ox Promotes

Oxandrolone Signaling Pathway

Experimental Protocols

Experimental_Workflow cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Randomization and Intervention cluster_2 Phase 3: Follow-up and Data Collection cluster_3 Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments - Lean Body Mass (DXA) - Muscle Strength (1-RM) - Liver Function Tests (AST, ALT) - Lipid Profile (HDL, LDL) Informed_Consent->Baseline_Assessment Randomization Randomization Group_A Group A: This compound + Standard Care Randomization->Group_A Group_B Group B: Oxandrolone + Standard Care Randomization->Group_B Group_C Group C: Placebo + Standard Care Randomization->Group_C Weekly_Monitoring Weekly Monitoring (Adverse Events, Vital Signs) Group_A->Weekly_Monitoring Group_B->Weekly_Monitoring Group_C->Weekly_Monitoring Periodic_Assessments Periodic Assessments (e.g., 4, 8, 12 weeks) - Repeat Baseline Measures Weekly_Monitoring->Periodic_Assessments End_of_Study End of Study Assessment Periodic_Assessments->End_of_Study Data_Analysis Statistical Analysis (e.g., ANOVA, t-tests) End_of_Study->Data_Analysis

Generalized Clinical Trial Workflow

A prospective, randomized, double-blind, placebo-controlled trial would be the gold standard for a direct comparison. Key elements of such a protocol would include:

  • Participant Selection: Clearly defined inclusion and exclusion criteria based on the target patient population (e.g., age, sex, specific medical condition, baseline muscle mass and strength).

  • Randomization: Participants would be randomly assigned to one of three groups: this compound, Oxandrolone, or a placebo.

  • Blinding: Both participants and investigators would be blinded to the treatment allocation to prevent bias.

  • Intervention: Standardized oral doses of this compound, Oxandrolone, or placebo would be administered for a predefined duration.

  • Assessments: A battery of assessments would be conducted at baseline and at regular intervals throughout the study. These would include:

    • Efficacy Measures: Dual-energy X-ray absorptiometry (DXA) for lean body mass, one-repetition maximum (1-RM) testing for muscle strength.

    • Safety Measures: Liver function tests (AST, ALT, bilirubin), lipid profiles (HDL, LDL, triglycerides), and monitoring for androgenic side effects.

  • Data Analysis: Appropriate statistical methods would be used to compare the changes in efficacy and safety parameters between the three groups.

Conclusion

For researchers and drug development professionals, the choice between this compound and Oxandrolone depends on the specific therapeutic goal and the acceptable risk-benefit ratio. Oxandrolone's superior hepatic safety profile makes it a more favorable candidate for long-term use and in populations at higher risk for liver complications.[1] this compound may still have a role in specific, short-term applications where its particular properties are advantageous. Future head-to-head clinical trials with robust methodologies are needed to provide more definitive quantitative comparisons of their efficacy and safety.

References

A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Stanozolol Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The detection and quantification of stanozolol metabolites are critical in various fields, from anti-doping control to clinical and forensic toxicology. The two most powerful analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound metabolite profiling, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal platform for their specific needs.

Executive Summary

Both LC-MS/MS and GC-MS are robust methods for the analysis of this compound and its metabolites. However, they differ significantly in sample preparation, throughput, and the specific metabolites they are best suited to detect. LC-MS/MS generally offers simpler sample preparation, higher sensitivity for certain long-term metabolites, and is amenable to direct analysis of conjugated metabolites. In contrast, GC-MS, particularly with high-resolution mass spectrometry (HRMS), provides excellent specificity and is a well-established method, though it necessitates a derivatization step to ensure the volatility of the analytes.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of prominent this compound metabolites. Data has been compiled from various studies to provide a comparative overview.

ParameterLC-MS/MSGC-MS/HRMSKey Considerations
Limit of Detection (LOD) 0.5 ng/mL for 16β-hydroxythis compound[1]~1 ng/mL for 3'-hydroxythis compound[2][3]LC-MS/MS can achieve lower detection limits for certain metabolites, crucial for long-term detection.
Commonly Targeted Metabolites 16β-hydroxythis compound, 3'-hydroxythis compound (B1257409), 4β-hydroxythis compound[1][4][5]3'-hydroxythis compound, 4β-hydroxythis compound[2][4]LC-MS/MS is particularly effective for detecting long-term metabolites like 16β-hydroxythis compound.[4]
Sample Preparation Simple extraction (SPE or LLE)[1][4]Requires enzymatic hydrolysis followed by extraction and mandatory derivatization.[2][6]The derivatization step in GC-MS adds time and complexity to the workflow.[7][8]
Analysis Time Faster, with simpler sample preparation contributing to higher throughput.Slower, due to the multi-step sample preparation including derivatization.For high-throughput screening, LC-MS/MS is generally more efficient.
Specificity High, utilizing multiple reaction monitoring (MRM).[4]Very high, especially with HRMS, providing excellent confirmation of identity.[2]Both techniques offer high specificity, but HRMS in GC-MS provides unambiguous mass identification.
Recovery 27-38% for 16β-hydroxythis compound, 20-26% for 4β-hydroxythis compound[1]56-97% for 3'-hydroxythis compound (with optimized SPE)[2]Recovery can be highly dependent on the specific extraction procedure employed for each method.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound metabolites using LC-MS/MS and GC-MS.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound metabolites.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., MSTFA) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (e.g., HRMS) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.

This compound Metabolism

This compound undergoes extensive metabolism in the body, primarily in the liver.[9] The resulting metabolites are then excreted in the urine, mainly as glucuronide conjugates.[9] The major metabolic pathways involve hydroxylation at various positions on the steroid nucleus. Understanding these pathways is crucial for selecting the appropriate target metabolites for detection.

Stanozolol_Metabolism This compound This compound Metabolite_3OH 3'-hydroxythis compound This compound->Metabolite_3OH Hydroxylation Metabolite_4OH 4β-hydroxythis compound This compound->Metabolite_4OH Hydroxylation Metabolite_16OH 16β-hydroxythis compound This compound->Metabolite_16OH Hydroxylation Conjugation Glucuronidation Metabolite_3OH->Conjugation Metabolite_4OH->Conjugation Metabolite_16OH->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound.

Detailed Experimental Protocols

LC-MS/MS Method for this compound Metabolites

This protocol is a generalized procedure based on common practices for the analysis of this compound metabolites in urine.

1. Sample Preparation:

  • To 2.5 mL of urine, add an internal standard (e.g., d3-3'-hydroxythis compound).[5]

  • Perform enzymatic hydrolysis using β-glucuronidase from E. coli in a phosphate (B84403) buffer at 50°C for 1 hour to cleave the glucuronide conjugates.[5]

  • After hydrolysis, adjust the pH to 9.5 and perform a liquid-liquid extraction (LLE) with a mixture of pentane (B18724) and diethyl ether.[5]

  • Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture, such as 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (65:35).[5]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex Synergy 5 µm MAX-RP 50 x 2 mm).[5]

  • Mobile Phase: A gradient elution using a mixture of aqueous ammonium formate (B1220265) with formic acid and an organic solvent like acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of target metabolites. Key transitions for 16β-hydroxythis compound include m/z 345 -> 121, 109, 81.[1]

GC-MS/HRMS Method for this compound Metabolites

This protocol outlines a typical procedure for the GC-MS analysis of this compound metabolites.

1. Sample Preparation:

  • To a urine sample, add an internal standard (e.g., 17α-methyltestosterone).

  • Perform enzymatic hydrolysis with β-glucuronidase at 60°C for one hour.[2]

  • Alkalize the sample and perform a liquid-liquid extraction with diethyl ether.[2]

  • For improved purity, a solid-phase extraction (SPE) step using a cartridge like Oasis-MCX can be employed.[2]

  • Evaporate the extract to dryness.

2. Derivatization:

  • The dried residue is derivatized to increase the volatility and thermal stability of the metabolites. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), iodo-trimethylsilane (Iodo-TMS), and dithioerythritol.[2]

  • The mixture is incubated at 60°C for 15-20 minutes.[2]

3. GC-MS/HRMS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-ULTRA1, 17m x 0.2mm x 0.11µm).[4]

  • Injection: Pulsed splitless injection is typically used.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180-200°C and ramping up to 300-310°C.[2][4]

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) is used for accurate mass detection.

  • Detection: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the derivatized metabolites. For derivatized 3'-hydroxythis compound, key ions include m/z 560.3650, 546.3493, and 545.3410.[2]

Conclusion

The choice between LC-MS/MS and GC-MS for this compound metabolite profiling depends on the specific requirements of the analysis.

  • LC-MS/MS is the preferred method for high-throughput screening and the long-term detection of this compound abuse due to its simpler sample preparation, higher sensitivity for key long-term metabolites like 16β-hydroxythis compound, and the ability to directly analyze conjugated metabolites.[4][10]

  • GC-MS , especially when coupled with HRMS, remains a powerful tool for confirmatory analysis, offering excellent specificity and well-established protocols. However, the mandatory derivatization step makes it more time-consuming and less suited for rapid screening of a large number of samples.

Ultimately, a well-equipped laboratory may utilize both techniques synergistically: LC-MS/MS for initial screening and GC-MS/HRMS for orthogonal confirmation of positive findings. This cross-validation approach ensures the highest level of confidence in analytical results.

References

Stanozolol's Efficacy in Combating Muscle Atrophy: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of muscle atrophy, understanding the efficacy of potential therapeutic agents is paramount. Stanozolol, a synthetic anabolic-androgenic steroid (AAS), has been investigated for its potential to counteract muscle wasting in various preclinical models. This guide provides an objective comparison of this compound's performance in different animal models of muscle atrophy, supported by experimental data and detailed methodologies.

Efficacy of this compound in Glucocorticoid-Induced Muscle Atrophy

Glucocorticoid-induced muscle atrophy is a common and debilitating side effect of corticosteroid therapy. This compound has demonstrated a protective effect in this context by primarily acting as an anti-catabolic agent.

In a key study using a rat model of corticosterone-induced muscle atrophy, this compound treatment was shown to mitigate the inhibition of muscle growth by maintaining muscle protein synthesis.[1][2] While specific quantitative data on muscle mass and fiber size from this particular study is limited, the findings indicate that this compound reversed the corticosterone-induced reduction in the translational efficiency of protein synthesis.[1][2] This suggests that this compound's primary mechanism in this model is to counteract the muscle-wasting effects of glucocorticoids by preserving the machinery for protein production.[1][2]

Table 1: Efficacy of this compound in Glucocorticoid-Induced Muscle Atrophy in Rats

Parameter Atrophy Model (Corticosterone) This compound-Treated Atrophy Model Reference
Muscle Protein Synthesis Decreased Better-maintained [1][2]

| Mechanism of Action | Reduced RNA activity (KRNA) | Reversal of corticosterone-induced reduction in KRNA |[1][2] |

Comparative Efficacy in Other Atrophy Models

Direct experimental data on the efficacy of this compound in other common models of muscle atrophy, such as disuse, sarcopenia (age-related muscle loss), and denervation, is less prevalent in the available scientific literature. However, studies on other anabolic steroids, such as Nandrolone, can provide a comparative perspective.

Disuse Atrophy
Sarcopenia and Denervation Atrophy

Research on the use of this compound specifically for sarcopenia and denervation-induced atrophy in animal models is limited. Studies on other anabolic steroids in these contexts have shown mixed results, indicating that the effectiveness of these agents can be dependent on the specific underlying cause of muscle wasting.[5] For instance, in a rat model of denervation atrophy, the timing of Nandrolone administration was a critical determinant of its efficacy.[5]

Alternative and Comparator Compounds

The landscape of therapies for muscle atrophy is evolving, with Selective Androgen Receptor Modulators (SARMs) emerging as a promising alternative to traditional anabolic steroids. SARMs are designed to have a more favorable safety profile by selectively targeting androgen receptors in muscle and bone while having minimal effects on other tissues.[3] Compounds like Nandrolone have also been more extensively studied in certain atrophy models and serve as a valuable comparator for understanding the potential of anabolic agents.[3][4]

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Glucocorticoid-Induced Muscle Atrophy Model (Rat)
  • Induction of Atrophy: Male rats are treated with catabolic doses of corticosterone (B1669441) (e.g., 50 mg/kg per day) to induce muscle atrophy.[1][2] Another commonly used synthetic glucocorticoid is dexamethasone.[6][7][8]

  • This compound Administration: this compound is administered concurrently with the glucocorticoid. In one study, female rats responded to a dose of 1 mg/kg per day with increased muscle protein synthesis.[1][2]

  • Outcome Measures: The primary endpoints include measurements of muscle protein synthesis rates, RNA concentration, and translational efficiency (KRNA).[1][2] Muscle mass (wet weight) and muscle fiber cross-sectional area are also key parameters to assess.

Disuse Atrophy Model (Hindlimb Unloading in Mice)
  • Induction of Atrophy: Muscle disuse is induced by hindlimb unloading, a model that simulates microgravity and prolonged bed rest.[3][4]

  • Anabolic Steroid Administration: In a comparative study, Nandrolone was administered via pre-treatment for two weeks before and during the two weeks of hindlimb unloading.[3][4]

  • Outcome Measures: Key parameters measured include muscle weight, total protein content, and the expression of genes involved in anabolic and catabolic pathways.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of this compound's mechanism of action and the methodologies used to evaluate its efficacy.

This compound's Potential Mechanism in Muscle Atrophy

This compound is believed to exert its anti-atrophic effects by modulating key signaling pathways that control muscle protein synthesis and degradation. The IGF-1/Akt/mTOR pathway is a central regulator of muscle growth, while the ubiquitin-proteasome system, primarily mediated by the E3 ligases MuRF1 and Atrogin-1, is a major driver of muscle protein breakdown. This compound may promote muscle protein synthesis by stimulating the Akt/mTOR pathway and inhibit protein degradation by suppressing the expression and activity of MuRF1 and Atrogin-1, potentially through the modulation of FoxO transcription factors.

Stanozolol_Signaling_Pathway cluster_anabolic Anabolic Signaling cluster_catabolic Catabolic Signaling This compound This compound IGF1_Akt IGF-1/Akt Pathway This compound->IGF1_Akt FoxO FoxO Transcription Factors This compound->FoxO Inhibits mTOR mTOR IGF1_Akt->mTOR Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Glucocorticoids Glucocorticoids Glucocorticoids->FoxO MuRF1_Atrogin1 MuRF1 & Atrogin-1 (E3 Ligases) FoxO->MuRF1_Atrogin1 Protein_Degradation ↑ Muscle Protein Degradation MuRF1_Atrogin1->Protein_Degradation Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Atrophy_Induction Induction of Muscle Atrophy Model Group_Allocation->Atrophy_Induction Treatment_Administration Administration of this compound or Comparator Compound Atrophy_Induction->Treatment_Administration In_life_Measurements In-life Measurements (e.g., Body Weight, Grip Strength) Treatment_Administration->In_life_Measurements Endpoint_Collection Endpoint Tissue Collection (e.g., Muscle, Blood) In_life_Measurements->Endpoint_Collection Ex_vivo_Analysis Ex-vivo Analysis (e.g., Muscle Weight, Histology, Gene Expression) Endpoint_Collection->Ex_vivo_Analysis Data_Analysis Statistical Analysis and Interpretation Ex_vivo_Analysis->Data_Analysis

References

A Comparative Analysis of Oral versus Intramuscular Stanozolol Administration

Author: BenchChem Technical Support Team. Date: December 2025

Stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, is utilized in both clinical and non-clinical settings and is available in both oral and intramuscular formulations.[1][2] This guide provides a comparative overview of the two administration routes, focusing on pharmacokinetic profiles, hepatotoxicity, and effects on lipoprotein levels, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the differential effects of this compound based on its route of administration.

Pharmacokinetic and Pharmacodynamic Comparison

The route of administration significantly influences the pharmacokinetic parameters of this compound, which in turn affects its biological activity and side effect profile. Oral this compound is chemically modified with a C17α-alkylation to increase its oral bioavailability by allowing it to withstand first-pass metabolism in the liver.[3] The intramuscular version is typically administered as an aqueous suspension.[3]

Table 1: Comparative Pharmacokinetic and Detection Parameters of Oral vs. Intramuscular this compound

ParameterOral AdministrationIntramuscular Administration
Bioavailability High, due to C17α-alkylation resisting first-pass liver metabolism.[3]Higher, as it bypasses first-pass liver metabolism.[4]
Biological Half-Life Approximately 9 to 12 hours.[3][5]Approximately 24 to 48 hours.[3][5]
Detection Window (Urine) Up to 10 days.[3][5]Up to 2 months.[5]
Dosing Frequency Typically once or twice daily to maintain stable blood levels.[5]Every other day is common in many protocols.[5]

Hepatotoxicity and Metabolic Impact

A primary concern with this compound, particularly the oral formulation, is its potential for liver toxicity.[6] The C17α-alkylation that enhances the oral bioavailability of this compound also contributes to its hepatotoxic effects.[2][3]

Table 2: Comparative Effects on Liver Function and Lipoprotein Levels

ParameterOral this compoundIntramuscular this compound
Hepatotoxicity Associated with liver toxicity due to its 17α-alkylated structure.[2][3][4]Generally considered to have a lower immediate impact on the liver as it bypasses the first-pass metabolism.[4][7]
HDL Cholesterol Significant reduction. A study on male weightlifters showed a 33% reduction in HDL and a 71% reduction in the HDL2 subfraction with 6 mg/day for six weeks.[8]Less severe impact compared to oral administration.
LDL Cholesterol Significant increase. The same study reported a 29% increase in LDL cholesterol.[8]Less severe impact compared to oral administration.
Hepatic Triglyceride Lipase (B570770) A study showed a 123% increase in activity.[8]Not significantly affected in the comparative study with testosterone (B1683101).[8]

It is important to note that while the injectable form is often considered safer for the liver, some sources suggest that at equal dosages, both forms can exhibit similar levels of liver toxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are summaries of experimental protocols from studies investigating the effects of this compound.

Protocol 1: Comparative Effects on Lipoprotein Levels (Oral this compound vs. Intramuscular Testosterone)

  • Objective: To compare the effects of oral this compound and intramuscular testosterone enanthate on serum lipoprotein levels.[8]

  • Study Design: A crossover study involving 11 male weightlifters over a six-week period.[8]

  • Dosage and Administration:

    • Oral this compound: 6 mg per day.[8]

    • Intramuscular Testosterone Enanthate: 200 mg per week.[8]

  • Key Parameters Measured: Serum concentrations of HDL-cholesterol, HDL2 and HDL3 subfractions, LDL-cholesterol, apolipoprotein A-I, and postheparin hepatic triglyceride lipase activity.[8]

Protocol 2: Pharmacokinetics of Intramuscular this compound in an Animal Model

  • Objective: To determine the pharmacokinetic profile of intramuscularly administered this compound in horses.[9][10]

  • Study Design: Administration of this compound to horses with plasma sample collection over 64 days.[9][10]

  • Dosage and Administration: A single intramuscular injection of this compound at a dose of 0.55 mg/kg.[9][10]

  • Key Parameters Measured: Plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the elimination half-life and peak plasma concentration.[9][10]

Protocol 3: Hepatotoxicity of Oral this compound in an Animal Model

  • Objective: To evaluate the acute and chronic hepatotoxic effects of orally administered this compound in male rats.[11]

  • Study Design: Adult male rats were treated with this compound, and various parameters of liver damage were assessed.[11]

  • Key Parameters Measured: Serum levels of transaminases, concentration of monooxygenase enzymes (cytochrome P450 and cytochrome b5) in the liver, liver membrane lipid peroxidation products, liver histopathology, and cell cycle/ploidy status of liver cells.[11]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flow, the following diagrams are provided.

Stanozolol_Mechanism_of_Action This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Stanozolol_AR_Complex This compound-AR Complex AR->Stanozolol_AR_Complex DNA DNA Stanozolol_AR_Complex->DNA Translocates to Nucleus and Binds to DNA mRNA mRNA DNA->mRNA Gene Transcription Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis

Caption: Mechanism of action of this compound in a target cell.

Stanozolol_Metabolism_Comparison cluster_oral Oral Route cluster_im Intramuscular Route Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract IM_Admin Intramuscular Administration Muscle_Depot Muscle Depot IM_Admin->Muscle_Depot Liver_First_Pass Liver (First-Pass Metabolism) GI_Tract->Liver_First_Pass Absorption Systemic_Circulation_Oral Systemic Circulation Liver_First_Pass->Systemic_Circulation_Oral High bioavailability due to C17α-alkylation Hepatotoxicity Hepatotoxicity Liver_First_Pass->Hepatotoxicity Potential for Systemic_Circulation_IM Systemic Circulation Muscle_Depot->Systemic_Circulation_IM Slow Release Liver_Metabolism Liver (Metabolism) Systemic_Circulation_IM->Liver_Metabolism Eventual Metabolism Experimental_Workflow_Lipoprotein_Study Start Recruitment of Male Weightlifters (n=11) Crossover Crossover Design Start->Crossover Group_A Group A: Oral this compound (6 mg/day) Crossover->Group_A Group_B Group B: Intramuscular Testosterone (200 mg/week) Crossover->Group_B Treatment_6_Weeks 6-Week Treatment Period Group_A->Treatment_6_Weeks Treatment_6_Weeks_2 6-Week Treatment Period Group_A->Treatment_6_Weeks_2 Group_B->Treatment_6_Weeks Group_B->Treatment_6_Weeks_2 Data_Collection Blood Sampling and Lipoprotein Analysis Treatment_6_Weeks->Data_Collection Washout Washout Period Switch_Groups Switch Treatment Groups Washout->Switch_Groups Switch_Groups->Group_A Now receives Testosterone Switch_Groups->Group_B Now receives this compound Treatment_6_Weeks_2->Data_Collection Data_Collection->Washout End Data Analysis and Comparison Data_Collection->End

References

Validating the Specificity of a Novel Stanozolol Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of the synthetic anabolic steroid Stanozolol is critical in clinical research, drug development, and anti-doping applications. While immunoassays offer a high-throughput and cost-effective screening solution, their specificity is a paramount concern that requires rigorous validation. This guide provides a comparative analysis of this compound detection methods, focusing on the validation of immunoassay specificity with supporting experimental protocols and data.

Comparison of Analytical Methods for this compound Detection

The choice of analytical method depends on a balance of specificity, sensitivity, throughput, and cost. Immunoassays are excellent for initial screening, but confirmatory analysis typically relies on mass spectrometry-based methods, which offer superior specificity.[1][2] The primary challenge for immunoassays is potential cross-reactivity from structurally similar compounds, particularly metabolites.[3]

Table 1: Comparison of this compound Detection Methodologies

Feature Immunoassay (e.g., ELISA) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High; dependent on antibody quality Very High Very High to Excellent
Principle Antibody-antigen binding Separation by volatility, detection by mass-to-charge ratio Separation by polarity, detection by parent/fragment ion mass
Sensitivity pg/mL to ng/mL range[4][5] pg/mL to ng/mL range[5] pg/mL range or lower[2][6]
Sample Prep Minimal to moderate (e.g., dilute-and-shoot)[7][8] Extensive (derivatization required)[2][7] Moderate (hydrolysis, extraction)[1]
Throughput High (96-well plates) Low to Moderate Moderate to High

| Primary Use | Screening, High-volume testing | Confirmation, Metabolite identification | Confirmation, High-sensitivity quantification[1] |

Validating Immunoassay Specificity: Cross-Reactivity Analysis

Specificity is the ability of an antibody to distinguish the target analyte from other structurally related molecules. For a this compound immunoassay, it is crucial to test for cross-reactivity against its major metabolites and other endogenous or synthetic steroids. The primary metabolites of this compound include 16β-hydroxythis compound, 3'-hydroxythis compound, and 4β-hydroxythis compound.[1][9]

An antibody's specificity is highly dependent on the immunogen used for its production. An antibody raised against the unique pyrazole (B372694) ring of this compound is expected to show negligible cross-reactivity with other steroids.[4]

Table 2: Example Cross-Reactivity Data for a Novel this compound Immunoassay

Compound Chemical Class % Cross-Reactivity
This compound Analyte 100%
16β-hydroxythis compound This compound Metabolite < 5.0%
3'-hydroxythis compound This compound Metabolite < 2.0%
4β-hydroxythis compound This compound Metabolite < 1.0%
Methyltestosterone Anabolic Steroid < 0.1%
Dihydrotestosterone (B1667394) (DHT) Endogenous Androgen Not Detected
Testosterone (B1683101) Endogenous Androgen Not Detected

Note: Data is representative. Actual values must be determined experimentally for each new assay.

Experimental Protocols

The following diagram outlines the key steps in assessing the cross-reactivity of a novel this compound immunoassay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay Execution cluster_analysis Phase 3: Data Analysis prep_standards Prepare this compound Standard Curve prep_cross Prepare Stock Solutions of Potential Cross-Reactants run_assay Run Competitive ELISA with Standards and Cross-Reactants prep_cross->run_assay measure_signal Measure Signal (e.g., Absorbance) run_assay->measure_signal calc_ic50 Calculate IC50 for this compound and each Cross-Reactant measure_signal->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr report Report Specificity Results calc_cr->report

Caption: Workflow for Immunoassay Specificity Validation.

This protocol describes a competitive ELISA format for determining specificity.

  • Reagent Preparation:

    • This compound Standards: Prepare a serial dilution of this compound in the assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).

    • Cross-Reactant Solutions: Prepare high-concentration stock solutions of each potential cross-reactant (e.g., metabolites, other steroids) in an appropriate solvent, then create serial dilutions in the assay buffer. Test concentrations should typically span a wide range, often higher than the this compound standard curve.

  • Assay Procedure (Competitive ELISA):

    • Coat a 96-well microplate with an antibody specific to the this compound-protein conjugate (capture antibody). Block non-specific binding sites.

    • To separate wells, add the this compound standards, cross-reactant dilutions, and a zero-concentration control.

    • Add a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) and the primary anti-Stanozolol antibody to each well.

    • Incubate to allow competition between the free analyte (this compound or cross-reactant) and the enzyme-labeled this compound for the primary antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color signal.

    • Stop the reaction and measure the signal (e.g., absorbance at 450 nm). The signal intensity is inversely proportional to the concentration of this compound or cross-reactant in the sample.

  • Data Analysis:

    • For both this compound and each cross-reactant, plot the signal versus the logarithm of the concentration.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100

This compound's Biological Mechanism of Action

Understanding the parent compound's mechanism is essential context for drug development professionals. This compound, a derivative of dihydrotestosterone (DHT), primarily exerts its anabolic effects through the androgen receptor (AR).[10][11]

G This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell shbg SHBG This compound->shbg Reduces ar Androgen Receptor (AR) cell_membrane->ar complex This compound-AR Complex ar->complex Binds to nucleus Nucleus complex->nucleus Translocates to dna DNA (Androgen Response Elements) nucleus->dna transcription Gene Transcription dna->transcription Binds to & Modulates protein_synthesis Protein Synthesis (Anabolic Effect) transcription->protein_synthesis free_t Increased Free Testosterone shbg->free_t

Caption: Simplified this compound Signaling Pathway.

Upon administration, this compound enters target cells, such as muscle cells, and binds to the androgen receptor in the cytoplasm.[10] This newly formed complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[10] This binding modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention, which produces the desired anabolic (muscle-building) effects.[12] Additionally, this compound has been shown to reduce the levels of Sex Hormone-Binding Globulin (SHBG), which increases the bioavailability of free testosterone in the bloodstream.[12]

References

Safety Operating Guide

Proper Disposal of Stanozolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Stanozolol is critical for ensuring laboratory safety, environmental protection, and adherence to federal and local regulations. This compound is classified as a Schedule III controlled substance by the U.S. Drug Enforcement Administration (DEA), which mandates specific procedures for its handling and disposal.[1][2][3] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Regulatory Framework

The disposal of this compound is governed by several federal agencies, including the DEA and the Environmental Protection Agency (EPA). The EPA regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), while the DEA oversees the management and destruction of controlled substances to prevent diversion.[4][5][6][7][8][9]

Regulatory Aspect Guideline Governing Body
Controlled Substance Schedule Schedule IIIDEA
Primary Disposal Method High-temperature incinerationEPA, DEA
Waste Management Regulations Resource Conservation and Recovery Act (RCRA)EPA
Controlled Substance Handling Prevention of diversion, specific record-keepingDEA

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat

Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[10]

Segregation and Containment of this compound Waste

Properly segregate this compound waste from other chemical and non-hazardous waste streams.

  • Unused or Expired this compound (Inventory): This is considered a controlled substance inventory and must be managed to prevent diversion.[9] It should be stored in a securely locked location until disposal.

  • Contaminated Materials (Wastage): Items such as empty vials, syringes, contaminated gloves, and bench paper should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10] For hazardous pharmaceutical waste, this is typically a black container.[5]

Disposal of this compound Inventory

The disposal of stock quantities of this compound must be handled by a DEA-registered reverse distributor.[6][9] This ensures a documented and secure chain of custody for the destruction of the controlled substance. The material will typically be destroyed via controlled incineration at a licensed facility.[10]

Disposal of Contaminated Materials

Materials that are trace-contaminated with this compound should be disposed of as hazardous pharmaceutical waste.

  • Collection: Place all contaminated items into a designated hazardous waste container.

  • Disposal: The container should be collected by a licensed hazardous waste disposal company for incineration.[5] Do not mix with non-hazardous waste.

Disposal of Empty Containers

Empty containers that once held this compound should be rendered unusable to prevent any potential misuse.

  • Triple-Rinse: If applicable, rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Puncture: Puncture or otherwise destroy the container to make it unusable for other purposes before disposing of it in a sanitary landfill or as recommended by your institution's waste management plan.[10]

Important Note: Never dispose of this compound by flushing it down the drain or toilet.[10][11] This can lead to environmental contamination of waterways as sewage treatment facilities are often not equipped to remove such chemicals.[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Stanozolol_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_inventory Inventory Disposal cluster_wastage Wastage Disposal cluster_containers Empty Container Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type inventory_node Unused/Expired this compound (Inventory) waste_type->inventory_node Inventory wastage_node Contaminated Materials (Wastage) waste_type->wastage_node Wastage empty_container Empty Containers waste_type->empty_container Empty Container secure_storage Secure, Locked Storage inventory_node->secure_storage reverse_distributor Transfer to DEA-Registered Reverse Distributor secure_storage->reverse_distributor incineration1 Controlled Incineration reverse_distributor->incineration1 hazardous_container Collect in Labeled Hazardous Waste Container wastage_node->hazardous_container waste_hauler Arrange Pickup by Licensed Hazardous Waste Hauler hazardous_container->waste_hauler incineration2 Controlled Incineration waste_hauler->incineration2 render_unusable Triple-Rinse and/or Puncture Container empty_container->render_unusable landfill Dispose in Sanitary Landfill or as per Institutional Plan render_unusable->landfill

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Stanozolol

Author: BenchChem Technical Support Team. Date: December 2025

Stanozolol is a potent synthetic anabolic-androgenic steroid requiring stringent safety protocols to protect laboratory personnel from potential health risks.[1] Classified as a substance suspected of causing cancer and damaging fertility or the unborn child, its handling demands meticulous attention to personal protective equipment (PPE), engineering controls, and disposal procedures.[1][2][3] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is associated with significant health hazards. The International Agency for Research on Cancer (IARC) classifies it as "Probably carcinogenic to humans" (Group 2A).[1] It is crucial to understand these risks before beginning any work.

Hazard ClassificationDescriptionSource
Carcinogenicity May cause cancer.[1][3] Classified as IARC Group 2A: Probably carcinogenic to humans.[1][1][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4][1][2][4]
Acute Toxicity Harmful if swallowed.[5][5]
Organ Toxicity Can cause liver toxicity with prolonged exposure.[6][6]
Pharmacological Potency As a potent pharmacologically active material, occupational exposure to even small amounts may cause physiological effects.[1][1]
Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation.[5] All PPE must be inspected before use.[2]

Area of ProtectionRequired PPESpecifications and Procedures
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields.[2] If splashing is possible, a face shield should be worn in addition to goggles.[5][7]
Hand Protection Chemical-Resistant GlovesHandle with chemical-impermeable gloves.[2] It is recommended to use double gloves.[8] Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after removal.[2]
Body Protection Disposable Gown/CoverallsWear appropriate protective clothing to prevent skin exposure.[1][5] A long-sleeved, seamless, disposable gown that closes in the back is required.[7] Cuffs should be tight-fitting or knit-closed.[7]
Respiratory Protection NIOSH-Approved RespiratorA full-face respirator may be necessary if exposure limits are exceeded or if dust/aerosols are generated.[2] Work should be conducted within a certified chemical fume hood or other ventilated enclosure.[5]

Operational Plan: From Receipt to Disposal

This section provides a procedural workflow for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound within a dedicated local exhaust ventilation system, such as a chemical fume hood or a powder containment hood, to keep airborne concentrations to a minimum.[5]

  • Designated Area: Establish a designated area for handling this compound. Clearly label the area with appropriate hazard warnings.

  • Pre-Use Checklist: Before handling, ensure all necessary PPE is available and in good condition. Verify that the ventilation system is functioning correctly. Obtain and read all safety instructions before use.[1][2]

Handling Procedures (Weighing and Compounding)
  • Don all required PPE as specified in the table above.

  • Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • When weighing, use techniques that minimize the generation of dust.

  • Avoid all direct contact with the substance on skin, eyes, or clothing.[5]

  • Avoid the formation of dust and aerosols during handling.[2]

  • After handling, thoroughly wash hands and forearms.[5]

Storage
  • Store this compound in a tightly closed, properly labeled container.[5]

  • The storage location must be a dry, cool, and well-ventilated area.[2]

  • Store in a locked cabinet or safe to control access.[1][2][9]

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these steps immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate to a safe location.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Secure: Remove all sources of ignition.[2]

  • Contain: Wearing full PPE, clean up the spill immediately.[5] Gently sweep the solid material, avoiding dust generation, and place it into a suitable, sealed container labeled for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate deactivating agent and water.

  • Do not allow the substance to enter drains or waterways. [2]

First Aid
Exposure RouteFirst Aid Measures
Inhalation Remove the individual from exposure and move to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.
Waste Disposal
  • Dispose of all waste materials, including contaminated PPE and cleaning materials, as hazardous waste.[1]

  • All waste must be placed in sealed, clearly labeled containers.

  • Adhere strictly to all local, regional, and national regulations for hazardous chemical disposal.[1]

Quantitative and Physical Data

PropertyValue
Melting Point 242°C[2]
Boiling Point 490.8°C at 760 mmHg[2]
Flash Point 250.7°C[2]
Solubility Practically insoluble in water; soluble in dimethylformamide; slightly soluble in ethanol; very slightly soluble in methylene (B1212753) chloride.[2]
Appearance White to light yellow powder.[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical steps for safely managing this compound within a laboratory environment.

Stanozolol_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling & Disposal Phase cluster_storage Storage cluster_emergency Emergency Procedures prep_1 Review SDS & SOPs prep_2 Verify Engineering Controls (e.g., Fume Hood) prep_1->prep_2 prep_3 Inspect & Don Full PPE prep_2->prep_3 handle_1 Prepare Designated Work Area prep_3->handle_1 handle_2 Weigh & Compound this compound (Minimize Dust/Aerosol) handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 spill Spill Response handle_2->spill exposure First Aid for Exposure handle_2->exposure post_1 Decontaminate Equipment & Surfaces handle_3->post_1 storage Store in Locked, Ventilated Cabinet handle_3->storage post_2 Segregate & Label Waste (Chemical & PPE) post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 disposal Dispose of Waste via Authorized Channels post_2->disposal post_4 Thoroughly Wash Hands post_3->post_4 storage->handle_1

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stanozolol
Reactant of Route 2
Stanozolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.